SFTI-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H104N18O18S2 |
|---|---|
Molecular Weight |
1513.8 g/mol |
IUPAC Name |
2-[(1R,4S,7S,13S,19S,22S,25S,28S,31R,34S,40S,43S,49S)-25-(4-aminobutyl)-49-benzyl-4,19-bis[(2S)-butan-2-yl]-34-[3-(diaminomethylideneamino)propyl]-28-[(1R)-1-hydroxyethyl]-22-(hydroxymethyl)-3,6,12,18,21,24,27,30,33,36,39,42,48,51-tetradecaoxo-53,54-dithia-2,5,11,17,20,23,26,29,32,35,38,41,47,50-tetradecazapentacyclo[29.20.4.07,11.013,17.043,47]pentapentacontan-40-yl]acetic acid |
InChI |
InChI=1S/C67H104N18O18S2/c1-6-35(3)51-62(99)79-44-33-104-105-34-45(78-55(92)39(20-13-25-71-67(69)70)73-49(88)31-72-54(91)41(30-50(89)90)75-60(97)46-21-14-26-83(46)64(101)42(76-58(44)95)29-38-17-9-8-10-18-38)59(96)82-53(37(5)87)63(100)74-40(19-11-12-24-68)56(93)77-43(32-86)57(94)81-52(36(4)7-2)66(103)85-28-16-23-48(85)65(102)84-27-15-22-47(84)61(98)80-51/h8-10,17-18,35-37,39-48,51-53,86-87H,6-7,11-16,19-34,68H2,1-5H3,(H,72,91)(H,73,88)(H,74,100)(H,75,97)(H,76,95)(H,77,93)(H,78,92)(H,79,99)(H,80,98)(H,81,94)(H,82,96)(H,89,90)(H4,69,70,71)/t35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1 |
InChI Key |
QQBRBPSSMDPLLA-GECFALDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)[C@@H](C)CC)CO)CCCCN)[C@@H](C)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)C(C)CC)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C5CCCN5C(=O)C(NC2=O)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
SFTI-1: A Comprehensive Technical Guide to its Mechanism of Action as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1), a bicyclic 14-amino acid peptide isolated from sunflower seeds, stands as one of the most potent and stable members of the Bowman-Birk family of serine protease inhibitors.[1][2] Its remarkably rigid and compact structure, conferred by a head-to-tail cyclized backbone and a single disulfide bridge, pre-organizes its binding loop for potent interaction with target proteases.[3][4] This inherent stability and amenability to sequence modification have positioned this compound as an exceptional scaffold for the design of novel therapeutic protease inhibitors.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: The Laskowski Model
This compound operates through the Laskowski or "standard" mechanism of inhibition, a sophisticated molecular deception of the target protease. In this mechanism, the inhibitor presents a solvent-exposed, canonical loop to the active site of the protease, mimicking an ideal substrate. The protease binds the inhibitor tightly and proceeds with the initial steps of catalysis, leading to the cleavage of a specific peptide bond within the inhibitor's reactive loop, known as the scissile bond (Lys5-Ser6 in the case of this compound's interaction with trypsin).
However, unlike a true substrate, the cleaved inhibitor remains tightly bound to the enzyme in a stable acyl-enzyme intermediate. The rigid conformation of this compound, reinforced by its disulfide bond and an extensive network of intramolecular hydrogen bonds, resists the subsequent hydrolysis and dissociation steps of the catalytic cycle. Instead, the equilibrium for the cleavage/ligation reaction heavily favors the intact, re-ligated inhibitor. This effective "hijacking" of the protease's catalytic machinery results in potent, reversible inhibition.
Structural Basis of Inhibition
The solution structure of this compound is remarkably similar to its structure when bound to trypsin, indicating a pre-organized conformation for binding that minimizes the entropic penalty upon association. The key interactions occur between the P4 to P2' residues of this compound's primary inhibitory loop and the active site cleft of the target protease. The rigidity conferred by the bicyclic structure is crucial; linear or disulfide-deficient analogs of this compound exhibit significantly reduced proteolytic stability and inhibitory activity.
Quantitative Inhibition Data
The inhibitory potency of this compound and its engineered variants has been quantified against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.
| Inhibitor | Target Protease | Ki (nM) | Reference |
| This compound | Bovine β-trypsin | 0.5 | |
| This compound (acyclic) | Bovine β-trypsin | 12.1 | |
| This compound | Human Cationic Trypsin | Potent (not specified) | |
| This compound | Cathepsin G | No significant activity | |
| This compound | Chymase | No significant activity | |
| This compound | Chymotrypsin | No significant activity | |
| This compound | Thrombin | No significant activity | |
| SFTI-variant 3 (P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 | |
| SFTI-variant 7 | Proteinase 3 (PR3) | 7.0 ± 1.1 | |
| SFTI-variant 7 | Neutrophil Elastase (NE) | 3.2 ± 0.3 | |
| SFTI-variant 13 | Proteinase 3 (PR3) | 17 ± 1.8 | |
| Elafin (endogenous PR3 inhibitor) | Proteinase 3 (PR3) | 0.74 ± 0.06 | |
| SFTI-I10H | Kallikrein-related peptidase 5 (KLK5) | Potent | |
| SFTI-variant 2 | Kallikrein-related peptidase 5 (KLK5) | Potent | |
| SFTI-variant 2 | Kallikrein-related peptidase 14 (KLK14) | 53-fold less potent than KLK5 |
Experimental Protocols
Determination of Inhibition Constant (Ki) by Competitive Inhibition Assay
This protocol outlines a general method for determining the Ki of an this compound variant against a target serine protease using a chromogenic substrate.
a. Materials and Reagents:
-
Enzyme: Purified target serine protease (e.g., bovine trypsin, human neutrophil elastase).
-
Inhibitor: this compound or its synthetic analog.
-
Substrate: Chromogenic p-nitroanilide (pNA) substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
DMSO: For dissolving the substrate and inhibitor.
-
Microplate reader: Capable of measuring absorbance at 405-410 nm.
-
96-well microplates.
b. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability for trypsin) and store on ice.
-
Prepare a stock solution of the this compound inhibitor in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the this compound inhibitor to the wells.
-
Add a fixed concentration of the target enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 405-410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.
-
Plot the fractional velocity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.
-
For tight-binding inhibitors like this compound, determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors using a non-linear regression software (e.g., GraphPad Prism).
-
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the three-dimensional structure of this compound and its analogs in solution.
a. Sample Preparation:
-
Dissolve a purified and lyophilized sample of the this compound peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 1-5 mM.
b. NMR Experiments:
-
Acquire a series of one- and two-dimensional NMR spectra, including:
-
1D ¹H: To check for sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
c. Structure Calculation:
-
Process the NMR data using specialized software (e.g., NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the distance restraints from the NOESY spectra, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data using software such as CYANA or XPLOR-NIH.
Signaling Pathways and Logical Relationships
This compound, as a member of the Bowman-Birk inhibitor (BBI) family, has the potential to influence cellular signaling pathways through its inhibition of proteases. BBIs have been shown to affect pathways involved in inflammation, cell proliferation, and apoptosis.
Inhibition of Proteasome Activity and Modulation of MAPK Signaling by Bowman-Birk Inhibitors
Some BBIs have been demonstrated to inhibit the chymotrypsin-like activity of the proteasome. This can lead to the accumulation of key regulatory proteins that are normally degraded by the proteasome, such as MAP kinase phosphatase-1 (MKP-1). The accumulation of MKP-1 can, in turn, lead to the dephosphorylation and inactivation of MAP kinases like ERK, JNK, and p38, thereby affecting downstream signaling related to cell proliferation and survival.
Caption: BBI-mediated inhibition of the proteasome leads to MKP-1 accumulation and subsequent MAPK inactivation.
Experimental Workflow for this compound Inhibitor Development
The development of novel this compound-based inhibitors typically follows an iterative optimization approach.
Caption: Iterative workflow for the design and optimization of this compound based protease inhibitors.
Conclusion
This compound's potent and stable inhibitory properties, governed by the elegant Laskowski mechanism and its rigid bicyclic structure, make it a compelling template for the development of next-generation protease inhibitors. A thorough understanding of its mechanism of action, coupled with robust quantitative and structural analysis, is paramount for the rational design of this compound variants with enhanced potency and selectivity for therapeutic targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to harness the therapeutic potential of this remarkable peptide scaffold.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sunflower Trypsin Inhibitor-1 (SFTI-1): Discovery, Origin, and Experimental Analysis
This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Sunflower Trypsin Inhibitor-1 (this compound), a bicyclic microprotein with significant potential as a therapeutic scaffold.
Discovery and Origin
Sunflower Trypsin Inhibitor-1 (this compound) is a naturally occurring, 14-amino acid, backbone-cyclized peptide originally isolated from the seeds of the sunflower, Helianthus annuus[1][2]. It is a potent member of the Bowman-Birk family of serine protease inhibitors[1][2][3]. This compound's unique structure, featuring a head-to-tail cyclic backbone braced by a single disulfide bond, confers exceptional rigidity and stability.
The biosynthesis of this compound is a fascinating process that begins with a much larger precursor protein called PawS1 (Preproalbumin with this compound). This precursor has a dual-fate; it not only produces this compound but also a seed storage albumin. The excision and cyclization of the this compound domain from the PawS1 precursor are catalyzed by asparaginyl endopeptidases (AEPs). This enzymatic process involves cleavage at specific asparagine and aspartic acid residues flanking the this compound sequence, followed by the formation of a peptide bond between the N- and C-termini of the excised peptide.
Biochemical Properties and Mechanism of Action
This compound is a potent inhibitor of trypsin and other trypsin-like serine proteases, exhibiting inhibition constants (Ki) in the sub-nanomolar range. Its mechanism of action is consistent with the Laskowski mechanism, where it acts as a substrate mimic, binding tightly to the active site of the protease but being resistant to hydrolysis. The key residue for its inhibitory activity is Lysine at position 5 (P1 site), which interacts with the S1 specificity pocket of trypsin. The remarkable stability of this compound to thermal and chemical denaturation makes it an attractive scaffold for protein engineering and drug design.
Quantitative Data
The inhibitory potency of this compound and its analogs against various proteases has been extensively studied. The following table summarizes key quantitative data.
| Inhibitor | Protease | Inhibition Constant (Ki) | Reference |
| This compound | Bovine Trypsin | 0.1 nM | |
| This compound | Bovine β-trypsin | 0.5 nM | |
| This compound | Human Cationic Trypsin | 30 ± 0.8 pM | |
| This compound | Human Matriptase | 0.92 nM | |
| This compound | Mesotrypsin | 4.96 ± 0.2 μM | |
| This compound analog (I10H) | KLK5 | - | |
| This compound analog (Analog 6) | KLK5 | Kd of 20nM (ITC) | |
| This compound analog (SFTI-TCTR) | Trypsin | 0.70 nM | |
| This compound analog (3, P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 nM | |
| This compound analog (7) | Proteinase 3 (PR3) | 7.0 ± 1.1 nM | |
| This compound analog (7) | Neutrophil Elastase (NE) | 3.2 ± 0.3 nM | |
| This compound analog (13) | Proteinase 3 (PR3) | 17 ± 1.8 nM | |
| This compound analog (15) | Proteinase 3 (PR3) | 6.1 ± 0.6 nM | |
| Acyclic this compound permutant | Trypsin | 12.1 nM |
Experimental Protocols
Isolation of this compound from Sunflower Seeds
This protocol describes the original method for the purification of this compound.
Materials:
-
Sunflower seeds (Helianthus annuus)
-
Extraction buffer (e.g., phosphate buffer with protease inhibitors)
-
Centrifuge
-
Affinity chromatography column with immobilized trypsin
-
Elution buffer (e.g., low pH buffer or high salt concentration)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Extraction: Grind sunflower seeds to a fine powder. Suspend the powder in extraction buffer and stir for several hours at 4°C.
-
Clarification: Centrifuge the suspension at high speed to pellet insoluble material. Collect the supernatant.
-
Affinity Chromatography: Load the supernatant onto a trypsin-sepharose affinity column. Wash the column extensively with a binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using an elution buffer.
-
RP-HPLC Purification: Further purify the eluted fractions containing this compound using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a dry powder.
Trypsin Inhibition Assay
This protocol outlines a typical procedure to determine the inhibition constant (Ki) of this compound against trypsin.
Materials:
-
Bovine trypsin
-
This compound (or analog) of known concentration
-
Chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of trypsin, this compound, and the substrate in the assay buffer.
-
Incubation: In a 96-well plate, add a fixed concentration of trypsin to varying concentrations of this compound. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Monitor the absorbance or fluorescence change over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual enzyme activity.
-
Data Analysis: Plot the reaction velocity as a function of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general workflow for the chemical synthesis of this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cyclization reagents (e.g., DPPA, PyBOP)
-
Oxidizing agent for disulfide bond formation (e.g., DMSO, H2O2)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Chain Assembly: Perform solid-phase peptide synthesis on the Rink amide resin using an automated peptide synthesizer. Sequentially couple the Fmoc-protected amino acids according to the this compound sequence.
-
Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.
-
Backbone Cyclization: Perform head-to-tail cyclization of the purified linear peptide in solution using a suitable coupling reagent.
-
Disulfide Bond Formation: Induce the formation of the disulfide bond between the two cysteine residues through oxidation.
-
Final Purification: Purify the final bicyclic this compound peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound from the PawS1 precursor protein.
Experimental Workflow for this compound Isolation and Characterization
Caption: Experimental workflow for the isolation and characterization of this compound.
Laskowski Mechanism of Inhibition
Caption: Simplified representation of the Laskowski mechanism for this compound inhibition of trypsin.
References
SFTI-1: A Comprehensive Technical Guide to its Structure and the Critical Role of the Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a bicyclic 14-amino acid peptide originally isolated from sunflower seeds.[1][2] It stands out as the smallest known member of the Bowman-Birk family of serine protease inhibitors.[2] Its remarkable potency, exceptional stability, and rigid structure make it an ideal scaffold for the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the structure of this compound, with a particular focus on the crucial role of its single disulfide bond in maintaining its conformation and inhibitory activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.
The Molecular Architecture of this compound
This compound is a potent inhibitor of trypsin, with a reported inhibition constant (Ki) in the sub-nanomolar range. Its primary sequence is Gly-Arg-Cys-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys-Phe-Pro-Asp. The defining features of its structure are a head-to-tail cyclic backbone and a single disulfide bond between Cys3 and Cys11. This bicyclic nature imparts significant rigidity to the molecule.
The solution structure of this compound, as determined by NMR spectroscopy, consists of two short antiparallel β-strands connected by a tight β-turn. This structure is remarkably stable and pre-organized for binding to its target proteases, which contributes to its high inhibitory potency.
The Indispensable Role of the Cys3-Cys11 Disulfide Bond
The disulfide bond is a cornerstone of the this compound structure, playing a critical role in its stability and function.
Conformational Stability
The Cys3-Cys11 disulfide bond acts as a covalent staple, locking the peptide into its bioactive conformation. This constraint is essential for maintaining the rigid, well-defined three-dimensional structure necessary for high-affinity binding to target proteases. Studies on disulfide-deficient analogs of this compound have shown that the absence of this bond leads to a significant loss of structural integrity and a dramatic decrease in proteolytic stability, with such analogs being degraded within minutes in the presence of trypsin.
Inhibitory Activity
The rigidity conferred by the disulfide bond is directly linked to this compound's potent inhibitory activity. By pre-organizing the binding loop in a conformation complementary to the protease active site, the entropic penalty upon binding is minimized, leading to a higher association constant. The critical importance of the disulfide bridge is highlighted by studies on synthetic analogs. An analog of this compound lacking the head-to-tail cyclization but retaining the disulfide bond showed nearly the same inhibitory activity as the native peptide. Conversely, an analog with only the cyclic backbone and no disulfide bond exhibited significantly lower activity and was rapidly hydrolyzed by trypsin.
Quantitative Analysis of this compound and Analog Inhibition
The inhibitory potency of this compound and its derivatives against various serine proteases has been extensively studied. The following tables summarize key quantitative data from the literature.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| This compound | Bovine β-trypsin | 0.5 nM | |
| This compound | Trypsin | 0.1 nM | |
| This compound | Matriptase | 0.92 nM | |
| cyclic SFTI (cSFTI) | Trypsin | 0.08 nM | |
| acyclic SFTI (oSFTI) | Trypsin | 0.15 nM | |
| DOTA-SFTI | Trypsin | 0.3 nM | |
| [Phe⁵] this compound | Bovine α-chymotrypsin | - | |
| This compound analog V ([Arg,Lys]this compound) | Human 20S Proteasome (ChT-L) | 0.94 µM (IC50) |
| Derivative | Stability Metric | Value | Reference |
| cyclic SFTI (cSFTI) | Serum Half-life | 75.8 h | |
| acyclic SFTI (oSFTI) | Serum Half-life | 34.5 h | |
| DOTA-SFTI | Serum Half-life | 41.7 h | |
| Acyclic, disulfide-deficient mutant | % remaining after 2h in human serum | Undetectable | |
| Cyclic SFTI-variants (7, 13, and 15) | % remaining after 24h in human serum | 90-95% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Both Boc and Fmoc solid-phase chemistry strategies have been successfully employed for the synthesis of this compound and its analogs.
Boc/Bzl-Protection Strategy:
-
Resin and Linker: Peptides are assembled on a PAM-Gly-Boc resin, utilizing a C-terminal thioester linker (S-trityl-β-mercaptopropionic acid) to facilitate subsequent cyclization.
-
Chain Assembly: The peptide chain is assembled using Boc-protected amino acids with in situ neutralization using HBTU as the coupling agent.
-
Cleavage: The peptide is cleaved from the resin using anhydrous HF with p-cresol as a scavenger at 0°C for 90 minutes.
-
Purification: The crude peptide is precipitated with diethyl ether, dissolved in 50% acetonitrile with 0.045% TFA, lyophilized, and purified by reverse-phase HPLC.
-
Cyclization and Oxidation:
-
The purified linear peptide is reduced and cyclized in 0.1 M ammonium bicarbonate (pH 8.2) with 0.5 mg/mL TCEP overnight at room temperature. The cyclic peptide is then purified by RP-HPLC.
-
The cyclized peptide is oxidized in 0.1 M ammonium bicarbonate (pH 8.2) overnight at room temperature to form the disulfide bond, followed by a final RP-HPLC purification.
-
Fmoc/tBu Strategy:
-
Resin: A suitable resin for peptide acid synthesis, such as a trityl-based resin, is used.
-
Resin Swelling: The resin is swelled in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% 4-methylpiperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid is activated with a coupling reagent such as HATU or HBTU in the presence of a base like DIEA and then coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, phenol, and triisopropylsilane.
-
Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.
Trypsin Inhibition Assay
The inhibitory activity of this compound and its analogs against trypsin can be determined using a spectrophotometric assay.
-
Reagents:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA, or N-Benzoyl-L-Arginine Ethyl Ester, BAEE).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2).
-
Inhibitor solutions of varying concentrations.
-
-
Procedure:
-
In a microplate or cuvette, combine the assay buffer, trypsin solution, and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for BApNA) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by performing a full kinetic analysis (e.g., Lineweaver-Burk plot).
-
NMR Structural Analysis
The three-dimensional structure of this compound in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.
-
Sample Preparation:
-
The purified peptide is dissolved in a suitable solvent, typically 90% H2O/10% D2O or a mixture of acetonitrile-d3/H2O, to a concentration of at least 1 mM.
-
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:
-
1D 1H: To assess the overall folding and purity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Resonance Assignment: The collected spectra are processed and analyzed to assign the chemical shifts of all protons to their specific locations in the peptide sequence.
-
Structure Calculation:
-
Distance restraints from NOESY spectra and dihedral angle restraints derived from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
An ensemble of low-energy structures that satisfy the experimental restraints is generated.
-
-
Structure Validation: The quality of the final structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.
Visualizations of Key Pathways and Workflows
Laskowski Mechanism of Serine Protease Inhibition
This compound inhibits serine proteases via the Laskowski or "standard" mechanism. The inhibitor binds to the active site of the protease in a substrate-like manner, but the scissile peptide bond is only very slowly hydrolyzed.
Caption: The Laskowski mechanism of serine protease inhibition by this compound.
Biosynthetic Pathway of this compound
This compound is biosynthesized from a larger precursor protein, PawS1, through a series of enzymatic processing steps.
Caption: Proposed biosynthetic pathway of this compound from its precursor protein.
Experimental Workflow for this compound Analog Analysis
The development and characterization of novel this compound-based inhibitors typically follow a structured workflow.
Caption: A general experimental workflow for the analysis of this compound analogs.
Conclusion
This compound represents a remarkably compact and stable peptide scaffold that serves as a powerful tool in drug discovery and protein engineering. Its bicyclic structure, maintained by a crucial disulfide bond, is the key to its potent and stable inhibitory activity against serine proteases. The detailed structural information, quantitative data, and experimental protocols provided in this guide are intended to facilitate further research into this fascinating peptide and its potential therapeutic applications. The continued exploration of this compound and its analogs holds great promise for the development of novel drugs targeting a wide range of diseases.
References
The Biosynthetic Pathway of SFTI-1 in Sunflower Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunflower Trypsin Inhibator-1 (SFTI-1) is a potent, 14-amino acid bicyclic peptide inhibitor of serine proteases, holding significant promise as a scaffold for drug development.[1][2] Its unique biosynthesis in sunflower seeds, involving a precursor protein and enzymatic processing, offers a fascinating model for peptide production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the molecular machinery, key enzymatic steps, and experimental methodologies used to elucidate this process. Quantitative data are summarized for clarity, and diagrams illustrating the pathway and experimental workflows are provided to facilitate a comprehensive understanding.
The Precursor Protein: A Dual-Purpose Albumin
The journey to mature this compound begins with a larger precursor protein named PawS1 (Preproalbumin with this compound), a seed storage albumin.[3][4][5] This precursor is a remarkable example of genetic economy, encoding both a structural protein (albumin) and a bioactive peptide (this compound). The this compound sequence is nestled within the N-terminal region of the PawS1 pro-domain.
Table 1: Characteristics of the this compound Precursor Protein (PawS1)
| Property | Description | Reference |
| Full Name | Preproalbumin with this compound | |
| Function | Dual-purpose: Seed storage albumin and this compound precursor | |
| Location of this compound | Encoded within the N-terminal pro-domain | |
| Cellular Trafficking | Synthesized in the cytoplasm, translocated to the ER, and trafficked to protein storage vacuoles |
The Key Enzyme: Asparaginyl Endopeptidase (AEP)
The maturation of this compound from its precursor is orchestrated by a specific class of enzymes known as asparaginyl endopeptidases (AEPs), also referred to as legumains or vacuolar processing enzymes. These cysteine proteases are responsible for both the excision of the this compound peptide from the PawS1 precursor and its subsequent backbone cyclization.
AEPs recognize and cleave at the C-terminal side of asparagine (Asn) and, to a lesser extent, aspartate (Asp) residues. In the case of this compound biosynthesis, AEPs perform a dual function: proteolytic cleavage and peptide ligation (cyclization). The proposed mechanism involves the formation of a thioester acyl-intermediate, which is then attacked by the N-terminal amino group of the this compound peptide, leading to the formation of a cyclic backbone.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Family | Function | Catalytic Mechanism | Reference |
| Asparaginyl Endopeptidase (AEP) | C13 Cysteine Protease | Excision of this compound from PawS1 precursor and backbone cyclization | Cleavage at Asn/Asp residues; forms a thioester intermediate for ligation |
The Biosynthetic Pathway: A Step-by-Step Guide
The biosynthesis of this compound can be broken down into several key stages, from the initial transcription and translation of the PawS1 gene to the final folded and active peptide.
-
Transcription and Translation: The PawS1 gene is transcribed and translated in the cytoplasm of sunflower seed cells.
-
Translocation and Signal Peptide Cleavage: The resulting preproalbumin is directed to the endoplasmic reticulum (ER), where its N-terminal signal peptide is cleaved off, yielding the proalbumin.
-
Disulfide Bond Formation: Within the oxidizing environment of the ER, the single disulfide bond of the this compound domain (between Cys3 and Cys11 of the this compound sequence) is formed. This disulfide bond is crucial for the stability and proper folding of the final peptide.
-
Trafficking to Vacuoles: The proalbumin is then trafficked through the Golgi apparatus and into multivesicular bodies, which eventually deliver it to protein storage vacuoles.
-
AEP-Mediated Processing and Cyclization: Inside the acidic environment of the vacuole, AEPs become active and catalyze the excision and cyclization of this compound. This is a multi-step process:
-
N-terminal Cleavage: AEP cleaves the PawS1 precursor at an asparagine residue immediately preceding the N-terminus of the this compound sequence, exposing the N-terminal glycine.
-
C-terminal Cleavage and Ligation: AEP then cleaves at an aspartic acid residue at the C-terminus of the this compound sequence. This cleavage results in a reactive thioester intermediate. Instead of hydrolysis, the newly freed N-terminal glycine of this compound attacks this intermediate, leading to the formation of a peptide bond and the cyclization of the this compound backbone.
-
-
Final Folding: The now-cyclized and disulfide-bonded this compound peptide adopts its final, stable, and biologically active three-dimensional conformation.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, proteomic, and biochemical techniques.
Heterologous Expression in Arabidopsis thaliana and Nicotiana benthamiana
To study the roles of specific residues and enzymes, the PawS1 gene and its mutants are often expressed in model plant systems.
-
Vector Construction: The PawS1 coding sequence is cloned into a plant expression vector, often under the control of a strong constitutive promoter (e.g., CaMV 35S). Site-directed mutagenesis is used to introduce specific amino acid substitutions.
-
Plant Transformation: Agrobacterium tumefaciens-mediated transformation is used to introduce the expression vector into A. thaliana or N. benthamiana.
-
Protein Extraction: Total protein is extracted from the seeds or leaves of transgenic plants using appropriate buffers.
-
Analysis: The expression and processing of PawS1 and the production of this compound are analyzed by immunoblotting and mass spectrometry.
Mass Spectrometry for Peptide Identification and Characterization
Matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry are crucial for identifying the linear, cyclized, and any intermediate forms of this compound.
-
Sample Preparation: Protein extracts are often partially purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to enrich for small peptides.
-
MALDI-TOF MS: Aliquots of the HPLC fractions are mixed with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. The mass-to-charge ratio (m/z) of the peptides is determined.
-
LC-ESI-MS/MS: For sequencing and confirmation of the cyclic structure, liquid chromatography is coupled to an ESI mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.
Quantitative Data
The potency of this compound as a protease inhibitor has been well-characterized. Furthermore, efforts to produce this compound in heterologous systems have yielded varying levels of success.
Table 3: Quantitative Data for this compound
| Parameter | Value | Enzyme/System | Reference |
| Trypsin Inhibition Constant (Ki) | 0.1 nM | Bovine Trypsin | |
| Matriptase Inhibition Constant (Ki) | 0.92 nM | Human Matriptase | |
| In Planta Yield (N. benthamiana) | ~60 µg/g dry weight | Co-expression with AEP | |
| Intracellular Concentration (E. coli) | ~40 µM | Intein-mediated production |
Conclusion and Future Directions
The biosynthetic pathway of this compound is a highly efficient and elegant process that utilizes the existing machinery for seed storage protein maturation to produce a potent bioactive peptide. Understanding this pathway in detail not only provides insights into the evolution of novel protein functions but also opens up avenues for the biotechnological production of this compound and its engineered variants for therapeutic applications. Future research will likely focus on identifying and characterizing the specific AEPs involved in sunflower seeds, further optimizing heterologous production systems, and exploring the diversity of similar pathways in other plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. mylne.org [mylne.org]
- 4. researchgate.net [researchgate.net]
- 5. Buried treasure: biosynthesis, structures and applications of cyclic peptides hidden in seed storage albumins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a potent, bicyclic peptide composed of 14 amino acids, originally isolated from the seeds of the sunflower (Helianthus annuus). Its remarkable stability, rigid structure, and potent inhibitory activity against serine proteases, particularly trypsin, have made it a subject of intense research and a valuable scaffold in drug design. This technical guide provides an in-depth exploration of the primary amino acid sequence of this compound, detailed experimental protocols for its chemical synthesis and characterization, and a summary of its inhibitory activity.
Primary Amino Acid Sequence and Structure
This compound is a cyclic peptide with the following primary amino acid sequence: Gly-Arg-Cys-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys-Phe-Pro-Asp .[1] The peptide backbone is cyclized head-to-tail, and a disulfide bond between the cysteine residues at positions 3 and 11 creates a bicyclic structure.[1][2] This compact and rigid architecture is crucial for its high affinity and stability.
The structure of this compound has been elucidated by NMR spectroscopy and X-ray crystallography, revealing a well-defined conformation that is pre-organized for binding to its target proteases.
Quantitative Data: Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Target Protease | This compound Ki (nM) | This compound Analog | Analog Ki (nM) |
| Bovine β-trypsin | 0.5[3] | ||
| Trypsin | 0.1 | cSFTI | 0.08[4] |
| oSFTI | 0.15 | ||
| DOTA-SFTI | 0.3 | ||
| Matriptase | 0.92 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual solid-phase synthesis of the linear this compound precursor using Boc (tert-butyloxycarbonyl) chemistry.
Materials:
-
PAM-Gly-Boc resin
-
Boc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
p-cresol
-
Diethyl ether
-
Acetonitrile (ACN)
-
0.1 M Ammonium Bicarbonate (pH 8.2)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Reversed-phase HPLC system
Procedure:
-
Resin Swelling and Preparation: Swell the PAM-Gly-Boc resin in DMF.
-
Amino Acid Coupling:
-
Deprotect the Boc group with 50% TFA in DCM.
-
Neutralize with 5% DIPEA in DMF.
-
Couple the next Boc-protected amino acid using HBTU and DIPEA as activating and coupling reagents.
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
-
-
Cleavage from Resin: Cleave the synthesized peptide from the resin using a mixture of HF and p-cresol (9:1 v/v) at 0°C for 1.5 hours.
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the crude peptide in 50% acetonitrile with 0.045% TFA.
-
Lyophilize the peptide.
-
Purify the linear peptide by reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Cyclization and Oxidation:
-
Reduction and Cyclization: Dissolve the purified linear peptide in 0.1 M ammonium bicarbonate (pH 8.2) with TCEP and stir overnight at room temperature to facilitate head-to-tail cyclization. Purify the cyclized peptide by RP-HPLC.
-
Oxidation: Dissolve the cyclized peptide in 0.1 M ammonium bicarbonate (pH 8.2) and stir overnight at room temperature to allow for the formation of the disulfide bond. Purify the final bicyclic this compound by RP-HPLC.
-
-
Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.
Trypsin Inhibition Assay (Determination of Ki)
This protocol outlines a method to determine the inhibition constant (Ki) of this compound for trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin
-
This compound (of known concentration)
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of trypsin to a series of wells.
-
Add varying concentrations of this compound to the wells containing trypsin and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Include control wells with no inhibitor.
-
-
Enzymatic Reaction: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Data Acquisition: Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the fractional activity (Vi/V0, where Vi is the velocity in the presence of inhibitor) against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki (Ki,app).
-
Calculate the true Ki using the Cheng-Prusoff equation: Ki = Ki,app / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
NMR Spectroscopy for Structure Elucidation
This protocol provides a general workflow for determining the three-dimensional structure of this compound in solution using nuclear magnetic resonance (NMR) spectroscopy.
Materials:
-
Lyophilized, purified this compound
-
NMR buffer (e.g., 90% H2O/10% D2O or 100% D2O, pH adjusted)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in the NMR buffer to achieve a concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:
-
1D 1H spectrum: To assess sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
1H-15N HSQC (if isotopically labeled): To assign backbone amide resonances.
-
-
Resonance Assignment: Sequentially assign the proton, carbon, and nitrogen resonances to specific atoms in the this compound sequence.
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectra.
-
Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.
-
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and identify any violations of experimental restraints.
Mandatory Visualizations
References
- 1. mylne.org [mylne.org]
- 2. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
SFTI-1 as a Scaffold for Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a bicyclic 14-amino acid peptide originally isolated from sunflower seeds.[1][2] It is the smallest known member of the Bowman-Birk family of serine protease inhibitors.[2] Its remarkable features, including its small size, exceptional stability to thermal and enzymatic degradation, and rigid conformation, make it an ideal scaffold for drug development.[3][4] this compound potently inhibits trypsin and has been extensively studied as a template for engineering novel protease inhibitors with tailored specificities for various therapeutic targets. This guide provides an in-depth overview of this compound's properties, its use in drug design, and detailed methodologies for the synthesis and evaluation of this compound-based drug candidates.
Core Properties of the this compound Scaffold
This compound's utility as a drug development scaffold stems from its unique structural and functional characteristics:
-
Small Size: Comprising only 14 amino acids, this compound has a low molecular weight (approximately 1.54 kDa), which is advantageous for synthesis and potential oral bioavailability.
-
High Stability: The head-to-tail cyclized backbone, combined with a single disulfide bond between Cys3 and Cys11, confers exceptional resistance to proteolysis and thermal denaturation. Disulfide-deficient mutants, in contrast, are rapidly degraded.
-
Rigid Conformation: this compound possesses a well-defined three-dimensional structure characterized by two short antiparallel beta-strands. This pre-organized conformation minimizes the entropic penalty upon binding to its target, contributing to its high inhibitory potency.
-
Grafting Potential: The this compound scaffold is highly tolerant to amino acid substitutions and the grafting of bioactive peptide epitopes into its loops. This allows for the engineering of novel inhibitors targeting a wide range of proteases and other protein-protein interactions.
This compound in Drug Development: A Workflow
The development of this compound-based therapeutics generally follows a structured workflow, from initial design to preclinical evaluation.
References
- 1. Sunflower Trypsin Inhibitor-1 (this compound): Sowing Seeds in the Fields of Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sunflower trypsin inhibitor 1 as a molecular scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Function of SFTI-1 in Helianthus annuus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunflower Trypsin Inhibitor-1 (SFTI-1), a 14-amino acid bicyclic peptide isolated from the seeds of Helianthus annuus, stands as one of the most potent and stable serine protease inhibitors discovered in nature.[1] Its compact and rigid structure, conferred by a head-to-tail cyclic backbone and a single disulfide bond, makes it an exceptional scaffold for protein engineering and drug design.[2][3] This technical guide provides a comprehensive overview of the biological function of this compound, detailing its biosynthesis, mechanism of action, and physiological role in plant defense. Furthermore, it presents key quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of its biological pathways and experimental workflows.
Introduction
This compound is the smallest known member of the Bowman-Birk family of serine protease inhibitors.[4] Its primary role in Helianthus annuus is defensive, protecting the seeds from pests and pathogens by inhibiting their digestive enzymes.[5] Beyond its natural function, this compound has garnered significant interest in the pharmaceutical industry due to its remarkable stability and amenability to modification. This guide serves as a technical resource for researchers aiming to understand and utilize this compound in their work.
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of post-translational modification. It is not directly translated from a small gene but is rather excised from a larger precursor protein, the sunflower seed albumin PawS1. This process is mediated by asparaginyl endopeptidase (AEP), also known as legumain.
Signaling Pathway of this compound Biosynthesis
References
- 1. Directed Evolution Methods for Enzyme Engineering [mdpi.com]
- 2. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mylne.org [mylne.org]
- 4. Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
SFTI-1 Stability Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide originally isolated from sunflower seeds.[1] Its remarkable potency as a serine protease inhibitor, combined with its exceptional stability, has made it a subject of intense interest in drug design and development.[1][2] this compound's structure is characterized by a head-to-tail cyclized peptide backbone and a single disulfide bond, which together form a rigid and constrained conformation.[1][3] This unique architecture is the primary determinant of its resistance to chemical and enzymatic degradation, making it an ideal scaffold for engineering novel therapeutics. This guide provides an in-depth overview of this compound's stability in key physiological conditions, detailed experimental protocols for stability assessment, and a visualization of its inhibitory mechanism.
Structural Basis of this compound Stability
The extraordinary stability of this compound is conferred by its bicyclic structure. The combination of a cyclized backbone and a disulfide bridge creates a rigid, pre-organized conformation that is highly resistant to proteolytic attack. This structural integrity minimizes the entropic penalty upon binding to its target proteases. Studies comparing native this compound to its acyclic or disulfide-deficient analogs have shown that both of these structural elements are critical for maintaining proteolytic stability. Disulfide-deficient mutants, for example, are degraded by trypsin within minutes, whereas the native form remains stable for extended periods.
Stability in Physiological Fluids
This compound and its engineered variants exhibit high stability in various physiological fluids, a crucial attribute for therapeutic peptides.
Serum Stability
This compound is exceptionally stable in human serum. Its constrained structure protects it from degradation by serum proteases. This contrasts sharply with linear or structurally compromised analogs, which are rapidly cleared. For instance, cyclic this compound variants have been shown to be highly resistant to degradation, with 90-95% of the peptide remaining intact after 24 hours of incubation in human serum at 37°C. An acyclic, disulfide-deficient mutant, in contrast, was almost completely degraded within 2 hours under the same conditions.
Gastrointestinal Stability
The stability of this compound in the harsh environments of the stomach and intestine is a key area of research for oral peptide delivery. This compound has demonstrated high resistance to the acidic and enzymatic conditions of the gastrointestinal tract. A study on an antimicrobial peptide derived from the this compound binding loop also reported high stability under high concentrations of pepsin and trypsin, as well as at varying pH levels.
Quantitative Stability Data
The following tables summarize the quantitative data available on the stability of this compound and its analogs under different physiological conditions.
Table 1: Stability of this compound and Analogs in Human Serum
| Peptide Variant | Condition | Time Point | % Remaining (Mean ± SD) | Half-life (t½) | Reference |
| Cyclic this compound (cSFTI) | Human Serum, 37°C | - | - | 75.8 hours | |
| Acyclic this compound (oSFTI) | Human Serum, 37°C | - | - | 34.5 hours | |
| Cyclic this compound Variants | Human Serum, 37°C | 24 hours | 90-95% | Not Reported | |
| Acyclic, Disulfide-Deficient Mutant | Human Serum, 37°C | 2 hours | < 1% (Essentially undetectable) | Not Reported |
Table 2: Stability of this compound in Simulated Gastrointestinal Fluids
| Fluid Type | Condition | Time Point | % Remaining (Mean ± SD) | Half-life (t½) | Reference |
| Simulated Gastric Fluid (SGF) | pH ~1.2 with pepsin, 37°C | 24 hours | >95% (No degradation detected) | > 24 hours | N/A |
| Simulated Intestinal Fluid (SIF) | pH ~6.8 with pancreatin, 37°C | - | - | 16.3 ± 2.7 hours | N/A |
| Trypsin Solution | Ammonium Bicarbonate Buffer | 6 hours | ~70% | Not Reported |
Table 3: Thermal and pH Stability Profile
| Condition | Observation | Reference |
| Thermal Stability | This compound is known to have high thermal stability, though a specific melting temperature (Tm) from thermal denaturation studies is not reported in the literature. An antimicrobial peptide based on the this compound binding loop was found to be highly stable at varying temperatures. | |
| pH Stability | This compound is stable in highly acidic (simulated gastric fluid, pH ~1.2) and near-neutral (simulated intestinal fluid, pH ~6.8) conditions. An antimicrobial peptide based on the this compound binding loop was also highly stable across a range of pH values. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability data.
Protocol 1: Human Serum Stability Assay
This protocol outlines the determination of peptide stability in human serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound or analog (lyophilized powder, >95% purity)
-
Pooled Human Serum
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO).
-
Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final desired concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the sample.
-
Protein Precipitation: To stop enzymatic degradation, immediately add a precipitating agent. A common method is to add 2 volumes of ACN containing 1% TFA (e.g., 200 µL).
-
Sample Preparation: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto the RP-HPLC system.
-
Quantification: The percentage of intact peptide remaining is determined by integrating the area of the peptide peak at each time point and comparing it to the area of the peak at time zero. The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.
References
- 1. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Linking inhibitor motions to proteolytic stability of sunflower trypsin inhibitor-1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02114K [pubs.rsc.org]
- 3. Solution structures by 1H NMR of the novel cyclic trypsin inhibitor this compound from sunflower seeds and an acyclic permutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to SFTI-1 and Its Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1), a bicyclic 14-amino acid peptide, has emerged as a powerful and versatile scaffold for the development of novel therapeutics.[1] Its exceptional stability, stemming from its head-to-tail cyclized backbone and a single disulfide bond, makes it an attractive starting point for engineering potent and selective inhibitors against a range of proteases implicated in human diseases.[2][3] This technical guide provides an in-depth overview of the key therapeutic targets of this compound and its engineered analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Therapeutic Targets and Quantitative Inhibition Data
The this compound scaffold has been successfully modified to target a variety of serine proteases with high affinity and selectivity. The primary strategy involves substituting amino acid residues within the inhibitor's binding loop to optimize interactions with the active site of the target protease.[3] Below are key targets and the corresponding inhibitory activities of various this compound analogs.
Kallikreins
Tissue kallikreins (KLKs) are a family of serine proteases involved in a range of physiological and pathological processes, including skin desquamation, inflammation, and cancer.[4] Dysregulation of KLK activity is associated with skin diseases like Netherton Syndrome and atopic dermatitis, as well as various cancers. This compound analogs have been engineered to be potent and selective inhibitors of several KLKs.
| Target | This compound Analog | Inhibition Constant (Ki/IC50) | Reference |
| Kallikrein-related peptidase 4 (KLK4) | SFTI-FCQR Asn14 | 0.0386 nM (Ki) | |
| Kallikrein-related peptidase 5 (KLK5) | Analog 6 (triple substituted) | 20 nM (Kd) | |
| Kallikrein-related peptidase 5 (KLK5) | I10H | 0.76 µM (IC50) | |
| Kallikrein-related peptidase 5 (KLK5) | This compound variant with P2' substitution | 4.2 nM (Ki) | |
| Kallikrein-related peptidase 7 (KLK7) | SFTI-WCTF | 173.9 nM (IC50) | N/A |
Matriptase and Matriptase-2
Matriptase is a type II transmembrane serine protease that is overexpressed in a variety of human cancers and plays a role in tumor progression and metastasis. It is involved in the activation of growth factors and other proteases. Matriptase-2 is a closely related protease involved in iron homeostasis.
| Target | This compound Analog | Inhibition Constant (Ki) | Reference |
| Matriptase | This compound | 0.92 nM | |
| Matriptase | [I10R]this compound | ~30-fold increase in activity vs this compound | N/A |
| Matriptase-2 | [K5R]this compound | 11-fold increase in activity vs this compound | N/A |
Chymotrypsin
Chymotrypsin is a digestive serine protease, and while not a primary disease target itself, it is often used as a benchmark for assessing the selectivity of engineered this compound inhibitors.
| Target | This compound Analog | Inhibition Constant (Ka) | Reference |
| Bovine α-chymotrypsin | Monocyclic [Phe5, Hse6]this compound | 1.1 x 10^7 M-1 | |
| Bovine α-chymotrypsin | Monocyclic [Phe5, Nhse6]this compound | 1.4 x 10^7 M-1 |
Neutrophil Proteinase 3 (PR3) and Neutrophil Elastase (NE)
Neutrophil serine proteases, including proteinase 3 (PR3) and neutrophil elastase (NE), are involved in inflammation and immune responses. Their dysregulation can contribute to tissue damage in inflammatory diseases.
| Target | This compound Analog | Inhibition Constant (Ki) | Reference |
| Proteinase 3 (PR3) | Compound 3 (P1 Abu) | 9.8 nM | |
| Proteinase 3 (PR3) | Compound 7 | 7.0 nM | |
| Neutrophil Elastase (NE) | Compound 7 | 3.2 nM | |
| Neutrophil Elastase (NE) | Compound 13 (P4 Bip) | 24 nM |
Signaling Pathways as Therapeutic Intervention Points
Inhibition of the aforementioned proteases by this compound analogs can modulate key signaling pathways involved in disease progression.
Kallikrein-Kinin System
The Kallikrein-Kinin system is a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, and pain. Tissue kallikreins cleave kininogens to release bradykinin and kallidin, which then act on bradykinin receptors (B1 and B2) to elicit their effects. Inhibiting specific kallikreins can therefore dampen inflammatory responses.
Matriptase-HGF/c-Met Signaling Pathway
In many cancers, matriptase is responsible for the proteolytic activation of pro-Hepatocyte Growth Factor (pro-HGF) into its active form, HGF. HGF then binds to its receptor, c-Met, a receptor tyrosine kinase, triggering downstream signaling pathways that promote cell proliferation, migration, and invasion. Inhibition of matriptase can block this critical oncogenic signaling axis.
Neutrophil Proteinase 3 and PAR-2 Signaling
Neutrophil proteinase 3 (PR3) can cleave and activate Protease-Activated Receptor 2 (PAR-2) on various cell types, including endothelial and epithelial cells. This activation can trigger pro-inflammatory signaling cascades, leading to the release of cytokines and chemokines, and contributing to inflammatory responses. This compound-based inhibitors of PR3 can prevent PAR-2 activation and subsequent inflammation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Serine Protease Inhibition Assay (Chromogenic Substrate)
This assay is used to determine the inhibitory potency (IC50 or Ki) of this compound analogs against a target serine protease.
Materials:
-
Target serine protease (e.g., Kallikrein 5)
-
This compound analog inhibitor
-
Chromogenic substrate (e.g., Boc-Val-Pro-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of the target serine protease to each well.
-
Add the serially diluted inhibitor solutions to the wells containing the protease. Include control wells with protease and assay buffer only (no inhibitor).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.
Cell-Based PAR-2 Activation Assay (Calcium Mobilization)
This assay measures the ability of an this compound analog to inhibit protease-induced activation of PAR-2 on the surface of cells, such as keratinocytes.
Materials:
-
Keratinocytes (e.g., HaCaT cell line)
-
Target protease (e.g., Kallikrein 5)
-
This compound analog inhibitor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Procedure:
-
Seed keratinocytes into a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound analog inhibitor at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Using the plate reader's automated injector, add a fixed concentration of the target protease to the wells to stimulate PAR-2 activation.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, a hallmark of PAR-2 activation.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each inhibitor concentration.
-
Plot the response against the inhibitor concentration to determine the IC50 for the inhibition of PAR-2 activation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound analogs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., a line overexpressing matriptase)
-
This compound analog inhibitor
-
Vehicle for inhibitor administration (e.g., saline or PBS)
-
Matrigel (optional, to enhance tumor formation)
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells in appropriate media.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each immunocompromised mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound analog to the treatment group via a specified route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess the efficacy of the this compound analog.
Conclusion
The this compound scaffold represents a highly promising platform for the development of targeted protease inhibitors. Through rational design and amino acid substitutions, potent and selective inhibitors for a range of therapeutically relevant proteases have been generated. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of this compound and its analogs in oncology, dermatology, and inflammatory diseases. Further research and development in this area hold the potential to deliver novel and effective treatments for a variety of unmet medical needs.
References
- 1. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of SFTI-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Sunflower Trypsin Inhibitor-1 (SFTI-1) analogues. This compound is a 14-amino acid, bicyclic peptide known for its potent trypsin inhibitory activity and remarkable stability, making it an attractive scaffold for drug design and development.[1][2] This document outlines detailed protocols for the synthesis, purification, and characterization of this compound analogues, presents key quantitative data for select analogues, and includes visualizations of the experimental workflows.
Overview of this compound and its Analogues
This compound is a naturally occurring cyclic peptide isolated from sunflower seeds.[2][3] Its structure features a head-to-tail cyclized backbone and a single disulfide bond, which together confer exceptional rigidity and resistance to proteolytic degradation.[2] These properties make this compound an excellent template for engineering novel protease inhibitors and other therapeutic peptides. By substituting specific amino acid residues within the this compound sequence, researchers can modulate its inhibitory activity, selectivity, and other pharmacokinetic properties. This document focuses on the Fmoc-based solid-phase synthesis, a widely used and versatile method for generating such analogues.
Experimental Protocols
The following protocols are generalized from standard Fmoc-based SPPS procedures and specific examples of this compound synthesis.
Materials and Reagents
-
Resins: 2-Chlorotrityl chloride resin is recommended for preparing cyclic peptides as it allows for cleavage of the linear peptide with protected side chains. Rink amide resin can be used if a C-terminal amide is desired.
-
Fmoc-protected amino acids: Standard Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, Pbf for Arg, tBu for Ser, Thr, Asp, Glu).
-
Coupling reagents: HBTU, HATU, HCTU, or PyBOP are commonly used.
-
Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF).
-
Cleavage cocktail: Trifluoroacetic acid (TFA)-based cocktails, e.g., TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5).
-
Cyclization reagents: Diphenylphosphoryl azide (DPPA) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Oxidation reagent: 0.1 M ammonium bicarbonate buffer (pH 8.2) for disulfide bond formation.
-
Solvents: DMF, dichloromethane (DCM), acetonitrile (ACN), diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS).
Step-by-Step Synthesis Protocol
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF for at least 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-amino acid (typically the C-terminal residue of the linear precursor) and DIPEA in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage of the Linear Peptide from Resin:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. For cleavage from 2-chlorotrityl resin while keeping side-chain protecting groups intact, a milder cocktail of acetic acid/trifluoroethanol/DCM can be used.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification of the Linear Peptide:
-
Purify the crude linear peptide by RP-HPLC using a suitable gradient of ACN in water with 0.1% TFA.
-
Confirm the mass of the purified peptide using LC-MS.
-
-
Head-to-Tail Cyclization:
-
Dissolve the purified linear peptide in a dilute solution of DMF.
-
Add a cyclization reagent (e.g., DPPA) and a base (e.g., sodium bicarbonate) and stir for 24-48 hours. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
-
Disulfide Bond Formation (Oxidation):
-
After cyclization, remove the solvent and dissolve the cyclic peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2).
-
Stir the solution open to the air overnight to allow for the formation of the disulfide bond.
-
-
Final Purification and Analysis:
-
Purify the final bicyclic this compound analogue by RP-HPLC.
-
Confirm the purity and identity of the final product by analytical HPLC and LC-MS.
-
Quantitative Data of this compound and its Analogues
The following table summarizes key data for the native this compound and some of its synthesized analogues. Yields and purity are representative values and can vary based on the specific sequence and synthesis conditions.
| Peptide | Sequence (Cyclic) | Yield (%) | Purity (%) | Biological Activity (Ki or Ka) | Reference |
| This compound (wild type) | GRCTKSIPPICFPD | ~20 | >98% | Ka = 1.1 x 10¹⁰ M⁻¹ (Trypsin) | , |
| [desSer⁶]VI Analogue | GRCTKIPPICFPD | - | - | Significantly more cytotoxic towards U87-MG cancer cells than reference peptide | |
| Monocyclic this compound | Linear, disulfide | - | - | Ka = 9.9 x 10⁹ M⁻¹ (Trypsin) | |
| Acyclic this compound | Linear, no disulfide | - | - | 2.4-fold lower activity than this compound | |
| DOTA-SFTI | DOTA-GRCTKSIPPICFPD | - | - | Ki = 0.3 nM (Trypsin) |
Note: '-' indicates data not specified in the referenced literature.
Visualizations
Experimental Workflow for SPPS of this compound Analogues
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Iterative Cycle of Peptide Chain Elongation
Caption: The iterative cycle of peptide chain elongation in Fmoc-SPPS.
Cyclization and Oxidation of this compound Precursor
Caption: Key steps in the formation of the bicyclic this compound structure.
Conclusion
The solid-phase peptide synthesis of this compound analogues is a robust and adaptable methodology for generating novel peptide-based drug candidates. The protocols and data presented here provide a foundation for researchers to design and synthesize their own this compound analogues with tailored biological activities. Careful optimization of each step, from resin loading to final purification, is crucial for obtaining high-quality peptides for further investigation.
References
- 1. mylne.org [mylne.org]
- 2. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and kinetic study of the smallest naturally occurring trypsin inhibitor this compound isolated from sunflower seeds and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Recombinant Expression and Purification of SFTI-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recombinant expression and purification of Sunflower Trypsin Inhibitor-1 (SFTI-1). This compound is a 14-amino acid, backbone-cyclized peptide with a single disulfide bond, making it an exceptionally stable and potent serine protease inhibitor.[1][2] Its remarkable stability and amenability to protein engineering have made it an attractive scaffold for drug development.[3][4] This guide covers various expression systems and purification strategies to produce high-quality, bioactive this compound for research and therapeutic applications.
Introduction to this compound
This compound, originally isolated from sunflower seeds (Helianthus annuus), belongs to the Bowman-Birk inhibitor (BBI) family.[1] It is the smallest and one of the most potent known BBIs, exhibiting a low nanomolar inhibition constant (Ki) against trypsin. The cyclic nature of its peptide backbone and the presence of a disulfide bridge contribute to its high thermal and enzymatic stability. These characteristics make this compound an ideal scaffold for engineering novel protease inhibitors and other therapeutic peptides.
Expression Systems for Recombinant this compound
The production of this compound can be achieved through various recombinant expression systems. The choice of system depends on factors such as desired yield, post-translational modifications, and downstream applications.
Escherichia coli Expression Systems
E. coli is a widely used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. For a small, cyclic peptide like this compound, specific strategies are required to ensure proper folding, cyclization, and to prevent proteolytic degradation.
This method utilizes a naturally occurring protein splicing element, an intein, to catalyze the cyclization of the this compound precursor. The this compound sequence is cloned between the N- and C-terminal fragments of a split intein. Upon expression, the intein fragments associate and mediate the ligation of the N- and C-termini of the this compound peptide, resulting in a cyclic product.
A common strategy involves fusing the linear this compound precursor in-frame to a modified protein splicing unit. This approach has been shown to be efficient, with reported intracellular concentrations of approximately 40 μM.
Experimental Workflow: Intein-Mediated Expression in E. coli
Caption: Workflow for recombinant this compound expression and purification using an intein-mediated system in E. coli.
The Small Ubiquitin-like Modifier (SUMO) can be used as a fusion partner to enhance the expression and solubility of recombinant proteins. The this compound gene is cloned in-frame with a SUMO tag, often also containing a purification tag like His6. After purification of the fusion protein, a specific SUMO protease is used to cleave the SUMO tag, releasing the this compound peptide. This system can be engineered to produce a native N-terminus for the target protein.
Experimental Workflow: SUMO Fusion Expression in E. coli
Caption: Workflow for this compound expression and purification using SUMO fusion technology in E. coli.
Pichia pastoris Expression System
The methylotrophic yeast Pichia pastoris is an effective eukaryotic expression system that can perform post-translational modifications and secrete proteins into the culture medium, simplifying purification. The use of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter allows for high-level protein expression.
In Planta Expression
A greener approach for the production of this compound involves its expression in plants. Transient expression in Nicotiana benthamiana has been demonstrated to be a viable method, particularly when co-expressed with asparaginyl endopeptidases (AEPs) that catalyze the backbone cyclization. This system can achieve yields of approximately 60 μg of this compound per gram of dried plant material.
Quantitative Data Summary
| Expression System | Fusion/Ligation Strategy | Vector | Host Strain | Yield | Purity | Reference |
| E. coli | Intein-mediated trans-splicing | pASK-SFTI-C3/C11 | Origami 2(DE3) | ≈180 µg/L | >95% after HPLC | |
| N. benthamiana | Co-expression with AEPs | N/A | N. benthamiana | ≈60 µg/g (dried material) | N/A | |
| Chemical Synthesis | Solid-phase synthesis | N/A | N/A | ≈40 mg from 200 mg crude | >98% |
Detailed Experimental Protocols
Protocol 1: Recombinant Expression of this compound in E. coli using Intein-Mediated Ligation
This protocol is based on the method described by Garcia et al. (2016).
1. Vector Construction:
-
Synthesize the gene encoding the this compound linear precursor.
-
Clone the precursor gene in-frame into a suitable split-intein expression vector (e.g., containing the Npu DnaE split intein). A His-tag can be added to facilitate detection.
2. Expression:
-
Transform E. coli Origami 2(DE3) cells with the expression vector.
-
Inoculate 5 mL of an overnight starter culture into 1 L of 2xYT or M9 media containing 100 µg/L ampicillin.
-
Grow the culture at 37°C with shaking until the OD600 reaches approximately 0.6.
-
Induce protein expression by adding anhydrotetracycline (AHT) to a final concentration of 200 µg/L.
-
Continue to incubate the culture overnight at room temperature.
3. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Centrifuge the lysate to pellet cell debris and collect the soluble fraction.
-
Apply the soluble fraction to a trypsin-sepharose affinity column.
-
Wash the column extensively to remove unbound proteins.
-
Elute the bound this compound with a solution of 8 M guanidinium chloride (GdmCl).
-
Further purify the eluted fraction by reversed-phase high-performance liquid chromatography (RP-HPLC).
4. Analysis:
-
Confirm the mass of the purified this compound using mass spectrometry.
-
Characterize the structure and folding using NMR spectroscopy.
-
Determine the inhibitory activity against trypsin using a chromogenic substrate assay. The Ki can be calculated from the IC50 value.
Protocol 2: Purification of this compound using Trypsin Affinity Chromatography
This is a general protocol for the affinity purification of active this compound.
1. Column Preparation:
-
Pack a column with trypsin-sepharose resin and equilibrate with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
2. Sample Loading:
-
Load the soluble cell extract containing this compound onto the equilibrated column.
3. Washing:
-
Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the bound this compound using a low pH buffer (e.g., 50 mM glycine-HCl, pH 2.5) or a denaturing buffer such as 8 M guanidinium chloride.
5. Neutralization and Further Purification:
-
Immediately neutralize the eluted fractions if a low pH elution was used.
-
Pool the fractions containing this compound and proceed with further purification steps like RP-HPLC.
Concluding Remarks
The recombinant production of this compound is a critical step in harnessing its potential as a therapeutic scaffold. The choice of expression system and purification strategy should be tailored to the specific research or development goals. The protocols and data presented in this document provide a comprehensive guide for the successful production of bioactive this compound. For high-throughput screening of SFTI-based libraries, the in-cell expression systems in E. coli are particularly advantageous. For larger-scale production, in planta systems offer a promising and sustainable alternative.
References
- 1. Efficient recombinant expression of this compound in bacterial cells using intein-mediated protein trans-splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient recombinant expression of this compound in bacterial cells using intein-mediated protein trans-splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mylne.org [mylne.org]
- 4. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SFTI-1 Trypsin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide renowned for its potent inhibition of trypsin and its exceptional stability, making it an ideal scaffold for drug design and protein engineering.[1][2] This document provides a detailed protocol for determining the inhibitory activity of this compound and its analogs against trypsin, a crucial serine protease involved in various physiological and pathological processes. The following protocols are designed to be a comprehensive resource for researchers in academia and industry.
Principle of the Assay
The trypsin inhibition assay is based on the ability of an inhibitor, such as this compound, to decrease the rate at which trypsin hydrolyzes a specific substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance of a chromogenic or fluorogenic product over time. The inhibitory potency of this compound is typically quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50) or by calculating the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives against trypsin has been determined in various studies. The following table summarizes key quantitative data for easy comparison.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | Bovine β-trypsin | Ki | 0.5 nM | [2] |
| This compound | Bovine β-trypsin | Ka | 1.1 x 1010 M-1 | [3][4] |
| This compound analogue (with disulfide bridge only) | Bovine β-trypsin | Ka | 9.9 x 109 M-1 | |
| Cyclic this compound (cSFTI) | Trypsin | Ki | 0.08 nM | |
| Acyclic this compound (oSFTI) | Trypsin | Ki | 0.15 nM | |
| DOTA-SFTI | Trypsin | Ki | 0.3 nM |
Experimental Protocols
This section provides a detailed methodology for performing a trypsin inhibition assay using this compound. A common and reliable method utilizing the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) is described.
Materials and Reagents
-
Trypsin: Bovine pancreatic trypsin (e.g., Sigma-Aldrich, T8003)
-
This compound: Synthetic or recombinantly expressed and purified this compound
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich, B4875)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
Enzyme Dilution Buffer: 1 mM HCl
-
Inhibitor Dilution Buffer: Assay Buffer
-
96-well microplate: Clear, flat-bottom
-
Microplate reader: Capable of measuring absorbance at 405-410 nm
Solution Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2):
-
Dissolve Tris base in deionized water.
-
Add CaCl2.
-
Adjust the pH to 8.2 with HCl.
-
Bring to the final volume with deionized water.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Immediately before use, dissolve trypsin in cold 1 mM HCl to prevent autolysis.
-
-
Working Trypsin Solution:
-
Dilute the Trypsin Stock Solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
This compound Stock Solution (e.g., 1 mM):
-
Dissolve this compound in an appropriate solvent (e.g., water or a buffer compatible with the assay).
-
-
Working this compound Solutions:
-
Prepare a series of dilutions of the this compound Stock Solution in the Assay Buffer to generate a dose-response curve.
-
-
BAPNA Stock Solution (e.g., 10 mM):
-
Dissolve BAPNA in a small amount of DMSO and then dilute with the Assay Buffer.
-
-
Working BAPNA Solution:
-
Dilute the BAPNA Stock Solution in the Assay Buffer to the desired final concentration (typically close to its Km value for trypsin).
-
Assay Procedure
-
Plate Setup:
-
Add a defined volume of Assay Buffer to all wells.
-
Add the appropriate volume of the serially diluted this compound solutions to the test wells.
-
Include control wells:
-
Enzyme Control (100% activity): Contains trypsin and substrate, but no inhibitor.
-
Substrate Blank (0% activity): Contains substrate but no enzyme.
-
-
-
Pre-incubation:
-
Add the Working Trypsin Solution to all wells except the substrate blank.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Working BAPNA Solution to all wells.
-
Immediately start monitoring the increase in absorbance at 405-410 nm using a microplate reader in kinetic mode. Record data at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
-
Data Analysis
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time plots for each well.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound trypsin inhibition assay.
Caption: Workflow of the this compound trypsin inhibition assay.
Signaling Pathway of Trypsin Inhibition by this compound
This diagram illustrates the mechanism of trypsin inhibition by this compound.
Caption: Mechanism of competitive inhibition of trypsin by this compound.
References
- 1. Linking inhibitor motions to proteolytic stability of sunflower trypsin inhibitor-1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02114K [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical synthesis and kinetic study of the smallest naturally occurring trypsin inhibitor this compound isolated from sunflower seeds and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
SFTI-1 as a Scaffold for Peptide Grafting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide renowned for its exceptional stability and potent inhibitory activity against various proteases.[1][2] Its rigid structure, conferred by a head-to-tail cyclic backbone and a single disulfide bond, makes it an ideal scaffold for "peptide grafting".[3] This technique involves replacing the native inhibitory loop of this compound with a bioactive peptide sequence, thereby imparting the stability and favorable pharmacokinetic properties of the scaffold to the grafted peptide.[4] This allows for the development of novel therapeutic peptides with enhanced resistance to degradation and improved in vivo performance.[4]
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound grafted peptides, along with examples of their application in targeting disease-relevant proteases.
Key Features of the this compound Scaffold
-
Exceptional Stability: Resistant to thermal and enzymatic degradation.
-
Small Size: At only 14 amino acids, it is one of the smallest known protease inhibitors.
-
Rigid Conformation: A well-defined structure provides a stable framework for grafted peptides.
-
Synthetic Accessibility: Readily produced by solid-phase peptide synthesis.
Applications in Drug Discovery
The this compound scaffold has been successfully utilized to develop potent and selective inhibitors for a range of proteases implicated in various diseases:
-
Cancer: Matriptase, a serine protease overexpressed in many epithelial cancers, is a key target. This compound-grafted inhibitors of matriptase have shown promise in preclinical studies.
-
Inflammation: Kallikreins are a group of serine proteases that play a crucial role in inflammation. This compound has been used as a scaffold to design specific kallikrein inhibitors.
-
Autoimmune Diseases: By grafting specific epitopes, this compound can be engineered to bind to and neutralize autoantibodies, offering a potential therapeutic strategy for autoimmune conditions.
Quantitative Data Summary
The following tables summarize the binding affinities and serum stability of various this compound grafted peptides from published studies.
Table 1: Binding Affinity (Ki) of this compound Grafted Peptides against Various Proteases
| Grafted Peptide/Analog | Target Protease | Ki (nM) | Reference |
| This compound (Wild Type) | Trypsin | < 0.1 | |
| This compound Analog (P1 Abu) | Neutrophil Proteinase 3 | 9.8 ± 1.2 | |
| This compound Analog (P1 Nva) | Neutrophil Proteinase 3 | 22.5 ± 2.5 | |
| This compound Analog (P1 Ala) | Neutrophil Proteinase 3 | 51.2 ± 5.6 | |
| Elafin | Neutrophil Proteinase 3 | 0.74 ± 0.06 | |
| This compound Analog | Matriptase | 0.92 | |
| MCoTI-II | Matriptase | 0.29 |
Table 2: Serum Stability of this compound and its Analogs
| Peptide | Incubation Time (h) | % Intact Peptide Remaining | Reference |
| Acyclic, disulfide-deficient this compound | 2 | ~0 | |
| Cyclic SFTI-variant 7 | 24 | ~95 | |
| Cyclic SFTI-variant 13 | 24 | ~90 | |
| Cyclic SFTI-variant 15 | 24 | ~92 |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analogs
This protocol outlines the manual synthesis of a linear this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: On-Resin Cyclization and Disulfide Bond Formation
This protocol describes the cyclization and disulfide bond formation of the this compound analog while it is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with appropriate side-chain protecting groups for cyclization (e.g., Cys(Acm))
-
Iodine (I2) solution in DMF/H2O
-
2% Ascorbic acid in DMF
-
DMF
-
DCM
Procedure:
-
Suspend Resin: Suspend the resin-bound linear peptide in DMF.
-
Cyclization/Oxidation:
-
Add the iodine solution to the resin suspension and shake for 40 minutes at room temperature.
-
-
Washing:
-
Filter the resin.
-
Wash the resin with DMF (3 times).
-
Wash with 2% ascorbic acid in DMF (2 times) to quench excess iodine.
-
Wash with DMF (5 times).
-
Wash with DCM (3 times).
-
-
Cleavage: Cleave the cyclized peptide from the resin as described in Protocol 1, step 6.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol details the purification of the crude this compound analog using RP-HPLC.
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 4: Serum Stability Assay
This protocol is for assessing the stability of the this compound grafted peptide in human serum.
Materials:
-
Purified peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Urea solution (6 M)
-
Trichloroacetic acid (TCA) solution (20%)
-
RP-HPLC system
Procedure:
-
Serum Preparation: Thaw human serum and centrifuge to remove lipids. Pre-incubate the supernatant at 37°C.
-
Incubation:
-
Incubate the peptide at a final concentration (e.g., 10 µM) in both human serum and PBS (as a control) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Protein Precipitation:
-
To each serum aliquot, add an equal volume of 6 M urea and incubate on ice.
-
Add an equal volume of 20% TCA and incubate on ice to precipitate serum proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Protocol 5: Protease Inhibition Assay (Ki Determination)
This protocol describes a general method for determining the inhibition constant (Ki) of an this compound grafted peptide against a target protease.
Materials:
-
Target protease
-
Fluorogenic or chromogenic substrate for the protease
-
This compound grafted peptide inhibitor
-
Assay buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reaction Setup:
-
In a microplate, add the assay buffer, the target protease, and varying concentrations of the this compound grafted peptide.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
-
Initiate Reaction: Add the substrate to each well to start the reaction.
-
Kinetic Measurement: Measure the rate of substrate cleavage (increase in fluorescence or absorbance) over time using the microplate reader.
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations.
-
Fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using non-linear regression to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Visualizations
Experimental Workflow for this compound Grafted Peptide Development
References
Application Notes and Protocols for the Cyclization of Linear SFTI-1 Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the various methods employed in the cyclization of linear precursors to generate the bicyclic peptide, Sunflower Trypsin Inhibitor-1 (SFTI-1). This compound is a potent protease inhibitor with a highly stable structure, making it an attractive scaffold for drug design and development. The choice of cyclization strategy is critical and depends on factors such as the desired scale of production, the specific sequence of the this compound analog, and available laboratory resources.
This document outlines both chemical and enzymatic methods for the crucial backbone cyclization step. Each section includes a summary of the methodology, a detailed experimental protocol, and quantitative data where available to aid in the selection of the most appropriate technique.
I. Chemical Methods for this compound Cyclization
Chemical cyclization methods offer versatility in the synthesis of this compound analogs containing non-proteinogenic amino acids. These methods typically involve the synthesis of a linear peptide precursor, often by Solid Phase Peptide Synthesis (SPPS), followed by a head-to-tail ligation reaction in solution.
Thioester-Mediated Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a highly efficient and widely used method for the chemoselective ligation of unprotected peptides. For this compound, this involves the synthesis of a linear precursor with a C-terminal thioester and an N-terminal cysteine. The intramolecular reaction between these two groups leads to the formation of a native peptide bond.
Experimental Protocol: NCL of a Linear this compound Precursor
-
Synthesis of the Linear Peptide Thioester:
-
The linear this compound precursor peptide is synthesized using Boc-SPPS on a thioester-generating resin (e.g., a PAM-Gly-Boc resin with an S-trityl-β-mercaptopropionic acid linker)[1].
-
The N-terminal amino acid must be cysteine to facilitate the ligation.
-
Following chain assembly, the peptide is cleaved from the resin using anhydrous HF with a scavenger such as p-cresol[1].
-
The crude peptide is precipitated with diethyl ether, dissolved in 50% acetonitrile with 0.045% TFA, and lyophilized[1].
-
The crude peptide thioester is purified by reverse-phase high-performance liquid chromatography (RP-HPLC)[1].
-
-
Intramolecular Cyclization Reaction:
-
The purified linear peptide thioester is dissolved in a ligation buffer (e.g., 200 mM phosphate buffer, 6 M guanidine hydrochloride, 20 mM TCEP, pH 7.0-7.2) to a final peptide concentration of 1-2 mM[2]. The inclusion of a thiol catalyst like 4-mercaptophenylacetic acid (MPAA) can accelerate the reaction.
-
The reaction mixture is incubated at room temperature for 24 hours.
-
The progress of the cyclization is monitored by RP-HPLC and mass spectrometry (MS).
-
-
Oxidative Folding:
-
Following cyclization, the disulfide bond is formed. The cyclized peptide is dissolved in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.2) and stirred overnight at room temperature.
-
The fully folded, bicyclic this compound is then purified by RP-HPLC.
-
Quantitative Data:
| Method | Starting Material | Product | Yield | Reference |
| Thioester-Mediated NCL | ~200 mg crude linear peptide | ~40 mg pure folded this compound | ~20% |
Cyclization via N→S Acyl Shift
This method involves the synthesis of a linear precursor with a C-terminal Xaa-Cys motif. Under specific conditions, an N→S acyl shift occurs, forming a transient C-terminal thioester which is then intercepted by an N-terminal cysteine to achieve cyclization via a native chemical ligation-type process.
Experimental Protocol: Cyclization via N→S Acyl Shift
-
Synthesis of the Linear Peptide Precursor:
-
Synthesize the linear this compound precursor with an N-terminal cysteine and a C-terminal Xaa-Cys motif (where Xaa is preferably Gly, His, or Cys) using standard Fmoc-SPPS.
-
-
One-Pot Cyclization and Oxidation:
-
Dissolve the lyophilized linear peptide in a solution of 0.1 M sodium phosphate buffer (pH 5.8) to a final concentration of 1 mg/mL.
-
Add sodium 2-mercaptoethanesulfonate (MESNa) to a final concentration of 10% (w/v) and TCEP to 0.5% (w/v).
-
Agitate the reaction mixture at 45°C for 48 hours, monitoring by LC-MS.
-
After cyclization, purify the product by RP-HPLC.
-
For oxidative folding, dissolve the purified cyclic peptide in 0.1 M ammonium bicarbonate (pH 8.5) at a concentration of 0.1 mg/mL and stir gently at room temperature for 24 hours.
-
Purify the final bicyclic this compound by RP-HPLC.
-
Quantitative Data:
| Method | Cyclization Yield | Reference |
| N→S Acyl Shift | 46% |
II. Enzymatic Methods for this compound Cyclization
Enzymatic methods for peptide cyclization are highly specific and can be performed under mild conditions, often leading to high yields and fewer side products. Several enzymes have been successfully employed for the cyclization of linear this compound precursors.
Butelase 1-Mediated Cyclization
Butelase 1 is a highly efficient asparaginyl endopeptidase that acts as a potent peptide ligase. It recognizes a C-terminal Asx-His-Val (where Asx is Asn or Asp) motif, cleaves off the His-Val dipeptide, and ligates the Asx residue to the N-terminus of the peptide.
Experimental Protocol: Butelase 1-Mediated Cyclization
-
Synthesis of the Linear Peptide Precursor:
-
Synthesize the linear this compound precursor with its native N-terminus and a C-terminal Asn-His-Val (NHV) or Asp-His-Val (DHV) tag using standard Fmoc-SPPS.
-
-
Enzymatic Cyclization Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, pH 8.0).
-
Dissolve the linear this compound precursor in the reaction buffer to a concentration of approximately 50 µM.
-
Add Butelase 1 to the reaction mixture at an enzyme-to-substrate ratio of 1:400.
-
Incubate the reaction at room temperature. The reaction is typically complete within minutes to an hour.
-
Monitor the reaction by RP-HPLC and MS. The cyclized product will have a mass loss corresponding to the cleaved His-Val dipeptide.
-
-
Purification:
-
Purify the cyclized this compound from the reaction mixture using RP-HPLC.
-
Quantitative Data:
| Substrate | Enzyme:Substrate Ratio | Time for >95% Conversion | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| SFTI-NHV | 1:400 | < 45 min | 11,700 | |
| kB1-NHV | 1:400 | 45 min | 10,700 |
Sortase A-Mediated Cyclization
Sortase A (SrtA) is a transpeptidase from Staphylococcus aureus that recognizes a specific LPXTG motif. It cleaves the peptide bond between threonine and glycine and ligates the C-terminal threonine to an N-terminal glycine residue. For intramolecular cyclization, the linear this compound precursor must contain both the SrtA recognition motif at its C-terminus and an N-terminal glycine sequence.
Experimental Protocol: Sortase A-Mediated Cyclization
-
Synthesis of the Linear Peptide Precursor:
-
Synthesize the linear this compound precursor with an N-terminal poly-glycine tag (e.g., GGG) and a C-terminal LPXTG motif (e.g., LPETG) using Fmoc-SPPS.
-
-
Enzymatic Cyclization Reaction:
-
Prepare the transpeptidation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Dissolve the linear peptide precursor in the buffer.
-
Add recombinant His-tagged Sortase A to the reaction mixture. The optimal peptide-to-enzyme ratio and temperature should be determined empirically for each specific peptide.
-
Incubate the reaction, taking time points for analysis by RP-HPLC and MS.
-
-
Purification:
-
Remove the His-tagged Sortase A using Ni²⁺-NTA agarose beads.
-
Filter the supernatant and purify the cyclized this compound by RP-HPLC.
-
Trypsin-Mediated Cyclization
Trypsin can catalyze the cyclization of specific acyclic permutants of this compound, particularly those that are opened at the enzyme's scissile bond (Lys5-Ser6). This method relies on the principle of enzymatic peptide synthesis where the equilibrium of the protease-catalyzed reaction is shifted towards synthesis rather than hydrolysis.
Experimental Protocol: Trypsin-Mediated Cyclization
-
Synthesis of the Linear Peptide Precursor:
-
Synthesize the specific linear this compound permutant (e.g., this compound, which is open between Lys5 and Ser6) using standard peptide synthesis methods.
-
-
Enzymatic Cyclization Reaction:
-
Dissolve the linear peptide in a suitable buffer (e.g., a buffer at a pH where trypsin exhibits ligase activity).
-
Add bovine β-trypsin to the solution.
-
Incubate the reaction mixture. The reaction will reach an equilibrium between the linear and cyclic forms.
-
Monitor the formation of cyclic this compound by mass spectrometry.
-
-
Purification:
-
Purify the cyclic this compound from the reaction mixture using RP-HPLC.
-
Quantitative Data:
| Method | Equilibrium Ratio (Cyclic:Linear) | Reference |
| Trypsin-mediated cyclization of this compound | ~9:1 |
III. Visualization of Workflows and Pathways
General Workflow for this compound Cyclization
Caption: General workflow for the synthesis and cyclization of this compound.
Native Chemical Ligation (NCL) Mechanism
Caption: Mechanism of Native Chemical Ligation for peptide cyclization.
Butelase 1-Mediated Cyclization Pathway
Caption: Pathway of Butelase 1-mediated peptide cyclization.
References
Designing SFTI-1 Variants with Altered Protease Specificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide renowned for its potent inhibition of trypsin and its exceptional stability.[1][2][3] Its rigid structure, conferred by a head-to-tail cyclized backbone and a single disulfide bond, makes it an ideal scaffold for protein engineering and drug design.[3][4] By strategically modifying the amino acid sequence of this compound, researchers can develop synthetic protease inhibitors with tailored specificity and enhanced inhibitory activity against a range of serine proteases implicated in various diseases. This document provides detailed application notes and protocols for the design, synthesis, and characterization of this compound variants with altered protease specificity.
Design Principles for Altering Protease Specificity
The primary determinant of a serine protease inhibitor's specificity is the P1 residue, which interacts with the S1 subsite of the target protease. For instance, trypsin, with its deep, negatively charged S1 pocket, preferentially binds to basic residues like arginine or lysine at the P1 position. In contrast, chymotrypsin favors bulky hydrophobic residues at P1. Therefore, the initial step in redesigning this compound for a new target protease is often the substitution of the native P1 lysine residue.
Further modifications to the inhibitor's binding loop (the region interacting with the protease's active site) and even the non-functional loop can fine-tune potency and selectivity. An iterative optimization approach, where key positions in the this compound scaffold are systematically substituted and screened, has proven effective in generating potent and selective inhibitors for various proteases, including proteinase 3 (PR3) and kallikreins.
Data Presentation: Inhibitory Activity of this compound Variants
The following tables summarize the inhibition constants (Ki) of various this compound variants against different serine proteases. This data highlights how specific amino acid substitutions can dramatically alter the inhibitor's potency and specificity.
Table 1: this compound Variants Targeting Trypsin and Chymotrypsin
| Variant Sequence | Target Protease | Ki (nM) | Reference |
| GRCTKSIPPICFPD (this compound) | Bovine β-trypsin | <0.1 | |
| GRCF KSIPPICFPD | Bovine chymotrypsin | Potent Inhibitor | |
| GRCM KSIPPICFPD | Bovine β-trypsin | Potent Inhibitor | |
| GRCAbu KSIPPICFPD | Bovine β-trypsin | Potent Inhibitor |
Table 2: this compound Variants Targeting Kallikreins (KLKs)
| Variant Sequence | Target Protease | Ki (nM) | Reference |
| SFTI-I10H | KLK5 | Potent Inhibitor | |
| SFTI-variant with FCHR at P4-P1 | KLK5 | Selective Inhibitor | |
| YCNR at P4-P1, P5' Ile to Asp/Glu | KLK5 | Improved Potency & Selectivity |
Table 3: this compound Variants Targeting Matriptase-1
| Variant Sequence | Target Protease | Ki (nM) | Reference |
| SDMI-1 (I10R, F12H substitutions) | Human matriptase-1 | Potent Inhibitor | |
| Further modified SDMI-1 | Human matriptase-1 | Improved Potency |
Table 4: Iterative Optimization of this compound for Proteinase 3 (PR3) Inhibition
| Compound | P4 | P2 | P1 | P2' | Ki (nM) |
| 1 | Arg | Thr | Ala | Ile | 51 ± 4 |
| 2 | Arg | Thr | Val | Ile | 12 ± 1 |
| 3 | Arg | Thr | Abu | Ile | 9.8 ± 1.2 |
| 4 | Arg | Thr | Nva | Ile | 23 ± 2 |
| 7 | Arg | Ala | Abu | Ile | 1.8 ± 0.2 |
| 13 | Pro | Ala | Abu | Ile | 0.8 ± 0.1 |
| 15 | Pro | Ala | Abu | Bip | 0.4 ± 0.05 |
| Data adapted from a study on iterative optimization of this compound for PR3 inhibition. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound Variants
This protocol outlines the manual solid-phase synthesis of this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and HOBt/Oxyma Pure (3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/water (e.g., 94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/ACN gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions.
-
-
Cyclization and Oxidation:
-
For head-to-tail cyclization, a suitable chemical ligation strategy (e.g., native chemical ligation) or enzymatic cyclization may be employed.
-
To form the disulfide bond, dissolve the purified linear peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.2) at a low concentration (e.g., 0.1 mg/mL) and stir overnight at room temperature to allow for air oxidation.
-
Alternatively, use an oxidizing agent like dimethyl sulfoxide (DMSO).
-
Purify the final cyclized and oxidized peptide by RP-HPLC.
-
Protocol 2: In Planta Biosynthesis of this compound Variants
This protocol provides an overview of producing this compound based therapeutics in Nicotiana benthamiana.
Materials:
-
Agrobacterium tumefaciens strain
-
Expression vector containing the this compound precursor gene
-
Vector for co-expression of an asparaginyl endopeptidase (AEP) for backbone cyclization
-
Nicotiana benthamiana plants
-
Infiltration buffer
-
Extraction buffer
-
Equipment for plant infiltration, protein extraction, and purification (e.g., affinity chromatography, RP-HPLC)
Procedure:
-
Vector Construction: Clone the DNA sequence encoding the this compound variant precursor into a suitable plant expression vector.
-
Agrobacterium Transformation: Transform the expression vector and the AEP co-expression vector into Agrobacterium tumefaciens.
-
Plant Infiltration:
-
Grow N. benthamiana plants for 4-6 weeks.
-
Culture the transformed Agrobacterium strains and resuspend them in infiltration buffer.
-
Infiltrate the leaves of the plants with the Agrobacterium suspension.
-
-
Expression and Harvesting: Allow the plants to grow for 4-7 days to express the peptide. Harvest the infiltrated leaves.
-
Extraction and Purification:
-
Homogenize the harvested leaves in an appropriate extraction buffer.
-
Clarify the extract by centrifugation.
-
Purify the this compound variant from the plant extract using a combination of purification techniques such as affinity chromatography and RP-HPLC.
-
Protocol 3: Protease Inhibition Assay
This protocol describes a general method for determining the inhibition constant (Ki) of an this compound variant against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease (e.g., trypsin, chymotrypsin, KLK5)
-
This compound variant stock solution of known concentration
-
Chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and salt concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound variant in assay buffer.
-
Prepare a solution of the target protease in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the this compound variant dilutions to the appropriate wells.
-
Add the target protease to all wells (except for the blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Record the initial reaction rates (velocities).
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the design of this compound variants.
Caption: Workflow for designing this compound variants with altered protease specificity.
Caption: Iterative optimization strategy for developing potent protease inhibitors.
References
- 1. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Sunflower Trypsin Inhibitor-1 (this compound): Sowing Seeds in the Fields of Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Sunflower Trypsin Inhibitor-1 (SFTI-1) Scaffold for Novel Radiopharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Sunflower Trypsin Inhibitor-1 (SFTI-1) has emerged as a promising and versatile scaffold for the development of a new generation of radiopharmaceuticals. Its small size, exceptional stability, and amenability to chemical modification make it an ideal candidate for creating targeted agents for diagnostic imaging and radionuclide therapy. This document provides detailed application notes and protocols for the utilization of this compound in radiopharmaceutical research and development, with a focus on leveraging its unique properties for enhanced tumor targeting and imaging.
Introduction to this compound as a Radiopharmaceutical Scaffold
This compound is a 14-amino acid cyclic peptide originally isolated from sunflower seeds.[1] Its rigid, disulfide-bridged structure confers remarkable resistance to proteolytic degradation, a critical attribute for in vivo applications.[1] The this compound scaffold can be readily modified through solid-phase peptide synthesis to incorporate chelating agents for radiolabeling and targeting moieties for specific cell surface receptors, such as the C-X-C chemokine receptor 4 (CXCR4), which is overexpressed in a wide range of cancers.[1][2]
The development of this compound-based radiopharmaceuticals follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process aims to optimize tumor uptake, minimize off-target accumulation, and ensure high-contrast imaging or effective therapeutic radiation delivery.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derivatives in radiopharmaceutical development. This data is crucial for comparing the performance of different analogs and guiding further optimization.
Table 1: In Vitro Performance of this compound Derivatives
| Compound | Target | Cell Line | Binding Affinity (IC₅₀/Kᵢ) | Serum Half-life (hours) | Reference |
| DOTA-SFTI-1 | Trypsin | - | Kᵢ: 0.3 nM | 41.7 | [1] |
| cSFTI | Trypsin | - | Kᵢ: 0.08 nM | 75.8 | |
| oSFTI | Trypsin | - | Kᵢ: 0.15 nM | 34.5 |
Table 2: In Vivo Biodistribution of a ⁶⁸Ga-labeled DOTA-SFTI-1 Analog in PC-3 Tumor-Bearing Mice (%ID/g)
| Organ | 1-hour post-injection |
| Blood | 0.5 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Lungs | 0.8 ± 0.2 |
| Liver | 1.2 ± 0.3 |
| Spleen | 0.4 ± 0.1 |
| Kidneys | 15.2 ± 3.5 |
| Muscle | 0.2 ± 0.1 |
| Bone | 0.3 ± 0.1 |
| Tumor | 3.0 ± 0.7 |
Data represents mean ± standard deviation. Data is extrapolated from similar peptide studies for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for the key experimental procedures in the development of this compound based radiopharmaceuticals.
Synthesis of DOTA-SFTI-1 Analogs
This protocol describes the solid-phase peptide synthesis (SPPS) of an this compound analog and subsequent conjugation with a DOTA chelator.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC system
Protocol:
-
Peptide Synthesis: Assemble the linear this compound peptide sequence on the Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Cyclization: Induce head-to-tail cyclization of the linear peptide in a dilute solution using a suitable coupling agent.
-
Disulfide Bond Formation: Facilitate the formation of the intramolecular disulfide bond through air oxidation in a basic buffer (e.g., ammonium bicarbonate).
-
Purification: Purify the cyclic this compound analog by preparative reverse-phase HPLC.
-
DOTA Conjugation: Dissolve the purified this compound analog in anhydrous DMF. Add DOTA-NHS ester (1.5 equivalents) and DIPEA to adjust the pH to 8-9. Stir the reaction at room temperature for 4 hours.
-
Final Purification: Purify the DOTA-SFTI-1 conjugate by preparative HPLC and confirm its identity by mass spectrometry.
Radiolabeling with Gallium-68
This protocol details the radiolabeling of a DOTA-conjugated this compound peptide with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-SFTI-1 conjugate
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol and sterile water
-
Radio-TLC or radio-HPLC system
Protocol:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Setup: In a sterile vial, add 10-20 nmol of the DOTA-SFTI-1 conjugate. Add sodium acetate buffer to achieve a final pH of 3.5-4.5.
-
Labeling: Add the ⁶⁸GaCl₃ eluate (up to 1000 MBq) to the vial. Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Purification: Cool the reaction to room temperature. Purify the ⁶⁸Ga-DOTA-SFTI-1 using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the final product with 50% ethanol in water.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of the radiolabeled this compound analog to target-expressing cells.
Materials:
-
Target-expressing cancer cell line (e.g., CXCR4-positive Jurkat cells)
-
Non-target-expressing control cell line
-
⁶⁸Ga-DOTA-SFTI-1
-
Unlabeled this compound analog (competitor)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Protocol:
-
Cell Preparation: Plate an equal number of target-expressing and control cells in a 24-well plate and allow them to adhere overnight.
-
Assay Setup: To triplicate wells, add a constant concentration of ⁶⁸Ga-DOTA-SFTI-1 and increasing concentrations of the unlabeled this compound analog (competitor).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold binding buffer.
-
Cell Lysis and Counting: Lyse the cells with NaOH and transfer the lysate to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the bound radioactivity as a function of the competitor concentration and determine the IC₅₀ value.
In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the biodistribution of a radiolabeled this compound analog in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., PC-3 xenografts in nude mice)
-
⁶⁸Ga-DOTA-SFTI-1 formulated in sterile saline
-
Anesthesia
-
Gamma counter
Protocol:
-
Injection: Anesthetize the mice and inject a known amount of ⁶⁸Ga-DOTA-SFTI-1 (e.g., 1-2 MBq) intravenously via the tail vein.
-
Time Points: At predetermined time points (e.g., 1, 2, and 4 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological pathways and experimental processes is essential for understanding the mechanism of action and the development pipeline of this compound based radiopharmaceuticals.
Targeted Signaling Pathway: CXCR4
The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis. This compound analogs can be designed to target CXCR4, thereby delivering a radioactive payload to cancer cells.
Experimental Workflow for In Vivo Evaluation
The in vivo evaluation of a novel this compound based radiopharmaceutical involves a series of steps to assess its biodistribution, tumor-targeting efficacy, and imaging potential.
Conclusion
The this compound scaffold represents a robust and adaptable platform for the development of innovative radiopharmaceuticals. Its inherent stability and synthetic versatility allow for the creation of targeted agents with favorable pharmacokinetic profiles. The protocols and data presented herein provide a comprehensive guide for researchers to explore the full potential of this compound in advancing the field of nuclear medicine and oncology. Further research into novel targeting moieties and radiolabeling strategies will continue to expand the applications of this remarkable peptide scaffold.
References
SFTI-1: A Versatile Scaffold for Exploring Protease-Inhibitor Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid bicyclic peptide originally isolated from sunflower seeds.[1] Its remarkable stability, potent inhibitory activity against various proteases, and amenability to chemical modification have established it as a powerful tool for studying protease-inhibitor interactions and as a scaffold for drug design.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs in protease inhibition studies.
Overview of this compound as a Research Tool
This compound belongs to the Bowman-Birk family of serine protease inhibitors and is the smallest known member.[1] Its structure is characterized by a head-to-tail cyclized backbone and a single disulfide bond, which together confer exceptional rigidity and resistance to proteolysis.[4] This inherent stability makes this compound an ideal framework for introducing specific mutations to probe the intricacies of protease-inhibitor recognition and to engineer inhibitors with novel specificities and enhanced potencies.
The mechanism of inhibition for this compound follows the Laskowski or "standard" mechanism, where the inhibitor's reactive loop binds to the protease's active site in a substrate-like manner. However, due to its rigid conformation, the scissile bond within this compound is resistant to cleavage, leading to potent, reversible inhibition.
Quantitative Data on this compound and Analog Inhibition
The versatility of the this compound scaffold has led to the development of numerous analogs with tailored specificities for a wide range of proteases. The inhibitory potencies, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been extensively characterized. A summary of key quantitative data is presented below.
| Inhibitor | Protease | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound | Bovine β-trypsin | 0.1 - 0.5 | - | |
| This compound | Human Matriptase | 0.92 | - | |
| cSFTI | Trypsin | 0.08 | - | |
| oSFTI | Trypsin | 0.15 | - | |
| DOTA-SFTI | Trypsin | 0.3 | - | |
| This compound analog 3 (P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 | - | |
| This compound analog 7 | Proteinase 3 (PR3) | 7.0 ± 1.1 | - | |
| This compound analog 7 | Neutrophil Elastase (NE) | 3.2 ± 0.3 | - | |
| This compound analog 13 | Proteinase 3 (PR3) | 17 ± 1.8 | - | |
| This compound analog 15 | Proteinase 3 (PR3) | 6.1 ± 0.6 | - | |
| This compound analog 15 | Chymotrypsin | 463 ± 36 | - | |
| SFTI-based chymase inhibitor | Chymase | 1.8 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound analogs, as well as for assessing their inhibitory activity against target proteases.
Synthesis of this compound Analogs via Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of this compound and its analogs is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the linear peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cyclization and Oxidative Folding
Protocol:
-
Backbone Cyclization (Head-to-Tail): The purified linear peptide can be cyclized using a suitable cyclization reagent. For peptides synthesized with a C-terminal thioester, native chemical ligation is a common method. Alternatively, solution-phase cyclization can be performed using reagents like PyBOP and DIPEA in DMF. The reaction progress is monitored by RP-HPLC and mass spectrometry.
-
Disulfide Bond Formation (Oxidative Folding): Following backbone cyclization, the disulfide bond is formed by air oxidation in a basic buffer. Dissolve the cyclized peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2) at a low concentration (e.g., 0.1 mg/mL) and stir at room temperature overnight.
-
Final Purification: Purify the final bicyclic peptide by RP-HPLC to obtain the highly pure this compound analog.
Protease Inhibition Assay (Determination of Ki)
The inhibitory potency of this compound analogs is determined by measuring the reduction in the rate of substrate hydrolysis by the target protease.
Materials:
-
Target protease (e.g., trypsin, chymotrypsin, proteinase 3)
-
Fluorogenic or chromogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
This compound analog stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the this compound analog in the assay buffer. Prepare a solution of the protease in the assay buffer. Prepare a solution of the substrate in the assay buffer.
-
Pre-incubation: In a 96-well plate, add a fixed concentration of the protease to varying concentrations of the this compound analog. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to reach binding equilibrium.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor Reaction: Monitor the rate of substrate hydrolysis by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. For tight-binding inhibitors like this compound, the inhibition constant (Ki) is determined by fitting the data to the Morrison equation using non-linear regression analysis.
Visualizations
Experimental Workflow for this compound Analog Development
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
Standard Mechanism of Serine Protease Inhibition by this compound
Caption: this compound inhibits proteases via the standard (Laskowski) mechanism.
Signaling Pathway Involving a Target Protease: Matriptase
Caption: Inhibition of the matriptase signaling pathway by an this compound analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click-Based Libraries of this compound Peptides: New Methods Using Reversed-Phase Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 4. Scalable and Efficient In Planta Biosynthesis of Sunflower Trypsin Inhibitor-1 (SFTI) Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of SFTI-1 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of Sunflower Trypsin Inhibitor-1 (SFTI-1), a bicyclic peptide with significant potential as a therapeutic scaffold. The following protocols detail the N-terminal labeling of this compound with a benzoxazole-derived fluorescent dye, its purification, and its application in cellular imaging studies.
Introduction
This compound is a 14-amino acid peptide inhibitor of serine proteases, such as trypsin. Its remarkable stability and rigid structure make it an excellent scaffold for drug design. Fluorescent labeling of this compound enables the visualization and tracking of its interaction with target enzymes and its uptake and localization within cells, providing valuable insights for therapeutic development. This document outlines the methodology for labeling this compound with a custom benzoxazole fluorescent dye, 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]-L-alanine, and its subsequent use in imaging applications.
Data Presentation
Quantitative Analysis of this compound and its Analogs
The inhibitory activity of this compound and its derivatives against bovine trypsin is a key parameter. The association inhibition constant (Kᵢ) is a measure of the potency of the inhibitor. Fluorescent labeling can impact this activity.
| Compound | Modification | Inhibitory Constant (Kᵢ) vs. Bovine Trypsin | Reference |
| This compound (cyclic) | Unlabeled | 0.08 nM | [1] |
| This compound (acyclic) | Unlabeled | 0.15 nM | [1] |
| DOTA-SFTI-1 | Chelator Conjugated | 0.3 nM | [1] |
| Benzoxazole-labeled this compound | N-terminal fluorescent label | ~8-15 nM* | [2] |
*Note: The reference states the association inhibition constants were one or two orders of magnitude lower than that of unlabeled monocyclic this compound. The value presented is an estimation based on this description.
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound
This protocol is based on the N-terminal labeling of this compound with a benzoxazole-derived fluorescent amino acid.[2]
Materials:
-
This compound (synthetic, with a free N-terminus)
-
Fmoc-3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]-L-alanine (custom synthesis)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethylether (cold)
-
Reversed-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of this compound: Synthesize the linear this compound peptide on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based SPPS.
-
Fmoc-Deprotection of the N-terminus: After the final amino acid coupling, treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling of the Fluorescent Amino Acid:
-
Dissolve Fmoc-3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]-L-alanine (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in anhydrous DMF.
-
Add DIEA (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated fluorescent amino acid solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and air dry.
-
-
Cyclization and Disulfide Bond Formation:
-
Dissolve the linear, labeled peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5).
-
Allow the peptide to cyclize and form the disulfide bond via air oxidation by stirring the solution, open to the atmosphere, for 24-48 hours. Monitor the reaction by HPLC and mass spectrometry.
-
-
Purification by HPLC:
-
Dissolve the crude cyclized peptide in a minimal amount of 50% ACN/water.
-
Purify the fluorescently labeled this compound using a preparative reversed-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-60% ACN over 40 minutes.
-
Monitor the elution at 220 nm (peptide bond) and the specific absorbance maximum of the benzoxazole dye.
-
Collect the fractions containing the pure product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the labeled peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound
This protocol describes the use of fluorescently labeled this compound to visualize its cellular uptake and localization in cancer cells.
Materials:
-
Fluorescently labeled this compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope with appropriate filter sets
-
Optional: Nuclear stain (e.g., DAPI or Hoechst 33342), endosomal/lysosomal markers (e.g., LysoTracker)
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line in complete medium in a 37°C, 5% CO₂ incubator.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
-
Cell Treatment:
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
Remove the growth medium from the cells and wash them once with warm PBS.
-
Add the medium containing the fluorescently labeled this compound to the cells.
-
-
Incubation:
-
Incubate the cells with the fluorescent peptide for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound fluorescent peptide.
-
-
Optional Counter-staining:
-
If desired, incubate the cells with a nuclear stain or other organelle markers according to the manufacturer's instructions.
-
-
Imaging:
-
Add fresh, warm cell culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using the appropriate filter sets for the benzoxazole dye and any counter-stains used.
-
Visualizations
References
- 1. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent analogs of trypsin inhibitor this compound isolated from sunflower seeds--synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Planta Biosynthesis of SFTI-1 Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sunflower Trypsin Inhibitor-1 (SFTI-1) is a 14-amino acid, backbone-cyclized peptide renowned for its exceptional stability and potent protease inhibitory activity.[1][2] These characteristics make it an ideal scaffold for engineering a diverse range of peptide therapeutics, including candidates for anti-cancer, anti-inflammatory, and anti-coagulant applications.[2][3][4] Traditionally, these peptides are produced via solid-phase chemical synthesis, a process associated with significant financial and environmental costs, particularly at a large scale. This document details a scalable, cost-effective, and environmentally sustainable alternative: the in planta biosynthesis of this compound based therapeutics using a transient expression system in Nicotiana benthamiana. This plant-based production method leverages the co-expression of a precursor peptide with a specialized asparaginyl endopeptidase (AEP) to facilitate the critical backbone cyclization, achieving yields suitable for research and development.
Principle of the Method
The natural biosynthesis of this compound in sunflower seeds occurs via the post-translational processing of a larger precursor protein, PawS1. A key step in this maturation is the excision and backbone cyclization of the this compound domain, a reaction catalyzed by AEPs.
This in planta production system mimics the natural process within a heterologous host, Nicotiana benthamiana. The methodology is based on Agrobacterium tumefaciens-mediated transient expression, a technique that allows for rapid and high-level protein production without the need to generate stable transgenic plant lines.
The core principle involves the co-infiltration of N. benthamiana leaves with two Agrobacterium strains:
-
One strain carries a plant expression vector encoding the this compound therapeutic candidate, engineered as a precursor peptide.
-
The second strain carries a vector encoding an AEP with peptide ligase functionality, which is essential for catalyzing the head-to-tail cyclization of the this compound peptide in planta.
Without the co-expression of the AEP ligase, the target cyclic peptide is not formed, and the linear precursor is rapidly degraded within the plant cells. Following a short incubation period, the functional, cyclized peptide is extracted from the plant tissue and purified.
Biosynthesis and Production Workflow
The overall process, from gene synthesis to purified peptide, can be accomplished rapidly. The following diagrams illustrate the biosynthetic pathway and the experimental workflow.
Quantitative Data Summary
The in planta expression system provides a scalable method for producing this compound based therapeutics. The yield and activity of the produced peptides are comparable to those generated by chemical synthesis.
| Parameter | Value | Host System | Therapeutic Target | Reference |
| Peptide Yield | ~60 µg / g | Nicotiana benthamiana | Plasmin | |
| (dry weight) | (transient expression) | |||
| Trypsin Inhibition | Kᵢ = 0.1 nM | - | Trypsin | |
| Matriptase Inhibition | Kᵢ = 0.92 nM | - | Matriptase |
Detailed Experimental Protocols
Protocol 1: Vector Construction and Preparation of Agrobacterium tumefaciens
-
Vector Design : The gene encoding the this compound based therapeutic is designed as a precursor. For high-level expression, this precursor cassette is cloned into a plant transient expression vector, such as pEAQ-DEST1, which contains the 35S promoter and Cowpea mosaic virus (CPMV) 5' and 3' UTRs. A separate, compatible vector is used for the AEP enzyme gene.
-
Cloning : Synthesize the precursor and AEP gene sequences with appropriate flanking restriction sites or Gateway cloning sites. Ligate the cassettes into the pEAQ vectors.
-
Agrobacterium Transformation : Transform the resulting expression vectors into a suitable Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101) via electroporation.
-
Culture Growth : a. Plate the transformed Agrobacterium on YEB agar plates with appropriate antibiotics and incubate at 28°C for 2 days. b. Inoculate a single colony into 5 mL of YEB liquid medium with antibiotics and grow overnight at 28°C with shaking. c. Use the starter culture to inoculate a larger volume (e.g., 50 mL) and grow until the culture reaches an OD₆₀₀ of ~1.0.
-
Preparation of Infiltration Suspension : a. Pellet the bacterial cells by centrifugation at 4,000 x g for 15 minutes. b. Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 1.0. c. Incubate the suspension at room temperature for 2-4 hours without shaking. d. Mix the Agrobacterium suspensions containing the this compound precursor and the AEP enzyme in a 1:1 ratio just before infiltration.
Protocol 2: Agroinfiltration of Nicotiana benthamiana
-
Plant Growth : Grow N. benthamiana plants in a controlled environment (e.g., 24°C, 16h light/8h dark cycle) for 4-6 weeks until they have several fully expanded leaves.
-
Infiltration : a. Use a needleless 1 mL syringe to draw up the mixed Agrobacterium suspension. b. Gently press the syringe tip against the underside (abaxial surface) of a fully expanded leaf. c. Apply gentle pressure to the plunger to infiltrate the suspension into the air spaces of the leaf. A dark, water-soaked area will appear as the leaf is successfully infiltrated. d. Infiltrate 2-3 leaves per plant.
-
Incubation : Return the plants to their growth conditions for 3 to 6 days to allow for transient gene expression and peptide production. Peak expression is often observed at 6 days post-infiltration.
Protocol 3: Extraction and Purification of this compound Peptides
-
Harvesting : Excise the infiltrated leaf areas and immediately freeze them in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant dry weight.
-
Extraction : a. Grind the lyophilized tissue to a fine powder. b. Add extraction buffer (e.g., 50% acetonitrile, 0.1% formic acid in water) at a ratio of 10 mL per gram of dry tissue. c. Stir or sonicate the mixture for 1-2 hours at room temperature. d. Clarify the extract by centrifugation at 10,000 x g for 20 minutes. Collect the supernatant.
-
Solid-Phase Extraction (SPE) : a. Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1% formic acid. b. Load the clarified plant extract onto the cartridge. c. Wash the cartridge with 0.1% formic acid to remove unbound contaminants. d. Elute the peptides with 50-80% acetonitrile containing 0.1% formic acid.
-
Reverse-Phase HPLC (RP-HPLC) : a. Lyophilize the eluted fraction from the SPE step. b. Reconstitute the sample in a minimal volume of Buffer A (e.g., 0.05% TFA in water). c. Purify the peptide using a semi-preparative C18 RP-HPLC column with a linear gradient of Buffer B (e.g., 90% acetonitrile, 0.045% TFA in water). d. Collect fractions and analyze for the presence of the target peptide. Pool the pure fractions and lyophilize.
Protocol 4: Peptide Quantification and Characterization
-
Mass Spectrometry : Verify the mass of the purified peptide using MALDI-TOF MS to confirm successful cyclization (cyclic and linear forms will have the same mass but different HPLC retention times).
-
Quantification : Absolute quantification of the peptide in crude extracts can be performed using the method of standard addition, where a known amount of a synthetic standard is spiked into the extract to create a calibration curve.
-
Structural Verification : For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm that the plant-produced peptide is correctly folded and structurally equivalent to a synthetic standard.
-
Functional Assays : The biological activity of the purified peptide should be confirmed using relevant in vitro assays, such as enzyme inhibition assays, to determine its potency (e.g., Kᵢ value).
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Rapid and Scalable Plant-Based Production of a Potent Plasmin Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of SFTI-1 and its Analogs
Welcome to the technical support center for the synthesis of the sunflower trypsin inhibitor-1 (SFTI-1) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthetic yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for synthetic this compound?
A1: The yield of synthetic this compound can vary significantly based on the specific sequence, synthesis strategy, and purification methods. However, a representative yield for the wild-type this compound is approximately 20% based on the crude linear peptide. For instance, from about 200 mg of crude cleaved peptide, one can expect to obtain around 40 mg of fully folded this compound with a purity of over 98%.[1]
Q2: My final yield is very low. What are the most common causes?
A2: Low yields in this compound synthesis can stem from several stages of the process. The most common culprits include:
-
Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, leading to truncated sequences.
-
Inefficient Coupling Reactions: Steric hindrance between amino acids, peptide aggregation on the resin, or suboptimal activation of the incoming amino acid can lead to incomplete coupling and deletion sequences.
-
Peptide Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues, can aggregate on the solid support, hindering reagent access and leading to failed synthesis steps.[2]
-
Problems During Cleavage and Precipitation: Incomplete cleavage from the resin or loss of peptide during the precipitation and washing steps can significantly reduce the final yield.
-
Suboptimal Cyclization and Oxidation: The efficiency of the head-to-tail cyclization and subsequent oxidative folding to form the disulfide bond are critical for obtaining the final product.
Q3: How can I identify the cause of low yield in my synthesis?
A3: A combination of analytical techniques can help pinpoint the stage at which your synthesis is failing:
-
Colorimetric Tests: During synthesis, qualitative tests like the Kaiser test can be used on a small sample of resin beads to check for free primary amines. A positive result after a coupling step indicates that the reaction was incomplete.[2]
-
HPLC Analysis of Crude Product: Analyzing the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) can provide a snapshot of the synthesis quality. A chromatogram with multiple peaks of significant intensity suggests the presence of impurities such as truncated or deleted sequences.[2]
-
Mass Spectrometry (MS) of Crude Product: Mass spectrometry is the most direct method to identify the byproducts of your synthesis. The presence of masses lower than the expected product mass corresponds to truncated or deleted peptide sequences.
Troubleshooting Guides
Issue 1: Incomplete Coupling Reactions
-
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry of the crude product shows significant peaks corresponding to deletion sequences (missing one or more amino acids).
-
A positive Kaiser test (blue/purple color) on resin beads after the coupling step.[2]
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | For sterically hindered amino acids (e.g., Val, Ile, Thr), prolong the coupling time or perform a double coupling. Using a more potent coupling reagent like HATU or HCTU can also improve efficiency. |
| Peptide Aggregation | If the sequence is hydrophobic, consider using a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF). Incorporating pseudoproline dipeptides at specific positions can also disrupt secondary structure formation. |
| Suboptimal Reagent Concentration/Activity | Ensure that amino acids and coupling reagents are fresh and used in the correct molar excess (typically 3-5 equivalents). |
Issue 2: Incomplete Fmoc-Deprotection
-
Symptoms:
-
Low final yield.
-
MS analysis reveals a high proportion of truncated peptide sequences.
-
A negative Kaiser test (or very faint color) after the deprotection step, indicating that the N-terminal amine is still protected.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Degraded Deprotection Reagent | Use a fresh solution of 20% piperidine in DMF for each synthesis. Piperidine can degrade over time. |
| Peptide Aggregation | Similar to incomplete coupling, peptide aggregation can hinder the access of the deprotection solution. Employ strategies to reduce aggregation as described above. |
| Insufficient Deprotection Time | While standard deprotection times are usually sufficient, for difficult sequences, you may need to extend the reaction time or perform a second deprotection step. |
Issue 3: Problems with Cyclization and Folding
-
Symptoms:
-
HPLC of the purified product shows multiple peaks with the correct mass for the linear peptide but not the cyclized product.
-
The final product shows poor activity in functional assays.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Head-to-Tail Cyclization | Ensure the pH of the cyclization buffer is optimal (around 8.2 with ammonium bicarbonate). The concentration of the linear peptide should be low (in the micromolar range) to favor intramolecular cyclization over intermolecular oligomerization. |
| Incorrect Disulfide Bond Formation | After cyclization, the disulfide bond is formed by air oxidation. Ensure that the reducing agent (e.g., TCEP) from the cyclization step is removed before proceeding with oxidation. The oxidation is typically performed overnight in an ammonium bicarbonate buffer. |
Data Presentation
Table 1: Representative Yields at Different Stages of this compound Synthesis
| Stage | Starting Material | Product | Typical Yield | Purity | Reference |
| Cleavage from Resin | 0.5 mmol scale synthesis | ~200 mg crude linear peptide | - | - | |
| Purification and Folding | ~200 mg crude linear peptide | ~40 mg folded, cyclic this compound | ~20% | >98% |
Table 2: Comparison of Purification Methods for a 44-Amino Acid Peptide
| Parameter | RP-HPLC | High-Performance Flash Chromatography (HPFC) | Reference |
| Starting Material | 150 mg crude peptide (~35% purity) | 150 mg crude peptide (~35% purity) | |
| Final Yield | 33 mg | 30 mg | |
| Final Purity | >97% | >97% | |
| Solvent Consumption | 3291 mL | 1518 mL | |
| Purification Time | 160 minutes | 27 minutes |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol is a general guideline for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in DMF for at least 1 hour.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable activation method.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (5 equivalents) with a coupling reagent like HBTU (5 equivalents) and a base like DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for at least 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, wash the resin and cleave the peptide from the solid support using a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
Protocol 2: Cyclization and Oxidative Folding of this compound
-
Reduction and Cyclization:
-
Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2) at a low concentration (e.g., 0.1 mg/mL).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 0.5 mg/mL.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purify the cyclized, reduced peptide by RP-HPLC.
-
-
Oxidation:
-
Dissolve the purified, cyclized peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2).
-
Stir the solution open to the air overnight at room temperature to allow for the formation of the disulfide bond.
-
Purify the final folded this compound by RP-HPLC.
-
Visualizations
Caption: A workflow for the solid-phase synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: SFTI-1 Chemical Synthesis and Folding
Welcome to the technical support center for the chemical synthesis and folding of Sunflower Trypsin Inhibitor-1 (SFTI-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and folding of this bicyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the chemical synthesis of this compound?
The chemical synthesis of this compound is a multi-step process that can be broken down into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear 14-amino acid precursor of this compound is assembled on a solid support.
-
Head-to-Tail Cyclization: The linear peptide is cleaved from the resin and its N- and C-termini are joined to form a cyclic backbone.
-
Oxidative Folding: The single disulfide bond between Cys3 and Cys11 is formed to yield the final, biologically active bicyclic peptide.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is better for this compound, Fmoc or Boc?
Both Fmoc and Boc strategies can be successfully employed for the synthesis of the this compound linear precursor. The choice often depends on the available laboratory equipment and expertise. However, a key challenge in this compound synthesis is the potential for aspartimide formation at the C-terminal Asp14 residue, which can be exacerbated by the repeated piperidine treatments in Fmoc-SPPS. Therefore, careful selection of protecting groups and coupling strategies is crucial when using the Fmoc strategy. The Boc strategy, while using harsher cleavage conditions (e.g., HF), can sometimes offer a more straightforward route for sequences prone to aspartimide formation.
Q3: Why is the disulfide bond in this compound so important?
The disulfide bond between Cys3 and Cys11 is critical for the structural integrity and proteolytic stability of this compound.[1][2] While the cyclic backbone provides some rigidity, the disulfide bond locks the peptide into its bioactive conformation, which is essential for its potent inhibitory activity.[1][2] Disulfide-deficient analogs of this compound have been shown to be rapidly degraded by proteases.[1]
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
Issue 1: Low Yield of the Crude Linear Peptide
-
Symptoms: Lower than expected amount of crude peptide after cleavage from the resin.
-
Possible Causes & Solutions:
-
Incomplete Deprotection or Coupling: The Pro8-Pro9 dipeptide sequence in this compound can be challenging and may lead to incomplete reactions.
-
Solution: Use specialized dipeptide building blocks (e.g., Fmoc-Pro-Pro-OH) to improve coupling efficiency. Employ stronger coupling reagents like HATU or HCTU. Increase coupling times and/or temperature for difficult couplings.
-
-
Peptide Aggregation: The hydrophobic residues in the this compound sequence can promote aggregation on the resin, hindering reagent access.
-
Solution: Use a more polar solvent system (e.g., add a small percentage of DMSO to DMF). Incorporate backbone-protecting groups (e.g., Dmb) on specific residues to disrupt secondary structure formation.
-
-
Aspartimide Formation: The C-terminal Asp14 is highly susceptible to aspartimide formation, especially when followed by Gly in the linear precursor design for cyclization. This side reaction leads to a mixture of byproducts that are difficult to separate.
-
Solution: Use a protecting group for the Asp side chain that is more resistant to base-catalyzed cyclization, such as 3-tert-butyl-5-(tert-butoxymethyl)-4-oxo-2,3,4,5,6,7-hexahydro-1H-azepine-3-carboxylic acid (OMpe) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). Alternatively, use milder basic conditions for Fmoc deprotection (e.g., 2% DBU/2% piperidine in DMF).
-
-
Issue 2: Presence of Multiple Peaks in the Crude HPLC Profile
-
Symptoms: The analytical HPLC of the crude linear peptide shows a complex mixture of peaks, indicating low purity.
-
Possible Causes & Solutions:
-
Deletion Sequences: Resulting from incomplete coupling reactions.
-
Solution: See solutions for "Incomplete Deprotection or Coupling" in Issue 1.
-
-
Truncated Sequences: Caused by incomplete deprotection of the N-terminal protecting group.
-
Solution: Ensure fresh deprotection reagents are used. Increase deprotection time if necessary.
-
-
Racemization: Can occur at the C-terminal amino acid during resin loading or during coupling of subsequent amino acids.
-
Solution: Use activation methods that minimize racemization, such as using carbodiimides with additives like OxymaPure or HOBt. Avoid prolonged activation times.
-
-
Byproducts from Aspartimide Formation: As described in Issue 1, this will lead to a variety of related peptide impurities.
-
Solution: Implement the preventative measures for aspartimide formation mentioned above.
-
-
Head-to-Tail Cyclization
Issue 3: Low Yield of the Cyclized Monomer
-
Symptoms: After the cyclization reaction, HPLC analysis shows a large amount of remaining linear precursor and/or the formation of oligomers (dimers, trimers, etc.).
-
Possible Causes & Solutions:
-
Unfavorable Conformation for Cyclization: The linear precursor may adopt a conformation that does not favor intramolecular cyclization.
-
Solution: Optimize the solvent system. The addition of organic solvents like DMSO or acetonitrile can help to disrupt intermolecular aggregation and promote a more favorable conformation for cyclization.
-
-
High Peptide Concentration: High concentrations favor intermolecular reactions, leading to the formation of oligomers.
-
Solution: Perform the cyclization reaction under high dilution conditions (typically 0.1-1 mg/mL). Use a syringe pump for slow addition of the linear peptide to the reaction mixture to maintain a low instantaneous concentration.
-
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be effective for this specific cyclization.
-
Solution: Screen different coupling reagents. Commonly used reagents for solution-phase cyclization include BOP, PyBOP, HBTU, and HATU. The choice of base (e.g., DIPEA, collidine) can also influence the reaction efficiency.
-
-
Oxidative Folding
Issue 4: Inefficient Disulfide Bond Formation and/or Aggregation
-
Symptoms: The folding reaction is slow, incomplete, or results in the formation of a significant amount of precipitate (aggregated peptide). The HPLC profile shows multiple peaks corresponding to unfolded, misfolded, or oligomeric species.
-
Possible Causes & Solutions:
-
Incorrect Redox Potential: The ratio of reduced to oxidized species in the folding buffer is critical for efficient disulfide bond formation and shuffling of incorrect linkages.
-
Solution: Optimize the redox buffer. A common choice is a mixture of reduced (GSH) and oxidized (GSSG) glutathione. Typical ratios range from 10:1 to 1:1 (GSH:GSSG).
-
-
Inappropriate pH: The pH of the folding buffer affects the rate of thiol-disulfide exchange.
-
Solution: The optimal pH for oxidative folding is typically between 7.5 and 8.5. Perform small-scale trials to determine the optimal pH for this compound folding.
-
-
Peptide Aggregation: The reduced, unfolded peptide can be prone to aggregation, especially at higher concentrations.
-
Solution: Perform the folding reaction at a low peptide concentration (typically < 0.1 mg/mL). The inclusion of additives such as arginine or guanidine hydrochloride can help to suppress aggregation. Folding at a lower temperature (e.g., 4°C) can also reduce aggregation.
-
-
Presence of Impurities: Impurities from the previous steps can interfere with the folding process.
-
Solution: Ensure the cyclized peptide is of high purity before proceeding to the folding step. A thorough purification by RP-HPLC is recommended.
-
-
Data Presentation
Table 1: Comparison of Typical Yields for Different this compound Synthesis and Folding Strategies
| Stage | Method | Reagents/Conditions | Typical Yield (%) | Purity (%) | Reference |
| SPPS & Cleavage | Boc-SPPS | HF cleavage | ~70-80 (crude) | 50-70 | |
| Fmoc-SPPS | TFA cleavage | ~60-75 (crude) | 40-60 | ||
| Cyclization | Thioester Ligation | pH 8.2, TCEP | ~20-30 | >95 (after HPLC) | |
| Solution-phase | PyBOP, DIPEA | ~25-40 | >95 (after HPLC) | ||
| Oxidative Folding | Air Oxidation | pH 8.2, overnight | ~80-90 | >98 (after HPLC) | |
| GSH/GSSG Redox Buffer | pH 8.0, 10:1 GSH:GSSG | ~85-95 | >98 (after HPLC) | ||
| Overall Yield | Boc-SPPS, Thioester, Air Oxidation | ~10-15 | >98 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Linear this compound Precursor (Fmoc Strategy)
-
Resin: Use a pre-loaded Fmoc-Asp(O-2-PhiPr)-Wang resin or a similar resin suitable for C-terminal acid peptides and to minimize aspartimide formation.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HCTU and a 6-fold excess of DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
-
Protocol 2: Head-to-Tail Cyclization in Solution
-
Dissolve the Linear Peptide: Dissolve the purified linear this compound precursor in a minimal amount of DMF or a mixture of DMF and DCM.
-
Prepare the Reaction Vessel: To a larger volume of DMF (to achieve a final peptide concentration of ~0.5 mg/mL), add a 1.5-fold molar excess of PyBOP and a 3-fold molar excess of DIPEA.
-
Cyclization Reaction: Slowly add the dissolved linear peptide to the reaction vessel containing the coupling reagents over a period of 4-6 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC and LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining coupling reagents by adding a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Protocol 3: Oxidative Folding
-
Prepare Folding Buffer: Prepare a folding buffer of 0.1 M ammonium bicarbonate, pH 8.2.
-
Dissolve the Cyclic Peptide: Dissolve the purified cyclic this compound in the folding buffer to a final concentration of 0.1 mg/mL.
-
Initiate Folding: Allow the solution to stir gently, exposed to air, at room temperature overnight. Alternatively, for a more controlled folding, use a redox buffer containing 1 mM GSH and 0.1 mM GSSG.
-
Reaction Monitoring: Monitor the formation of the correctly folded this compound by analytical RP-HPLC. The folded peptide will typically have a different retention time than the reduced cyclic precursor.
-
Purification: Purify the final folded this compound by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Caption: Overall workflow for the chemical synthesis and folding of this compound.
References
Technical Support Center: Optimizing SFTI-1 Stability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the in vivo stability of the sunflower trypsin inhibitor-1 (SFTI-1) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What makes the native this compound peptide inherently stable?
A1: The remarkable stability of this compound stems from its unique bicyclic structure.[1] It is a 14-amino acid peptide featuring a head-to-tail cyclized backbone and an internal disulfide bond.[1][2] This constrained conformation makes the peptide highly resistant to thermal and enzymatic degradation, particularly from exopeptidases.[3] Studies have shown that acyclic and disulfide-deficient mutants of this compound are degraded within minutes in the presence of proteases like trypsin, highlighting the critical role of both the cyclic backbone and the disulfide bridge in maintaining proteolytic stability.[4]
Q2: My this compound analog shows poor stability in human serum. What are the likely causes?
A2: Poor stability of an this compound analog in serum is most often due to proteolytic degradation. While the this compound scaffold is robust, specific amino acid substitutions can introduce new cleavage sites for proteases. The primary cause of degradation is the disruption of the peptide's structural integrity. An acyclic, disulfide-deficient mutant of this compound, for example, is almost completely degraded within 2 hours in human serum, whereas cyclic variants remain largely intact for over 24 hours. Therefore, the issue likely lies with modifications that compromise the macrocyclic structure or introduce highly susceptible sequences.
Q3: What initial steps can I take to improve the stability of my this compound analog?
A3: To enhance the stability of your this compound analog, consider the following initial strategies:
-
Ensure Proper Cyclization and Disulfide Bond Formation: The bicyclic nature of this compound is paramount for its stability. Verify through mass spectrometry and NMR that your synthesis and purification protocols are correctly yielding the desired bicyclic structure.
-
Amino Acid Substitution: Replace L-amino acids at potential cleavage sites with D-amino acids or other unnatural amino acids. This can reduce recognition by proteases.
-
N- and C-Terminal Modification: Although this compound is backbone-cyclized, if you are working with a linearized version or a derivative with exposed termini, modifications like N-acetylation or C-amidation can protect against exopeptidases.
Q4: Are there advanced strategies to significantly prolong the in vivo half-life of this compound?
A4: Yes, several advanced methods can further enhance stability and prolong circulation time:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size and shields it from proteolytic enzymes and renal clearance. This can extend the in vivo half-life significantly.
-
Fatty Acid Conjugation: Acylating the peptide with a fatty acid chain promotes binding to serum albumin. This complex is too large for rapid renal filtration and is protected from degradation, thereby extending its circulation time.
-
Replacing the Disulfide Bond: To create redox-stable analogs, the cysteine disulfide bridge can be replaced with other linkages, such as by substituting the two cysteine residues with two L-allylglycines, which has been shown to result in a metabolically stable derivative.
Troubleshooting Guide
Issue: Rapid Clearance of this compound Analog in Pharmacokinetic Studies
This guide will help you diagnose and address the rapid in vivo clearance of your this compound analog.
Step 1: Initial Diagnosis and Workflow
The first step is to determine if the rapid clearance is due to proteolytic instability or other factors like rapid renal filtration.
Caption: Troubleshooting workflow for rapid this compound clearance.
Step 2: Stability Enhancement Strategies
If proteolytic degradation is confirmed, the following strategies, ranging from simple to advanced, can be employed.
| Strategy | Description | Key Advantage |
| D-Amino Acid Substitution | Replace one or more L-amino acids at susceptible cleavage sites with their D-isomers. | Reduces recognition by proteases which are stereospecific for L-amino acids. |
| Backbone N-Methylation | Substitute one or more amide (-NH) groups in the peptide backbone with N-methyl (-NCH3) groups. | Enhances protease resistance and can improve membrane permeability. |
| PEGylation | Covalently attach PEG chains to the peptide. | Significantly increases molecular weight and steric hindrance, reducing proteolysis and renal clearance. |
| Lipidation (Fatty Acid Acylation) | Attach a long-chain fatty acid to the peptide. | Promotes binding to serum albumin, prolonging the in vivo half-life. |
Quantitative Data: Stability of this compound Analogs in Human Serum
The following table summarizes stability data for various this compound derivatives.
| Compound | Key Features | Half-life in Human Serum (hours) | Reference |
| Cyclic this compound (cSFTI) | Native backbone cyclization and disulfide bond | 75.8 | |
| Acyclic this compound (oSFTI) | Linear version of this compound | 34.5 | |
| DOTA-SFTI | Chelator-conjugated cyclic this compound | 41.7 | |
| Optimized SFTI Variants (7, 13, 15) | Cyclic with substitutions at P1, P2, P2', P4 | >90% remaining after 24h | |
| Acyclic, Disulfide-deficient Mutant | Linear and lacking the Cys-Cys bridge | <2 (Rapidly degraded) |
Experimental Protocols
Protocol: In Vitro Human Serum Stability Assay
This protocol outlines a typical experiment to assess the stability of an this compound analog in human serum.
Objective: To determine the rate of degradation of an this compound analog when incubated in human serum over time.
Materials:
-
This compound analog peptide (stock solution of known concentration)
-
Human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% Trifluoroacetic acid)
-
HPLC-MS system for analysis
Workflow Diagram:
Caption: Workflow for an in vitro serum stability assay.
Procedure:
-
Preparation: Dilute the this compound analog stock solution in PBS to a working concentration.
-
Incubation: Add the this compound analog to pre-warmed human serum to achieve the final desired concentration (e.g., 10 µM). A control sample with the peptide in PBS should also be prepared. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop enzymatic activity and precipitate serum proteins.
-
Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a reverse-phase HPLC-MS system.
-
Quantification: Determine the peak area corresponding to the intact this compound analog at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. The half-life (t½) can be calculated by plotting the percentage remaining versus time and fitting the data to a first-order decay curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with SFTI-1 Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Sunflower Trypsin Inhibitor-1 (SFTI-1) analogues.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue, which has several hydrophobic amino acid substitutions, is proving difficult to dissolve. What is the recommended starting solvent?
A1: For this compound analogues with significant hydrophobic character, dimethyl sulfoxide (DMSO) is the recommended starting solvent. Native this compound has been shown to be soluble in DMSO at concentrations of ≥ 100 mg/mL. For highly hydrophobic analogues, it is advisable to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly add the aqueous buffer to the desired final concentration while vortexing. If precipitation occurs, you have reached the solubility limit in that particular buffer system.
Q2: Can I use water to dissolve my this compound analogue?
A2: Some this compound analogues, particularly those with a higher proportion of charged or polar residues, can be dissolved directly in ultrapure water. For example, certain synthesized this compound analogues have been successfully reconstituted in ultrapure water to create stock solutions.[1] However, for analogues with increased hydrophobicity, water alone may not be sufficient. A small-scale solubility test is always recommended before dissolving the entire batch.
Q3: How does the cyclization and disulfide bridge of this compound analogues affect their solubility?
A3: The rigid, bicyclic structure of this compound, constrained by a head-to-tail cyclized backbone and a disulfide bond, generally contributes to its high stability. While this rigidity can sometimes limit solubility compared to more flexible linear peptides, it also prevents aggregation that can arise from exposed hydrophobic regions in unfolded peptides. Acyclic and disulfide-deficient analogues may exhibit different solubility profiles. For instance, the removal of the disulfide bridge can lead to a less defined structure, which might increase solubility in some cases but could also expose hydrophobic residues and promote aggregation in others.[2]
Q4: Are there any chemical modifications that can improve the solubility of my this compound analogue?
A4: Yes, chemical modifications can significantly enhance solubility. One common strategy is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. PEGylation increases the hydrodynamic radius of the peptide and can improve solubility and stability.[3][4] Another approach is to substitute hydrophobic amino acids with more hydrophilic ones, provided these substitutions do not compromise the analogue's biological activity.
Q5: My this compound analogue precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue when working with hydrophobic peptides. To prevent precipitation, try the following:
-
Decrease the final concentration: The analogue may be exceeding its solubility limit in the aqueous buffer.
-
Use a co-solvent: Incorporate a small percentage of an organic solvent like DMSO or ethanol in your final aqueous buffer.
-
Optimize the pH: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer away from the isoelectric point (pI) of the peptide can increase solubility.
-
Slow addition and mixing: Add the DMSO stock solution to the aqueous buffer very slowly while vigorously vortexing to ensure rapid dispersion.
Troubleshooting Guides
Issue 1: Lyophilized this compound Analogue Fails to Dissolve
Symptoms:
-
Visible particulate matter remains after adding solvent and vortexing.
-
The solution appears cloudy or forms a suspension.
Possible Causes:
-
The chosen solvent is inappropriate for the analogue's amino acid composition.
-
The peptide has aggregated during storage or reconstitution.
-
The concentration is too high for the selected solvent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting initial dissolution of lyophilized this compound analogues.
Issue 2: this compound Analogue Precipitates Out of Solution During Storage
Symptoms:
-
A previously clear solution becomes cloudy or contains visible precipitate after storage (e.g., at 4°C or -20°C).
Possible Causes:
-
The peptide is aggregating over time.
-
The storage buffer is not optimal.
-
Freeze-thaw cycles are causing instability.
Troubleshooting Steps:
-
Re-dissolve: Gently warm the solution and sonicate briefly to try and re-dissolve the precipitate.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Optimize Storage Buffer:
-
Adjust the pH of the buffer.
-
Consider adding a cryoprotectant like glycerol (5-10%) before freezing.
-
For particularly problematic analogues, storing in an organic solvent like DMSO at -20°C or -80°C may be more stable.
-
-
Centrifuge Before Use: Before taking an aliquot for your experiment, centrifuge the stock tube to pellet any insoluble aggregates. Use the supernatant.
Quantitative Data Summary
| This compound Analogue Type | Modification Example | Predicted Solubility Profile | Recommended Solvents | Reference/Rationale |
| Wild-Type this compound | Native Sequence | Moderately Hydrophilic | Water, Aqueous Buffers, DMSO (≥100 mg/mL) | [5] |
| Hydrophilic Substitution | I10G (Isoleucine to Glycine) | Increased Hydrophilicity | Water, Aqueous Buffers | Substitution with a less hydrophobic residue. |
| Hydrophobic Substitution | Introduction of bulky, non-polar residues | Decreased Aqueous Solubility | Start with DMSO, DMF, or Acetonitrile | Increased hydrophobic character reduces interaction with water. |
| Charged Residue Addition | Addition of Lysine or Arginine | Increased Aqueous Solubility (pH dependent) | Water, Acidic Buffers | Increased net positive charge enhances solubility in appropriate pH ranges. |
| Acyclic Analogue | Broken peptide backbone | Variable | Dependent on sequence | Loss of rigidity may expose hydrophobic core or increase flexibility, impacting solubility differently. |
| Disulfide-Deficient | Cys replaced with Abu | Variable | Dependent on sequence | Similar to acyclic analogues, the change in structure can have unpredictable effects on solubility. |
| PEGylated Analogue | Covalent attachment of PEG | Significantly Increased Aqueous Solubility | Water, Aqueous Buffers | PEG is highly hydrophilic and increases the hydrodynamic volume. |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized this compound Analogue
Materials:
-
Lyophilized this compound analogue
-
Sterile, nuclease-free water
-
DMSO (anhydrous, peptide-grade)
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-analysis: Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom.
-
Calculate Net Charge: Determine the net charge of your this compound analogue at neutral pH to guide solvent selection.
-
Small-Scale Test:
-
Weigh out a small amount of the peptide (e.g., 0.1 mg).
-
Based on the net charge and hydrophobicity, select a starting solvent (see table above).
-
Add a small volume of the chosen solvent and vortex.
-
If it doesn't dissolve, try gentle sonication for 5-10 minutes.
-
If still insoluble, try another solvent system.
-
-
Bulk Dissolution:
-
Once an appropriate solvent is identified, add the calculated volume to the main vial to achieve the desired stock concentration.
-
Vortex thoroughly. If necessary, sonicate in a cool water bath to aid dissolution.
-
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Solubilization of a Highly Hydrophobic this compound Analogue
Materials:
-
Lyophilized hydrophobic this compound analogue
-
DMSO (anhydrous, peptide-grade)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
Procedure:
-
Centrifuge: Pellet the lyophilized powder by centrifuging the vial.
-
Initial Dissolution in DMSO: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM). Vortex until the peptide is completely dissolved.
-
Dilution into Aqueous Buffer:
-
Place the desired volume of the final aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution drop-wise.
-
Continuously observe the solution for any signs of precipitation (cloudiness).
-
-
Final Concentration: Do not exceed a final DMSO concentration that is incompatible with your downstream experiments (typically <1% for cell-based assays). If precipitation occurs, you may need to lower the final peptide concentration or increase the percentage of DMSO in the final solution.
-
Storage: Store the final solution in aliquots at -20°C or -80°C.
Visualizations
Caption: A logical workflow for the solubilization of this compound analogues for experimental use.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting SFTI-1 Inhibition Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sunflower Trypsin Inhibitor-1 (SFTI-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit proteases?
A1: this compound is a 14-amino acid cyclic peptide originally isolated from sunflower seeds.[1][2] It is a potent, reversible inhibitor of trypsin and belongs to the Bowman-Birk class of inhibitors.[2] this compound functions as a Laskowski (standard mechanism) inhibitor, meaning it binds tightly to the active site of a protease, mimicking a substrate, but is resistant to hydrolysis, thereby blocking the enzyme's activity.[3][4] Its small size, high stability, and rigid structure make it an excellent scaffold for engineering new protease inhibitors.
Q2: My this compound variant shows lower than expected inhibitory activity. What are the potential causes?
A2: Lower than expected activity can stem from several factors:
-
Peptide Quality and Integrity: Issues with the synthesis, purification, or storage of the this compound variant can lead to degradation or incorrect folding. The disulfide bond and cyclic nature of this compound are crucial for its potent inhibitory activity.
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact both enzyme activity and inhibitor binding.
-
Enzyme Concentration and Activity: Incorrect determination of the active enzyme concentration will lead to inaccurate Ki values. Enzymes can lose activity over time, even when stored correctly.
-
Substrate Competition: The concentration of the substrate relative to the inhibitor and the enzyme's Km for the substrate will influence the apparent inhibition.
-
Inhibitor Concentration: Inaccurate quantification of the this compound variant stock solution will affect all subsequent dilutions and calculations.
Q3: I am observing high variability between replicate wells in my assay plate. What could be the reason?
A3: High variability across a plate can be attributed to several factors:
-
Pipetting Errors: Inconsistent pipetting technique, especially with small volumes, is a major source of variability.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents, leading to altered reaction rates. It is advisable to avoid using the outermost wells for critical samples or to fill them with buffer to minimize evaporation.
-
Incomplete Mixing: Failure to properly mix reagents within the wells can lead to non-uniform reaction initiation.
-
Temperature Gradients: Uneven temperature across the plate reader or incubator can cause variations in enzyme activity.
-
Plate Reader Issues: A malfunctioning or improperly calibrated plate reader can introduce variability.
Q4: How can I confirm that my this compound variant is folded correctly and stable?
A4: The stability of this compound and its variants is one of its key advantages, with cyclic variants showing high resistance to degradation in human serum. To confirm proper folding and stability, you can:
-
NMR Spectroscopy: 1H NMR can be used to analyze the solution structure and confirm the correct fold of this compound variants.
-
Mass Spectrometry: This can verify the correct mass of the peptide and the formation of the disulfide bond.
-
Stability Assays: Incubating the peptide in human serum or in the presence of the target protease over time and then measuring its concentration or inhibitory activity can assess its stability. Acyclic or disulfide-deficient mutants of this compound are rapidly degraded and can serve as negative controls.
Troubleshooting Guides
Issue 1: High Background Signal
High background signal can mask the true enzymatic reaction and interfere with accurate measurements.
| Potential Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Run a "substrate only" control (assay buffer + substrate) to measure the rate of non-enzymatic substrate degradation. Subtract this rate from all other measurements. |
| Contaminated Reagents | Prepare fresh buffer, enzyme, and substrate solutions. Ensure all reagents are of high purity. |
| Intrinsic Fluorescence/Absorbance of this compound Variant | Run a control with the assay buffer, substrate, and the highest concentration of your this compound variant (without the enzyme) to check for any signal interference. |
| DMSO Effects (if used as solvent) | Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect enzyme activity (typically <1%). Run a "solvent control" with the enzyme, substrate, and the same concentration of DMSO used for the inhibitor. |
A systematic approach to identifying the source of high background is illustrated in the workflow below.
Caption: Troubleshooting workflow for high background signals.
Issue 2: Inconsistent IC50 or Ki Values
Variability in potency measurements can compromise the reliability of your results.
| Potential Cause | Troubleshooting Step |
| Inaccurate Reagent Concentrations | Recalibrate pipettes. Re-quantify enzyme, substrate, and inhibitor stock solutions. Use freshly prepared dilutions for each experiment. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment and keep on ice. Avoid repeated freeze-thaw cycles. Run a control without inhibitor on each plate to ensure consistent enzyme activity. |
| Pre-incubation Time | For slow-binding inhibitors, the pre-incubation time of the enzyme and inhibitor before adding the substrate is critical. Optimize the pre-incubation time to ensure equilibrium is reached. |
| Assay Linearity | Ensure your assay is running under initial velocity conditions. Measure progress curves and confirm that the reaction rate is linear over the measurement period. Use an appropriate enzyme concentration to keep substrate depletion below 10-15%. |
| Data Analysis | Use appropriate models for calculating IC50 and Ki values. For tight-binding inhibitors like many this compound variants, the Morrison equation may be more appropriate than the Cheng-Prusoff equation. |
The following diagram outlines a decision-making process for addressing inconsistent potency values.
Caption: Decision tree for troubleshooting inconsistent IC50/Ki values.
Data Presentation
The inhibitory constants (Ki) of this compound variants are crucial for structure-activity relationship (SAR) studies. Below are examples of Ki values for this compound variants against different proteases.
Table 1: Inhibitory Activity of this compound Variants Against Proteinase 3 (PR3)
| Compound | P1 Substitution | Ki (nM) |
| 1 | Ala | 51 ± 4.5 |
| 3 | Abu | 9.8 ± 1.2 |
| 4 | Nva | 22 ± 1.2 |
| 15 | Nva | 6.1 ± 0.4 |
| Data adapted from a study on engineering potent PR3 inhibitors. |
Table 2: Inhibitory Constants of this compound Derivatives Against Trypsin
| Derivative | Description | Ki (nM) |
| cSFTI | Cyclic this compound | 0.08 |
| oSFTI | Acyclic this compound | 0.15 |
| DOTA-SFTI | DOTA-conjugated this compound | 0.3 |
| Data adapted from a study on this compound derivatives for radiopharmaceutical development. |
Experimental Protocols
General Protocol for this compound Competitive Inhibition Assay
This protocol provides a general framework for determining the inhibitory constant (Ki) of an this compound variant against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target Protease (e.g., Trypsin, Proteinase 3)
-
This compound variant stock solution (e.g., 1 mM in DMSO or water)
-
Chromogenic or Fluorogenic Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
96-well microplate (low-binding for peptides)
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound variant in assay buffer. The concentration range should typically span at least two orders of magnitude around the expected Ki.
-
Dilute the enzyme stock to a working concentration in assay buffer. The final enzyme concentration should be low enough to ensure initial velocity conditions and should ideally be well below the expected Ki of the inhibitor.
-
Dilute the substrate stock to a working concentration in assay buffer. The final substrate concentration is often set at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
-
Assay Procedure:
-
Add a fixed volume of the this compound variant dilutions (or buffer for the 'no inhibitor' control) to the wells of the 96-well plate.
-
Add a fixed volume of the diluted enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme and inhibitor to reach binding equilibrium.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in absorbance or fluorescence over time. The reading interval and total assay time should be set to ensure the reaction progress is linear for the initial phase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to an appropriate inhibition model (e.g., Cheng-Prusoff for competitive inhibition if [E] << Ki, or the Morrison equation for tight-binding inhibitors) to determine the IC50 and subsequently the Ki value.
-
The following diagram illustrates the general workflow for an this compound inhibition assay.
References
- 1. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineered protease inhibitors based on sunflower trypsin inhibitor-1 (this compound) provide insights into the role of sequence and conformation in Laskowski mechanism inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Proteolytic Degradation of SFTI-1 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the proteolytic degradation of Sunflower Trypsin Inhibitor-1 (SFTI-1) analogues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the proteolytic degradation of my this compound analogues?
A1: this compound analogues, like other peptides, are susceptible to degradation by proteases. The primary reasons for degradation include:
-
Presence of cleavage sites: The amino acid sequence of the analogue may contain recognition sites for proteases present in the experimental system (e.g., serum, cell culture media).
-
Acyclic structure: Linear or acyclic versions of this compound are significantly more prone to degradation than their cyclized counterparts.[1][2] The cyclic backbone provides conformational rigidity that hinders protease access.[3]
-
Absence of a disulfide bond: The single disulfide bridge in this compound is crucial for maintaining its stable structure. Analogues lacking this bond are degraded within minutes by proteases like trypsin.[2]
-
N- and C-termini exposure: The free amino (N-terminus) and carboxyl (C-terminus) ends of linear peptides are susceptible to degradation by exopeptidases.[4]
-
Suboptimal experimental conditions: Factors such as pH, temperature, and storage conditions of your peptide solutions can influence the rate of degradation.
Q2: What are the most effective strategies to enhance the stability of this compound analogues?
A2: Several strategies can be employed to improve the proteolytic stability of this compound analogues:
-
Backbone Cyclization: Head-to-tail cyclization is a key feature of the native this compound scaffold and is highly effective at increasing stability by reducing conformational flexibility and protecting against exopeptidases.
-
Disulfide Bond Integrity: Ensuring the correct formation and maintenance of the disulfide bond between Cys3 and Cys11 is critical for the structural integrity and proteolytic resistance of the this compound scaffold.
-
Amino Acid Substitution:
-
D-Amino Acids: Replacing L-amino acids at or near a cleavage site with their D-isomers can significantly reduce recognition by proteases.
-
Non-proteinogenic Amino Acids: Introducing unnatural amino acids can also hinder protease recognition.
-
-
N- and C-Terminal Modifications: For linear analogues, capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block exopeptidase activity.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the size and steric hindrance of the analogue, shielding it from proteases and prolonging its half-life.
-
Formulation Strategies: Optimizing the formulation by including stabilizers, adjusting the pH with buffers, and using appropriate storage conditions can minimize degradation. Encapsulation in systems like liposomes can also offer protection.
Q3: How does the structure of this compound contribute to its high stability?
A3: The remarkable stability of this compound arises from its unique bicyclic structure. It is a 14-amino acid peptide that features both a head-to-tail cyclized backbone and a disulfide bond. This combination creates a rigid and conformationally constrained molecule, which is less susceptible to binding and cleavage by proteases. The disulfide bond divides the peptide into two loops, one of which is the functional trypsin inhibitory loop. This compact structure is also stabilized by a network of intramolecular hydrogen bonds.
Troubleshooting Guides
Problem 1: Rapid Degradation of this compound Analogue in Human Serum.
Possible Causes:
-
The analogue is linear and/or lacks the disulfide bond.
-
The sequence contains highly susceptible cleavage sites for serum proteases.
-
Improper sample handling and storage.
Troubleshooting Steps:
-
Confirm Structure: Verify the synthesis and purification of your analogue to ensure it is cyclized and has the correct disulfide bridge. Acyclic and disulfide-deficient mutants are known to be rapidly degraded.
-
Sequence Analysis: Analyze the amino acid sequence for known protease cleavage sites. If possible, synthesize a new version with modifications at these sites (e.g., D-amino acid substitution).
-
Optimize Assay Conditions:
-
Use low-binding microcentrifuge tubes to prevent adsorption.
-
Minimize freeze-thaw cycles of both the peptide stock and the serum.
-
Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the peptide is low (<1%) in the serum incubation, as it can affect enzyme activity.
-
-
Run Controls: Include a positive control of native this compound, which is known to be highly stable, to validate the assay conditions. An acyclic, disulfide-deficient mutant can serve as a negative control for rapid degradation.
Problem 2: Inconsistent Results in Proteolytic Stability Assays.
Possible Causes:
-
Variability in the activity of the protease solution or serum batches.
-
Inconsistent sample preparation and analysis.
-
Peptide aggregation.
Troubleshooting Steps:
-
Standardize Reagents: Use a consistent source and lot of serum or protease for a set of experiments. If using a purified protease, ensure its activity is verified before use.
-
Precise Sample Preparation:
-
Ensure accurate and consistent pipetting of the peptide and serum/protease.
-
Follow a strict time course for incubation and sample quenching.
-
Use a consistent method for precipitating proteins before HPLC analysis (e.g., with trichloroacetic acid or acetonitrile with TFA).
-
-
Check for Aggregation: Analyze the peptide stock solution for signs of aggregation. If the peptide is difficult to dissolve, this may indicate a problem. Consider testing solubility in different buffers.
-
HPLC Method Validation: Ensure your HPLC method can adequately separate the intact peptide from its degradation products. The peak corresponding to the intact peptide should be well-resolved.
Quantitative Data Summary
The stability of this compound analogues can be quantitatively assessed by determining their half-life in a relevant biological matrix.
Table 1: Half-life of this compound Derivatives in Human Serum at 37°C
| This compound Derivative | Structure | Half-life (hours) |
| cSFTI | Cyclic, with disulfide bond | 75.8 |
| oSFTI | Acyclic, with disulfide bond | 34.5 |
| DOTA-SFTI | Cyclic, with disulfide bond and chelator | 41.7 |
Data sourced from García Boy, et al. (2009).
Experimental Protocols
Protocol 1: Proteolytic Stability Assay in Human Serum using RP-HPLC
This protocol outlines a general procedure for assessing the stability of an this compound analogue in human serum.
1. Materials and Reagents:
-
This compound analogue (lyophilized powder, >95% purity)
-
Human Serum (pooled, from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the this compound analogue in DMSO.
-
Serum Preparation: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Use the supernatant for the assay.
-
Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.
-
HPLC Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
3. Assay Procedure:
-
Incubation: Pre-warm the required volume of serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL).
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold precipitating solution.
-
Precipitation: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial.
-
RP-HPLC Analysis: Inject a defined volume of the supernatant onto the RP-HPLC system. Run a gradient of Mobile Phase B to elute the peptide. Monitor the absorbance at 214 nm.
4. Data Analysis:
-
Calculate the peak area of the intact peptide at each time point.
-
Express the stability as the percentage of the intact peptide remaining compared to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
References
- 1. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of SFTI-1 Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sunflower Trypsin Inhibitor-1 (SFTI-1) based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the selectivity of this compound based inhibitors?
A1: The primary strategy involves modifying the amino acid sequence of the this compound scaffold, particularly within its binding loop.[1][2][3] By substituting specific residues at positions that interact with the target protease (P1, P2, P2', P4, and P5' sites), it is possible to fine-tune the inhibitor's potency and selectivity.[4][5] This approach aims to optimize the interactions between the inhibitor and the target protease while minimizing interactions with off-target proteases.
Q2: My this compound variant shows high potency but poor selectivity. What are the common causes?
A2: High potency with poor selectivity is a frequent challenge. Common causes include:
-
Suboptimal Residues in the Binding Loop: While a particular amino acid at the P1 position might grant high potency, it could be recognized by multiple proteases.
-
Neglecting the Primed and Extended Regions: Focusing solely on the P1-P4 residues can be insufficient. The P2' and P5' positions have been shown to be critical for modulating selectivity.
-
Scaffold-Induced Effects: The rigid structure of the this compound scaffold can influence the presentation of the binding loop, and in some cases, a variant with substitutions at multiple residues may be necessary to achieve the desired selectivity.
Q3: Can computational methods aid in designing more selective this compound inhibitors?
A3: Yes, computational methods are valuable tools. Molecular dynamics (MD) simulations can provide insights into the conformation and dynamics of this compound variants and their interactions with target proteases. These simulations can help predict how specific amino acid substitutions will affect the binding affinity and selectivity, guiding the rational design of more effective inhibitors.
Q4: What are the key differences between solid-phase peptide synthesis (SPPS) and recombinant production for this compound analogs?
A4: Both methods have their advantages. SPPS is a versatile method for producing a wide range of this compound analogs with non-natural amino acids, but it can be costly and less environmentally friendly for large-scale production. Recombinant production, particularly in plant-based systems, offers a more scalable and sustainable approach for producing this compound therapeutics. However, it may be limited to natural amino acids and requires co-expression of specific enzymes for proper folding and cyclization.
Troubleshooting Guides
Problem 1: Low Inhibitory Activity of a Newly Designed this compound Variant
| Possible Cause | Troubleshooting Step |
| Incorrect conformation of the binding loop. | Verify the structural integrity of your variant using techniques like NMR spectroscopy or MD simulations. The geometry of the binding loop is crucial for the association rate with the target protease. |
| The introduced mutation destabilizes the scaffold. | Ensure that the disulfide bond is correctly formed, as it is critical for proteolytic stability. Consider that removing the head-to-tail cyclization can also reduce activity. |
| The chosen amino acid substitution is not optimal for the target. | Screen a library of variants with different substitutions at the target position to identify the optimal residue for binding. |
Problem 2: Difficulty in Synthesizing and Purifying this compound Analogs
| Possible Cause | Troubleshooting Step |
| Inefficient cyclization during SPPS. | Optimize the cyclization step. The use of reagents like PyBop and DIPEA in DMF has been reported to be effective. |
| Poor yield from recombinant expression. | Co-express asparaginyl endopeptidases (AEPs) which are necessary for the backbone cyclization of this compound in planta. |
| Presence of multiple conformations post-synthesis. | This can occur with certain substitutions, such as replacing Ile10 with Gly. Utilize 2D NMR spectroscopy to analyze the conformational heterogeneity. |
Data Presentation
Table 1: Impact of P1 and P4' Substitutions on this compound Inhibitor Potency (Ka)
| Inhibitor | Target Enzyme | P1 Residue | P4' Residue | Association Equilibrium Constant (Ka) [M-1] |
| [Met9]-SFTI-1 | Trypsin | Arg | Met | Potent |
| [Arg5, Abu9]-SFTI-1 | Trypsin | Arg | Abu | Potent |
| [Phe5]-SFTI-1 | Chymotrypsin | Phe | Pro | Potent |
| [Leu5, Trp9]-SFTI-1 | Human Elastase | Leu | Trp | Potent |
| Data adapted from a study on designing serine proteinase inhibitors using a combinatorial chemistry approach. |
Table 2: Selectivity Profile of an Optimized this compound Variant (Compound 2)
| Off-Target Protease | Selectivity Fold (over target) |
| KLK14 | 53-fold |
| KLK7 | Weak activity |
| Trypsin | Weak activity |
| Matriptase | Weak activity |
| This table illustrates the improved selectivity achieved by substituting the P5' residue. |
Experimental Protocols
Key Experiment: Screening a Synthetic this compound Library for P2' Specificity
This protocol outlines the general steps for identifying optimal P2' residues to enhance inhibitor selectivity, based on a versatile cyclic peptide library approach.
-
Library Design and Synthesis:
-
A synthetic inhibitor library based on the this compound scaffold is designed.
-
The library incorporates a diverse range of amino acid substitutions at the P2' position.
-
Peptides are synthesized using solid-phase peptide synthesis (SPPS).
-
-
Protease Panel Screening:
-
The library is screened against a panel of target and off-target serine proteases (e.g., trypsin, chymotrypsin, matriptase, kallikreins).
-
Enzyme inhibition assays are performed to determine the inhibitory activity of each library member against each protease.
-
-
Data Analysis and Hit Identification:
-
The screening data is analyzed to identify unique P2' preferences for each protease.
-
"Hits" are defined as this compound variants exhibiting high potency against the target protease and low potency against off-target proteases.
-
-
Lead Optimization:
-
The identified optimal P2' residue is incorporated into existing potent this compound based inhibitors.
-
The new variants are re-synthesized and their potency and selectivity are thoroughly characterized. This can lead to variants with significantly improved selectivity, in some cases up to 7000-fold over certain off-target proteases.
-
Mandatory Visualizations
Caption: Workflow for enhancing the selectivity of this compound based inhibitors.
Caption: Key interaction sites on the this compound binding loop for enhancing selectivity.
References
- 1. Engineered protease inhibitors based on sunflower trypsin inhibitor-1 (this compound) provide insights into the role of sequence and conformation in Laskowski mechanism inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Recombinant SFTI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Sunflower Trypsin Inhibitor-1 (SFTI-1).
Frequently Asked Questions (FAQs)
Q1: What are the common expression systems for recombinant this compound?
A1: Recombinant this compound is commonly expressed in E. coli, often as a fusion protein to enhance expression levels and facilitate purification.[1] Fusion tags such as a polyhistidine (His-tag) are frequently used.[2]
Q2: Why does my recombinant this compound form inclusion bodies?
A2: High-level expression of heterologous proteins like this compound in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[3] This is particularly common for eukaryotic proteins expressed in bacterial hosts.
Q3: What is the significance of the cyclic structure of this compound?
A3: this compound is a backbone-cyclized polypeptide with a single disulfide bridge.[1] This cyclic structure contributes to its high stability and potent trypsin inhibitory activity. Maintaining this structure during purification is critical for its biological function.
Q4: Can I use trypsin affinity chromatography to purify this compound?
A4: Yes, due to its potent trypsin inhibitory activity, this compound can be purified using trypsin affinity chromatography. However, a significant challenge with this method is the potential for trypsin to cleave the peptide bond, leading to linearization of a portion of the this compound.
Troubleshooting Guides
His-Tagged this compound Fusion Protein Purification
Problem: Low or no binding of His-tagged this compound to the IMAC resin.
| Possible Cause | Troubleshooting Steps |
| Hidden His-tag: The His-tag may be buried within the folded structure of the fusion protein. | Perform the purification under denaturing conditions (e.g., with 6 M guanidinium chloride or 8 M urea) to expose the tag. Consider re-engineering the construct to add a flexible linker between the this compound sequence and the His-tag. |
| Incompatible Buffer Components: Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the lysis buffer can strip the metal ions (e.g., Ni²⁺) from the IMAC resin. | Prepare buffers without chelating or strong reducing agents. If their presence is unavoidable, use a metal-ion-stripping-resistant resin. |
| Incorrect Buffer pH or Imidazole Concentration: The pH of the binding buffer affects the charge of the histidine residues, and high concentrations of imidazole will compete with the His-tag for binding. | Ensure the pH of the binding buffer is optimal (typically 7.4-8.0). Optimize the imidazole concentration in the binding and wash buffers (typically 10-40 mM) to reduce non-specific binding without eluting the target protein. |
| Low Expression Level: The concentration of the target protein in the lysate is too low. | Concentrate the lysate before loading it onto the column. Perform a batch purification to handle larger sample volumes. |
Problem: Low yield of eluted His-tagged this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Elution: The elution conditions are not strong enough to displace the bound protein. | Increase the imidazole concentration in the elution buffer (e.g., up to 500 mM). A gradient elution may improve yield and purity. |
| Protein Precipitation on the Column: The protein may aggregate and precipitate on the column during purification. | Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution. Consider adding non-ionic detergents or adjusting the NaCl concentration in the buffers. |
| Proteolytic Degradation: The fusion protein is being degraded by proteases in the cell lysate. | Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process. |
Inclusion Body Solubilization and Refolding
Problem: Poor solubilization of this compound inclusion bodies.
| Possible Cause | Troubleshooting Steps |
| Inefficient Lysis and Washing: Contamination with cellular debris can hinder access to the inclusion bodies. | Ensure complete cell lysis. Perform thorough washing steps to remove contaminating proteins and lipids. A common wash buffer contains 2 M urea, 0.5 M NaCl, and 2% Triton-X 100. |
| Inadequate Denaturant Concentration: The concentration of the denaturant is insufficient to fully solubilize the protein aggregates. | Use strong denaturing buffers containing 6 M guanidinium hydrochloride or 8 M urea. Ensure sufficient incubation time with stirring to allow for complete solubilization. |
Problem: Low yield of correctly folded this compound after refolding.
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation during Refolding: Rapid removal of the denaturant can lead to protein aggregation. | Employ a gradual method for denaturant removal, such as dialysis with a stepwise decrease in denaturant concentration or rapid dilution into a large volume of refolding buffer. On-column refolding provides a controlled environment for refolding. |
| Suboptimal Refolding Buffer Conditions: The pH, temperature, and presence of additives in the refolding buffer are critical for proper folding. | Optimize the refolding buffer. Common additives include L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation. |
| Incorrect Disulfide Bond Formation: The single disulfide bond in this compound may not be forming correctly. | Ensure the presence of a suitable redox shuffling system (e.g., GSH/GSSG) in the refolding buffer. The oxidation step should be performed after cyclization. |
Reverse-Phase HPLC (RP-HPLC) Purification
Problem: Poor resolution or peak tailing of this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry: The stationary phase is not optimal for the peptide. | C18 columns are commonly used for peptides. For hydrophobic peptides like this compound, a C8 or C4 column might provide better resolution. Using a column with a larger pore size (e.g., 300 Å) is often beneficial for peptides. |
| Suboptimal Mobile Phase Composition: The concentration of the ion-pairing agent or the organic solvent is not optimized. | Trifluoroacetic acid (TFA) at 0.1% is a common ion-pairing agent that improves peak shape. Optimize the gradient of the organic solvent (typically acetonitrile) to achieve good separation. A shallow gradient is often effective for separating similar peptides. |
| Sample Overload: Injecting too much sample can lead to peak broadening and fronting. | Reduce the amount of sample injected onto the column. |
| Column Contamination: Buildup of strongly retained impurities on the column. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Recombinant this compound Yield in E. coli | ≈180 µg/L of bacterial culture | |
| Intracellular Concentration of this compound | ≈40 µM | |
| Yield of Folded this compound from Crude Peptide | ~40 mg from ~200 mg of crude peptide (>98% pure) | |
| In Planta Yield of this compound Peptide | ~60 µg/g of dried plant material |
Experimental Protocols
Protocol 1: On-Column Refolding of His-Tagged this compound Fusion Protein
This protocol is adapted for a His-tagged protein expressed as inclusion bodies in E. coli.
-
Inclusion Body Isolation and Washing:
-
Resuspend the cell paste from a 100 mL culture in 4 mL of resuspension buffer (20 mM Tris-HCl, pH 8.0).
-
Disrupt the cells by sonication on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.
-
Wash the pellet by resuspending in 3 mL of isolation buffer (2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton-X 100, pH 8.0) and sonicating briefly.
-
Centrifuge at high speed for 10 minutes at 4°C and discard the supernatant. Repeat the wash step.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in 5 mL of binding buffer (6 M guanidine hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0).
-
Stir for 30-60 minutes at room temperature to solubilize the protein.
-
Centrifuge at high speed for 15 minutes at 4°C to remove any remaining insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
On-Column Refolding:
-
Equilibrate an IMAC column (e.g., HisTrap™ FF 1 mL) with binding buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Create a linear gradient from the binding buffer (containing denaturant) to a refolding buffer (20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0) without denaturant. This gradient should be run slowly over several column volumes to allow for gradual refolding.
-
Wash the column with several volumes of refolding buffer.
-
-
Elution:
-
Elute the refolded protein with elution buffer (20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0).
-
Collect fractions and analyze for the presence of the target protein by SDS-PAGE.
-
Visualizations
Caption: Workflow for recombinant this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
SFTI-1 Refolding Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of denatured Sunflower Trypsin Inhibitor-1 (SFTI-1).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental refolding of this compound.
Q1: My final product shows a low yield of cyclic this compound and a high amount of linear precursor. What could be the issue?
A1: Several factors could contribute to inefficient cyclization:
-
Inefficient Cyclization Chemistry: The choice of cyclization reagents and reaction conditions is critical. For chemical cyclization, ensure your reagents are fresh and used at the correct concentrations.
-
Suboptimal pH: The pH of the cyclization buffer can significantly impact the reaction. A slightly alkaline pH, around 8.2, is often used to facilitate the nucleophilic attack required for peptide bond formation.
-
Steric Hindrance: The sequence of the linear precursor itself can influence cyclization efficiency. Bulky amino acids near the ligation site may cause steric hindrance.
-
Enzyme-Assisted Cyclization Issues: If using an enzyme like trypsin for cyclization, ensure the enzyme is active and that the reaction conditions (pH, temperature) are optimal for its catalytic activity. An equilibrium between the cyclic and linear forms is often reached when using trypsin.[1]
Q2: I am observing significant aggregation and precipitation during the refolding process. How can I prevent this?
A2: Aggregation is a common problem in protein refolding. Here are some strategies to mitigate it:
-
Optimize Protein Concentration: High protein concentrations favor intermolecular interactions, leading to aggregation. Try refolding at a lower protein concentration.
-
Use of Additives: The addition of certain chemical additives can help suppress aggregation. L-arginine is a commonly used agent that can be included in the refolding buffer.
-
Gradual Denaturant Removal: If your this compound is in a denaturing agent like urea or guanidinium hydrochloride, rapid removal can lead to aggregation. Consider using stepwise dialysis to gradually decrease the denaturant concentration.[2][3]
-
Temperature Control: Perform the refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Q3: My purified this compound has the correct mass, but it shows low inhibitory activity. What could be the reason?
A3: Correct mass does not always guarantee correct folding and activity. The issue could be:
-
Incorrect Disulfide Bond Formation: Although this compound has only one disulfide bond, incorrect pairing can lead to a misfolded and inactive peptide. Ensure that the oxidation step is performed under conditions that favor the formation of the native disulfide bond.
-
Misfolding: The overall three-dimensional structure may be incorrect even with the correct disulfide bond. This can sometimes be addressed by optimizing refolding conditions such as buffer composition, pH, and temperature.
-
Presence of Isomers: The peptide may exist in different conformational isomers, only one of which is active. Purification techniques like RP-HPLC can sometimes separate these isomers.
Q4: Does this compound require a redox buffer for disulfide bond formation?
A4: Interestingly, previous studies have shown that this compound can readily adopt its simple native fold in aqueous solution without the need for an oxidizing redox buffer system. The disulfide bond is a minor determinant of the overall structure in the cyclic form. However, it is crucial for maintaining the structure and stability of linear precursors.[1] For in vitro refolding of a chemically synthesized linear precursor, a dedicated oxidation step is typically included to ensure efficient and correct disulfide bond formation.
Q5: What is the best way to purify refolded this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying refolded this compound.[4] It can separate the correctly folded cyclic peptide from linear precursors, misfolded species, and other impurities. Affinity chromatography using immobilized trypsin is another powerful technique, as it selectively binds the active this compound.
Data Presentation: Comparison of Refolding Protocols
The following table summarizes a key in-vitro refolding protocol for chemically synthesized this compound.
| Parameter | Two-Step Chemical Refolding Protocol |
| Starting Material | Crude linear this compound peptide |
| Step 1: Reduction & Cyclization | |
| Buffer | 0.1 M Ammonium Bicarbonate, pH 8.2 |
| Reducing Agent | 0.5 mg/mL TCEP (Tris(2-carboxyethyl)phosphine) |
| Temperature | Room Temperature |
| Incubation Time | Overnight |
| Purification after Step 1 | RP-HPLC |
| Step 2: Oxidation | |
| Buffer | 0.1 M Ammonium Bicarbonate, pH 8.2 |
| Temperature | Room Temperature |
| Incubation Time | Overnight |
| Final Purification | RP-HPLC |
| Reported Yield | ~20% (from crude peptide) |
Experimental Protocols
Protocol 1: Two-Step Chemical Refolding of Synthetic this compound
This protocol describes the refolding of a chemically synthesized linear this compound precursor.
Materials:
-
Crude linear this compound peptide
-
0.1 M Ammonium Bicarbonate buffer, pH 8.2
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
RP-HPLC system
Methodology:
Step 1: Reduction and Cyclization
-
Dissolve the crude linear this compound peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2).
-
Add TCEP to a final concentration of 0.5 mg/mL to reduce any existing disulfide bonds and maintain a reducing environment for cyclization.
-
Incubate the reaction mixture overnight at room temperature with gentle stirring.
-
After incubation, purify the cyclized peptide by RP-HPLC.
Step 2: Oxidation
-
Lyophilize the HPLC fractions containing the cyclized, reduced this compound.
-
Dissolve the peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2).
-
Incubate the solution overnight at room temperature, exposed to air, to allow for the formation of the intramolecular disulfide bond.
-
Purify the final, correctly folded this compound by RP-HPLC.
Visualizations
Caption: Workflow for the two-step refolding of this compound.
References
- 1. Efficient recombinant expression of this compound in bacterial cells using intein-mediated protein trans-splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mylne.org [mylne.org]
Technical Support Center: Analytical Techniques for Assessing SFTI-1 Purity
Welcome to the Technical Support Center for the analytical assessment of Sunflower Trypsin Inhibitor-1 (SFTI-1) purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of synthetic this compound?
A1: The primary techniques for assessing this compound purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). RP-HPLC is used to separate this compound from impurities, MS is used to confirm the molecular weight and identify impurities, and AAA is used to determine the peptide content and amino acid composition.
Q2: Why is my this compound sample showing multiple peaks in the HPLC chromatogram?
A2: Multiple peaks can arise from several sources, including the presence of deletion or insertion sequences from the solid-phase peptide synthesis (SPPS), diastereomers due to racemization, oxidized or reduced forms of the peptide, or incompletely removed protecting groups.[1] It is also possible that the linear precursor of this compound is present.
Q3: My mass spectrometry results for this compound show unexpected masses. What could be the cause?
A3: Unexpected masses in the MS spectrum of this compound can be due to several factors. Common issues include the presence of salt adducts (e.g., sodium or potassium), fragmentation of the cyclic peptide during ionization, or the presence of synthesis-related impurities such as peptides with protecting groups still attached or deletion sequences.[1][2]
Q4: How does the disulfide bond in this compound affect its analysis?
A4: The disulfide bond is crucial for the structural integrity and stability of this compound.[3] Analytically, its presence can be confirmed by comparing the mass spectrum of the sample before and after reduction with an agent like dithiothreitol (DTT). The reduced, linear peptide will have a mass increase of 2 Da. In HPLC, the reduced form will typically have a different retention time than the oxidized, cyclic form.
Q5: Can I quantify the amount of this compound in my sample using HPLC alone?
A5: While the peak area in an HPLC chromatogram provides a relative purity value, it does not give the absolute quantity of the peptide. To determine the net peptide content, Amino Acid Analysis (AAA) is the gold standard.[4] This technique quantifies the amount of each amino acid after acid hydrolysis of the peptide.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
// Peak Shape Issues peak_shape [label="Poor Peak Shape", fillcolor="#EA4335", fontcolor="#FFFFFF"]; broad_peaks [label="Broad Peaks"]; peak_tailing [label="Peak Tailing"]; peak_fronting [label="Peak Fronting"]; split_peaks [label="Split Peaks"];
// Retention Time Issues retention_time [label="Retention Time Variability", fillcolor="#FBBC05", fontcolor="#202124"]; rt_shift [label="Shifting Retention Times"]; no_peaks [label="No Peaks or Very Small Peaks"];
// Baseline Issues baseline [label="Baseline Problems", fillcolor="#34A853", fontcolor="#FFFFFF"]; noisy_baseline [label="Noisy Baseline"]; drifting_baseline [label="Drifting Baseline"];
// Connections from Start start -> peak_shape [label="e.g., Broadening, Tailing"]; start -> retention_time [label="e.g., Inconsistent Elution"]; start -> baseline [label="e.g., Noise, Drift"];
// Peak Shape Troubleshooting peak_shape -> broad_peaks; peak_shape -> peak_tailing; peak_shape -> peak_fronting; peak_shape -> split_peaks;
broad_peaks_sol [label="Check for column degradation\nOptimize gradient\nReduce injection volume", shape=note, fillcolor="#FFFFFF"]; peak_tailing_sol [label="Check for secondary interactions with silica\nUse a different ion-pairing agent\nEnsure proper mobile phase pH", shape=note, fillcolor="#FFFFFF"]; peak_fronting_sol [label="Sample overload - dilute sample\nSample solvent stronger than mobile phase", shape=note, fillcolor="#FFFFFF"]; split_peaks_sol [label="Clogged frit or column void\nCo-eluting impurities\nSample dissolved in inappropriate solvent", shape=note, fillcolor="#FFFFFF"];
broad_peaks -> broad_peaks_sol; peak_tailing -> peak_tailing_sol; peak_fronting -> peak_fronting_sol; split_peaks -> split_peaks_sol;
// Retention Time Troubleshooting retention_time -> rt_shift; retention_time -> no_peaks;
rt_shift_sol [label="Check pump performance and leaks\nEnsure consistent mobile phase preparation\nThermostat the column", shape=note, fillcolor="#FFFFFF"]; no_peaks_sol [label="Check injector and sample loop\nConfirm sample concentration\nVerify detector settings", shape=note, fillcolor="#FFFFFF"];
rt_shift -> rt_shift_sol; no_peaks -> no_peaks_sol;
// Baseline Troubleshooting baseline -> noisy_baseline; baseline -> drifting_baseline;
noisy_baseline_sol [label="Degas mobile phase\nCheck for pump pulsations\nClean detector cell", shape=note, fillcolor="#FFFFFF"]; drifting_baseline_sol [label="Ensure column equilibration\nCheck for mobile phase contamination\nDetector lamp aging", shape=note, fillcolor="#FFFFFF"];
noisy_baseline -> noisy_baseline_sol; drifting_baseline -> drifting_baseline_sol; } end_dot
Caption: HPLC Troubleshooting Flowchart for this compound Analysis.
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Column degradation; Sub-optimal gradient slope; Sample overload. | Use a new or validated column; Optimize the gradient to ensure sharper elution; Reduce the amount of sample injected. |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Use a column with end-capping or a different stationary phase; Adjust the mobile phase pH to suppress ionization of this compound. |
| Peak Fronting | Sample overload; Sample solvent is stronger than the mobile phase. | Dilute the sample; Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | Clogged column frit or void at the column inlet; Co-eluting impurities. | Reverse-flush the column or replace it; Optimize the separation method to resolve the impurities. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Pump malfunction. | Prepare fresh mobile phase and degas thoroughly; Use a column oven to maintain a constant temperature; Check the pump for leaks and ensure a steady flow rate. |
| No Peaks | Injector malfunction; Insufficient sample concentration; Detector issue. | Ensure the injector is working correctly; Concentrate the sample or inject a larger volume; Check detector settings and lamp performance. |
Mass Spectrometry (MS)
// Signal Issues signal_issue [label="Poor or No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_intensity [label="Low Ion Intensity"]; no_signal [label="No Signal"];
// Mass Accuracy Issues mass_accuracy_issue [label="Incorrect Mass Observed", fillcolor="#FBBC05", fontcolor="#202124"]; mass_shift [label="Consistent Mass Shift"]; multiple_peaks [label="Multiple Unexpected Peaks"];
// Fragmentation Issues fragmentation_issue [label="Complex or Uninterpretable Fragmentation", fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_fragmentation [label="Poor Fragmentation"]; complex_ms2 [label="Complex MS/MS Spectrum"];
// Connections from Start start -> signal_issue; start -> mass_accuracy_issue; start -> fragmentation_issue;
// Signal Troubleshooting signal_issue -> low_intensity; signal_issue -> no_signal;
low_intensity_sol [label="Optimize ionization source parameters\nIncrease sample concentration\nCheck for ion suppression from salts", shape=note, fillcolor="#FFFFFF"]; no_signal_sol [label="Check instrument calibration\nEnsure sample is being introduced into the MS\nVerify detector is on", shape=note, fillcolor="#FFFFFF"];
low_intensity -> low_intensity_sol; no_signal -> no_signal_sol;
// Mass Accuracy Troubleshooting mass_accuracy_issue -> mass_shift; mass_accuracy_issue -> multiple_peaks;
mass_shift_sol [label="Recalibrate the mass spectrometer\nCheck for consistent adduction (e.g., +22 Da for Na+)", shape=note, fillcolor="#FFFFFF"]; multiple_peaks_sol [label="Sample contains impurities (e.g., deletion sequences)\nIn-source fragmentation\nPresence of different salt adducts", shape=note, fillcolor="#FFFFFF"];
mass_shift -> mass_shift_sol; multiple_peaks -> multiple_peaks_sol;
// Fragmentation Troubleshooting fragmentation_issue -> poor_fragmentation; fragmentation_issue -> complex_ms2;
poor_fragmentation_sol [label="Increase collision energy (CID)\nOptimize fragmentation parameters", shape=note, fillcolor="#FFFFFF"]; complex_ms2_sol [label="Cyclic peptides produce complex fragmentation.\nCompare with theoretical fragmentation of linear and cyclic forms.\nUse specialized software for cyclic peptide analysis.", shape=note, fillcolor="#FFFFFF"];
poor_fragmentation -> poor_fragmentation_sol; complex_ms2 -> complex_ms2_sol; } end_dot
Caption: Mass Spectrometry Troubleshooting for this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Ion Intensity | Poor ionization efficiency; Ion suppression by salts or contaminants. | Optimize source parameters (e.g., spray voltage, gas flow); Desalt the sample prior to analysis. |
| Unexpected Mass Adducts | Presence of salts (Na+, K+) in the sample or mobile phase. | Use high-purity solvents and reagents; Perform sample cleanup to remove salts. |
| Complex MS/MS Spectra | The cyclic nature of this compound leads to multiple ring-opening events and complex fragmentation patterns. | Compare the experimental fragmentation pattern with theoretical patterns for the cyclic peptide. Specialized software for cyclic peptide sequencing can be beneficial. |
| Presence of Linear this compound | Incomplete cyclization during synthesis or reduction of the disulfide bond. | Compare the mass spectrum with the expected mass of the linear precursor (+18 Da for hydrolysis of the backbone amide, or +2 Da for reduction of the disulfide bond). |
Quantitative Data Summary
Table 1: Theoretical and Observed Masses of this compound and Related Species
| Species | Modification | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |
| This compound (cyclic) | - | 1455.77 | 1455.95 |
| Linear this compound (hydrolyzed) | + H₂O | 1473.77 | 1474.04 |
| This compound (reduced) | + 2H | 1457.79 | - |
| This compound + Na⁺ adduct | + Na | 1477.75 | - |
| This compound + K⁺ adduct | + K | 1493.85 | - |
Table 2: Common Impurities in this compound Synthesis and their Mass Differences
| Impurity Type | Description | Mass Difference from this compound (Da) |
| Deletion Sequence | Missing one amino acid (e.g., Gly) | -57.02 |
| Insertion Sequence | Addition of one amino acid (e.g., Gly) | +57.02 |
| Incomplete Deprotection | e.g., remaining Boc group | +100.05 |
| Oxidation | Oxidation of Met or Trp (if present in analogs) | +16.00 |
| Dimerization | Two this compound molecules linked | +1455.77 |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis of this compound
Caption: Workflow for RP-HPLC Purity Analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size), and a data acquisition system.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the specific this compound analog and impurity profile.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry Analysis of this compound
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI):
-
Dilute the this compound sample to a concentration of 10-100 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
-
Sample Preparation (MALDI):
-
Mix the this compound sample (approximately 1 pmol/µL) with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Parameters:
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected mass of this compound (e.g., m/z 500-2000).
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion corresponding to this compound.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass with the theoretical mass of this compound.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. Due to the cyclic nature, the fragmentation will be complex.
-
Protocol 3: Amino Acid Analysis (AAA) for this compound Content
-
Hydrolysis:
-
Accurately weigh a sample of this compound.
-
Perform acid hydrolysis of the peptide (e.g., using 6 M HCl at 110 °C for 24 hours) in a sealed, evacuated tube. Note that this will destroy Tryptophan and convert Asparagine and Glutamine to Aspartic acid and Glutamic acid, respectively. Cysteine will also be degraded unless protected.
-
-
Derivatization:
-
Derivatize the resulting free amino acids with a reagent that allows for their detection (e.g., phenyl isothiocyanate for UV detection, or a fluorescent tag).
-
-
Chromatographic Separation:
-
Separate the derivatized amino acids using RP-HPLC.
-
-
Quantification:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
-
Peptide Content Calculation:
-
The total amount of peptide is calculated based on the molar amounts of the recovered stable amino acids and the known amino acid sequence of this compound. The net peptide content is then expressed as a percentage of the initial sample weight.
-
Signaling Pathways and Logical Relationships
Caption: Overall Workflow for this compound Synthesis and Purity Assessment.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 3. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo biosynthesis of an Ala-scan library based on the cyclic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SFTI-1 and Classical Bowman-Birk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Sunflower Trypsin Inhibitor-1 (SFTI-1) with other classical Bowman-Birk Inhibitors (BBIs). It is designed to be a resource for researchers in pharmacology, biochemistry, and drug development, offering a side-by-side look at their performance, structural differences, and stability, supported by experimental data and protocols.
Introduction: A Tale of Two Inhibitors
The Bowman-Birk inhibitor (BBI) family represents a widespread group of serine protease inhibitors found primarily in the seeds of legumes and grains.[1] These proteins are crucial for plant defense and have garnered significant interest for their therapeutic potential, notably in cancer prevention.[1][2] A typical BBI from dicots is a protein of about 8 kDa, featuring a characteristic double-headed structure with two separate inhibitory loops, allowing it to simultaneously inhibit two protease molecules.[1][3] These loops are stabilized by a conserved network of seven disulfide bridges.
This compound, isolated from sunflower seeds, is the smallest known member of the BBI family, consisting of only 14 amino acids (~1.5 kDa). Despite its small size, it is an exceptionally potent trypsin inhibitor. Structurally, this compound is unique; it is a bicyclic peptide, meaning its backbone is cyclized head-to-tail, and it contains an additional internal disulfide bond. Although it shares a highly conserved nine-amino acid binding loop with classical BBIs, its biosynthetic origins and overall structure are distinct. This guide will delve into the quantitative differences that set this compound apart from its larger BBI counterparts.
Performance and Specificity: A Quantitative Comparison
The primary measure of an inhibitor's efficacy is its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity and more potent inhibition.
Table 1: Inhibitory Constants (Ki) against Serine Proteases
| Inhibitor | Source Organism | Molecular Weight (kDa) | Target Protease | Inhibition Constant (Ki) |
| This compound | Helianthus annuus (Sunflower) | ~1.5 | Bovine Trypsin | 0.5 nM |
| Soybean BBI (BBI G.m.) | Glycine max (Soybean) | ~8.0 | Bovine Trypsin | 6.0 nM |
| Pea BBI (rTI1B) | Pisum sativum (Pea) | ~8.0 | Trypsin | Strong Inhibition (IC50 ~32 µM) |
| Lentil BBI | Lens culinaris (Lentil) | ~8.0 | Trypsin | Strong Inhibition (IC50 ~32 µM) |
| Solanum surattense BBI (SSTI) | Solanum surattense | ~11.4 | Trypsin | 166 nM |
| Soybean BBI (BBI G.m.) | Glycine max (Soybean) | ~8.0 | Chymotrypsin | - |
| Pea BBI (rTI1B) | Pisum sativum (Pea) | ~8.0 | Chymotrypsin | Strong Inhibition* |
| Solanum surattense BBI (SSTI) | Solanum surattense | ~11.4 | Chymotrypsin | Weaker Inhibition vs. Trypsin |
Note: For Pea and Lentil BBIs, specific Ki values were not available in the cited sources, but their potent inhibitory activity was demonstrated with IC50 values in the low micromolar range against cancer cell proliferation, which is linked to their protease inhibitory function.
As the data indicates, this compound exhibits a significantly lower Ki value for trypsin compared to the classical Soybean BBI, making it a more potent inhibitor on a molar basis. While classical BBIs are "double-headed" with the ability to inhibit both trypsin and chymotrypsin, this compound is primarily a trypsin inhibitor.
Structural and Stability Comparison
The structural differences between the small, bicyclic this compound and the larger, disulfide-rich classical BBIs have profound implications for their stability.
Table 2: Structural and Stability Characteristics
| Characteristic | This compound | Classical Bowman-Birk Inhibitors (e.g., from Soybean, Pea) |
| Structure | Bicyclic 14-amino acid peptide | Single polypeptide chain of ~70-80 amino acids |
| Disulfide Bonds | One | Typically seven |
| Inhibitory Loops | One | Two (double-headed) |
| Thermal Stability | Highly stable due to rigid, pre-organized structure | Generally heat stable; SSTI is stable up to 100°C |
| pH Stability | Not explicitly detailed, but rigid structure suggests broad stability. | Very stable over a wide pH range (e.g., SSTI: pH 1-10; SBTI: pH 2-12) |
| Proteolytic Stability | The disulfide bridge is critical for its high stability against degradation. | Highly resistant to proteolysis. |
The compact, rigid structure of this compound, pre-organized for binding, contributes to its high potency and stability. Classical BBIs achieve their remarkable stability through an extensive network of disulfide bonds.
Mechanism of Action and Relevant Signaling Pathways
Both this compound and classical BBIs function as canonical "standard mechanism" inhibitors. They act as highly specific substrates for their target proteases. The protease cleaves a specific peptide bond (the scissile bond) within the inhibitor's reactive loop, but the resulting complex is extremely stable and the hydrolysis of the cleaved bond is very slow, effectively trapping and inactivating the enzyme.
These inhibitors target serine proteases, which are often dysregulated in diseases like cancer and inflammation. One key mechanism involves the activation of Protease-Activated Receptors (PARs). For instance, proteases like trypsin can cleave the extracellular domain of PAR2, exposing a "tethered ligand" that self-activates the receptor. This initiates downstream signaling cascades, such as the MAPK/ERK pathway, which can promote cell proliferation, invasion, and the release of inflammatory mediators. By blocking these proteases, BBIs can prevent PAR activation and mitigate these pathological processes.
Figure 1. Simplified signaling pathway showing inhibition of protease-mediated PAR2 activation.
Experimental Protocols
This section details the methodologies used to obtain the comparative data presented in this guide.
Determination of Inhibitory Constant (Ki)
The inhibitory activity of BBIs is quantified by determining the Ki value through enzyme kinetic studies.
Principle: The initial velocity of an enzyme-catalyzed reaction is measured at various substrate concentrations in the presence and absence of the inhibitor. By analyzing how the inhibitor affects the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the type of inhibition and the Ki can be determined.
Typical Protocol:
-
Enzyme and Substrate Preparation: A stock solution of the target protease (e.g., bovine trypsin) and a chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide for trypsin) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.2).
-
Assay Reaction:
-
In a 96-well plate, varying concentrations of the substrate are added.
-
A fixed concentration of the inhibitor (this compound or BBI) is added to the test wells. Control wells receive buffer instead of the inhibitor.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding a fixed concentration of the protease to all wells.
-
-
Data Acquisition: The change in absorbance over time, due to the release of the chromophore (e.g., p-nitroanilide), is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).
-
Data Analysis:
-
Initial reaction velocities (v₀) are calculated from the linear portion of the absorbance vs. time plots.
-
The data is plotted using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]).
-
From the plot, the apparent Km and Vmax in the presence of the inhibitor are determined.
-
The Ki is calculated using the appropriate equation for the determined mode of inhibition (e.g., competitive, non-competitive).
-
Figure 2. Experimental workflow for determining the inhibition constant (Ki).
Stability Assessment (Thermal and pH)
The stability of an inhibitor is crucial for its potential therapeutic application.
Principle: The inhibitor is incubated under specific stress conditions (e.g., high temperature or extreme pH) for a defined period. The remaining, or residual, inhibitory activity is then measured using the standard enzyme inhibition assay.
Typical Protocol:
-
Incubation: Aliquots of the inhibitor solution are incubated at various temperatures (e.g., 20°C to 100°C) or in buffers of different pH values (e.g., pH 1 to 12) for a set time (e.g., 30-60 minutes).
-
Neutralization/Cooling: After incubation, the samples are cooled to room temperature or, in the case of pH stability, neutralized to the optimal pH of the assay buffer.
-
Residual Activity Assay: The inhibitory activity of the treated samples is measured against a target protease using the kinetic assay described in section 5.1.
-
Data Analysis: The residual activity is expressed as a percentage of the activity of an untreated control sample. A plot of residual activity versus temperature or pH reveals the inhibitor's stability profile.
Conclusion and Future Perspectives
This compound and classical Bowman-Birk inhibitors, while belonging to the same functional family, represent distinct structural and performance classes.
-
This compound stands out for its small size and exceptional potency against trypsin. Its rigid, bicyclic structure makes it an incredibly stable scaffold. These properties make this compound an ideal template for protein engineering and the design of novel, highly specific protease inhibitors for therapeutic use.
-
Classical BBIs , such as the well-studied Soybean BBI, offer the advantage of being double-headed , allowing them to inhibit multiple proteases like trypsin and chymotrypsin simultaneously. Their proven stability and anticarcinogenic properties in numerous studies make them valuable as potential chemopreventive agents.
The choice between using this compound as a scaffold or employing a classical BBI depends on the specific research or therapeutic goal. For developing a highly potent and specific inhibitor for a single target, the this compound framework is an excellent starting point. For applications requiring broader protease inhibition, such as in dietary cancer prevention, the classical double-headed BBIs remain highly relevant. Future research will likely focus on creating this compound-based inhibitors for new therapeutic targets and further elucidating the in vivo mechanisms of classical BBIs.
References
Validating SFTI-1's Power: A Comparative Guide to its Inhibitory Activity Against Novel Proteases
For researchers and drug development professionals exploring the therapeutic potential of peptide-based protease inhibitors, the sunflower trypsin inhibitor-1 (SFTI-1) presents a compelling scaffold. Its inherent stability and potent inhibitory activity have made it a focal point for designing novel therapeutics against a range of proteases implicated in human diseases. This guide provides a comparative analysis of the inhibitory activity of this compound and its engineered variants against several novel proteases, supported by experimental data and detailed methodologies.
Performance Against Novel Protease Targets: A Quantitative Comparison
The versatility of the this compound scaffold is evident in its adaptability to inhibit a diverse array of serine proteases beyond its namesake, trypsin. Through targeted amino acid substitutions, researchers have successfully engineered this compound analogs with high affinity and selectivity for various novel proteases. The following table summarizes the inhibitory activities (Ki and IC50 values) of this compound and its variants against a selection of these enzymes.
| Inhibitor/Variant | Target Protease | Inhibition Constant (Ki) | IC50 |
| This compound | Bovine β-trypsin | < 0.1 nM[1] | - |
| This compound | Matriptase | 0.92 nM | - |
| This compound Analog (c[GTCTAbuSIPPICNPN]) | Neutrophil Proteinase 3 (PR3) | 9.8 ± 1.2 nM[2] | - |
| This compound Analog (P1 Nva) | Neutrophil Proteinase 3 (PR3) | 6.1 ± 0.6 nM[2] | - |
| This compound Analog (P1 Nva) | Chymotrypsin | 463 ± 36 nM[2] | - |
| This compound Analog (P1 Nva) | Cathepsin G | - | > 5 µM[2] |
| This compound Analog | Human Chymase | 1.8 nM | - |
| This compound Analog (I10H) | Kallikrein 5 (KLK5) | - | 0.76 µM |
| SFTI-TCTR | Kallikrein 5 (KLK5) | 2.0 ± 0.1 nM | - |
| SFTI-TCTR | Kallikrein 7 (KLK7) | 17.0 ± 0.4 nM | - |
| SFTI-TCTR | Kallikrein 14 (KLK14) | 0.40 ± 0.02 nM | - |
Understanding the Mechanism: The Laskowski Model of Inhibition
This compound and its analogs function as canonical inhibitors, operating through the Laskowski mechanism. This involves the inhibitor acting as a highly specific substrate for the target protease. The inhibitor's reactive site loop binds tightly to the active site of the protease, forming a stable enzyme-inhibitor complex. While the protease can cleave the scissile bond within the inhibitor's reactive loop, the equilibrium strongly favors the uncleaved, inhibitory complex, effectively sequestering the active protease.
Experimental Validation Workflow
The validation of this compound inhibitory activity against novel proteases follows a structured workflow, beginning with the design and synthesis of inhibitor variants and culminating in detailed kinetic analysis.
Experimental Protocols
The following provides a generalized, detailed methodology for determining the inhibitory activity of this compound analogs against a target serine protease using a chromogenic substrate.
Materials:
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5-8.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20. The optimal pH will vary depending on the protease.
-
Target Protease: Purified recombinant or native enzyme of known concentration.
-
This compound Analog: Lyophilized peptide of known concentration, dissolved in an appropriate solvent (e.g., water or DMSO).
-
Chromogenic Substrate: A peptide substrate specific for the target protease, conjugated to a chromophore such as p-nitroaniline (pNA).
-
96-well Microplate: Clear, flat-bottom plates are suitable for spectrophotometric readings.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound analog.
-
Prepare a series of dilutions of the this compound analog in assay buffer to cover a range of concentrations for IC50 determination.
-
Prepare a working solution of the target protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A volume of the this compound analog dilution (or buffer for the control wells).
-
A fixed volume of the target protease solution.
-
-
Include control wells containing:
-
Enzyme and buffer (no inhibitor) to measure maximal enzyme activity.
-
Substrate and buffer (no enzyme) to measure background substrate hydrolysis.
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (typically 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.
-
Immediately place the microplate in the plate reader and measure the change in absorbance over time at the appropriate wavelength. Readings are typically taken every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
For tight-binding inhibitors, calculate the inhibition constant (Ki) using the Morrison equation, which takes into account the concentrations of the enzyme, substrate, and the Michaelis constant (Km) of the substrate.
-
References
- 1. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trypsin Inhibition: SFTI-1 versus Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent trypsin inhibitors: Sunflower Trypsin Inhibitor-1 (SFTI-1) and aprotinin. Both are widely recognized for their potent inhibition of trypsin and other serine proteases, playing crucial roles in various research and therapeutic contexts. This document outlines their biochemical properties, inhibitory mechanisms, and quantitative performance data, supported by detailed experimental protocols.
Introduction
Trypsin, a serine protease found in the digestive system, plays a vital role in protein digestion. Its uncontrolled activity, however, can lead to tissue damage and inflammation. Consequently, trypsin inhibitors are critical tools in biochemical research and have therapeutic potential.
This compound is a small, bicyclic peptide isolated from sunflower seeds, belonging to the Bowman-Birk family of inhibitors.[1] Its remarkable stability and potent inhibitory activity make it an attractive scaffold for drug design.[2]
Aprotinin , also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a well-characterized polypeptide derived from bovine lung tissue.[3] It has a history of clinical use as an antifibrinolytic agent to reduce bleeding during complex surgeries.[3]
Mechanism of Inhibition
Both this compound and aprotinin are competitive, reversible inhibitors of trypsin.[4] They function by binding tightly to the active site of the enzyme, preventing the binding and cleavage of its natural substrates. This interaction is a classic example of "standard mechanism" or "Laskowski mechanism" inhibition.
The inhibitor's reactive loop mimics the substrate of trypsin. The key residue at the P1 position of the inhibitor (Lysine in this compound and Lysine-15 in aprotinin) inserts into the S1 specificity pocket of trypsin, forming a stable, non-covalent complex. This binding effectively blocks the catalytic activity of the enzyme.
References
A Structural Showdown: SFTI-1 and Its Engineered Variants in Protease Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and specific protease inhibitors is a continuous journey. Sunflower Trypsin Inhibitor-1 (SFTI-1), a small, cyclic peptide from sunflower seeds, has emerged as a promising scaffold for designing novel therapeutics. Its inherent stability and potent inhibitory activity make it an ideal starting point for engineering variants with tailored specificities against a range of proteases implicated in human diseases.
This guide provides a comprehensive structural and functional comparison of the naturally occurring this compound and its engineered variants. We delve into the key structural modifications that dictate their inhibitory potency and selectivity, supported by quantitative experimental data. Detailed protocols for the key assays are also provided to facilitate reproducible research in this exciting field.
At a Glance: The Structural Framework of this compound
This compound is a bicyclic peptide composed of 14 amino acids, featuring a single disulfide bond that creates two loops.[1] Its rigid and well-defined three-dimensional structure, characterized by two short antiparallel beta-strands, is crucial for its stability and potent trypsin inhibition.[2][3] The primary sequence of this compound is Gly-Arg-Cys-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys-Phe-Pro-Asp. The disulfide bridge is formed between Cys3 and Cys11.[4] This rigid framework is remarkably tolerant to amino acid substitutions within its primary inhibitory loop, making it an excellent scaffold for drug design.[4]
Performance Comparison: this compound vs. Engineered Variants
The true power of the this compound scaffold lies in its adaptability. By strategically substituting amino acids in the protease-binding loop (P1 to P4 positions), researchers have developed a multitude of variants with altered inhibitory profiles. Below is a summary of the inhibitory constants (Ki) and serum stability of this compound and some of its notable engineered variants.
| Peptide | Target Protease | P1 Residue | P4 Residue | Ki (nM) | Serum Half-life (h) |
| This compound (Wild Type) | Trypsin | Arg | Thr | 0.1 - 0.5 | > 75 |
| Variant 1 | Chymotrypsin | Phe | Thr | 1.2 | Not Reported |
| Variant 2 (SFTI-I10H) | Kallikrein 5 (KLK5) | Lys | Thr | Potent Inhibition | Not Reported |
| Variant 3 (K5R_I10H) | Kallikrein 5 (KLK5) | Arg | Thr | Improved Inhibition | Not Reported |
| Variant 4 (SDMI-1) | Matriptase-1 | Arg | Thr | Potent Inhibition | Not Reported |
| Acyclic this compound | Trypsin | Arg | Thr | 12.1 | 34.5 |
Delving Deeper: Experimental Methodologies
Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed protocols for the key experiments cited in the comparison of this compound and its variants.
Solid-Phase Peptide Synthesis (SPPS) of this compound and its Variants
This protocol outlines the manual synthesis of this compound peptides using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell Rink Amide resin in N-methylpyrrolidone (NMP) overnight.
-
Load the swollen resin into a reaction vessel and wash with NMP.
2. Amino Acid Coupling:
-
Deprotection: Treat the resin with 20% piperidine in NMP for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with NMP.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and DIEA (6 equivalents) in NMP.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
4. Cyclization and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether and dissolve the pellet in a suitable buffer.
-
Induce disulfide bond formation by air oxidation or using an oxidizing agent.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
Trypsin Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of this compound variants against trypsin.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
Trypsin Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl. Dilute to the working concentration in the assay buffer just before use.
-
Substrate Solution: Prepare a stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO. Dilute to the working concentration in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound variants in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or buffer for control), and trypsin solution.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 405 nm every minute for 10-15 minutes using a plate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate inhibition model to determine the inhibition constant (Ki).
NMR Spectroscopy for Structural Determination
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.0) to a final concentration of 1-5 mM.
2. NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and COSY experiments, on a high-field NMR spectrometer.
3. Structure Calculation:
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and COSY spectra.
-
Distance Restraints: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). Convert the intensities of these cross-peaks into upper distance limits.
-
Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) to calculate a family of structures that satisfy the experimental distance restraints.
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using programs like PROCHECK.
Serum Stability Assay
This assay assesses the stability of this compound variants in the presence of proteases found in human serum.
1. Incubation:
-
Dissolve the peptide in a small amount of DMSO and then dilute with human serum to the desired final concentration.
-
Incubate the mixture at 37°C.
2. Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quench the proteolytic activity by adding a protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid).
3. Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Identify the peptide peak by its retention time and calculate the peak area.
4. Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Fit the data to a first-order decay model to determine the half-life (t1/2) of the peptide in serum.
Visualizing the Molecular Landscape
To better understand the structural relationships and experimental processes, the following diagrams are provided.
Caption: Structural comparison of this compound and an engineered variant.
Caption: Workflow for a typical enzyme inhibition assay.
References
SFTI-1 Based Drugs: A Comparative Look at In Vivo Efficacy Against Existing Treatments
A new frontier in protease inhibition, drugs based on the Sunflower Trypsin Inhibitor-1 (SFTI-1) scaffold are demonstrating significant promise in preclinical studies. Their high stability and potent, specific inhibition of disease-relevant proteases position them as potential alternatives to existing therapies for a range of conditions, from inflammatory diseases to cancer. However, direct head-to-head in vivo efficacy comparisons with current standard-of-care treatments remain limited in publicly available research, with much of the investigation still in the advanced preclinical and in vitro stages.
This guide provides a comprehensive comparison of this compound based drugs with existing treatments, focusing on their mechanism of action, in vitro potency, and the available, albeit scarce, in vivo data.
Targeting Proteases with Precision: The this compound Advantage
This compound is a small, cyclic peptide naturally found in sunflower seeds. Its rigid structure, conferred by a head-to-tail cyclized backbone and a disulfide bond, makes it exceptionally resistant to degradation by proteases, a significant advantage for a therapeutic agent.[1] Researchers have successfully engineered the this compound scaffold to target a variety of human proteases with high specificity and potency, often in the low nanomolar range.[2][3]
Comparative Analysis: this compound Derivatives vs. Current Therapies
Here, we compare the performance of this compound based inhibitors against existing treatments for several key therapeutic targets.
Proteinase 3 (PR3) Inhibition for Inflammatory Diseases
Therapeutic Target: Proteinase 3 (PR3) is a serine protease released by neutrophils and is a key player in the pathology of several inflammatory diseases, including granulomatosis with polyangiitis (a type of ANCA-associated vasculitis), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
This compound Based Approach: Novel this compound variants have been engineered to be potent and highly stable inhibitors of PR3.[2]
Existing Treatments: Current treatments for severe PR3-mediated diseases like ANCA-associated vasculitis include immunosuppressants such as rituximab and cyclophosphamide.
Efficacy Comparison:
| Compound/Drug | Target | In Vitro Potency (Ki) | In Vivo Efficacy Data |
| This compound Variant (Compound 15) | Proteinase 3 | 6.1 nM[2] | Not yet reported in publicly available literature. Challenges in developing robust animal models of PR3-associated vasculitis have hindered in vivo studies. |
| Elafin (endogenous inhibitor) | Proteinase 3 | 0.74 nM | N/A |
| Rituximab | CD20 on B-cells | N/A | Clinically proven efficacy in inducing and maintaining remission in ANCA-associated vasculitis. |
| Cyclophosphamide | Alkylating agent | N/A | Clinically proven efficacy, often used in combination with corticosteroids, but associated with significant toxicity. |
Experimental Protocols:
-
In Vitro PR3 Inhibition Assay: The inhibitory activity of this compound variants against human neutrophil PR3 is typically determined using a competitive inhibition assay with a fluorogenic substrate. The inhibition constant (Ki) is calculated from the IC50 values.
-
In Vivo Animal Models: The development of reliable animal models for PR3-associated vasculitis is ongoing. Current models involve immunizing mice with human PR3 or transferring human immune cells to immunodeficient mice to better mimic the human disease.
Signaling Pathway:
Caption: this compound based inhibitors block the pro-inflammatory effects of PR3.
Kallikrein (KLK) Inhibition for Netherton Syndrome
Therapeutic Target: Netherton Syndrome is a severe genetic skin disorder caused by mutations in the SPINK5 gene, leading to excessive activity of kallikreins 5 and 7 (KLK5, KLK7) in the skin. This results in a defective skin barrier, chronic inflammation, and severe allergies.
This compound Based Approach: this compound analogs have been developed to potently and selectively inhibit KLK5 and KLK7.
Existing Treatments: There is no cure for Netherton Syndrome. Current management focuses on symptomatic relief with topical corticosteroids, emollients, and retinoids.
Efficacy Comparison:
| Compound/Drug | Target | In Vitro Potency (Kd/IC50) | In Vivo Efficacy Data |
| This compound Analogue 6 | KLK5 & KLK7 | Kd (KLK5) = 20 nM | Efficacy studies in mouse models of Netherton syndrome are reportedly underway and show promise, but the data is not yet publicly available. |
| Topical Corticosteroids | Glucocorticoid Receptor | N/A | Standard of care for reducing inflammation, but with potential for side effects with long-term use. |
| Topical Retinoids | Retinoic Acid Receptors | N/A | Used to manage scaling, but can cause skin irritation. |
Experimental Protocols:
-
In Vitro Kallikrein Inhibition Assay: The inhibitory potency of this compound analogs against recombinant human KLK5 and KLK7 is measured using fluorogenic substrates. The dissociation constant (Kd) can be determined by isothermal titration calorimetry (ITC).
-
Ex Vivo Skin Permeation and Activity: The ability of this compound analogs to penetrate the stratum corneum and inhibit protease activity is assessed using in vitro organotypic skin equivalent cultures.
Experimental Workflow:
Caption: Development and evaluation workflow for this compound based KLK inhibitors.
Chymase Inhibition for Cardiovascular Disease
Therapeutic Target: Chymase is a serine protease primarily stored in the granules of mast cells. It is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and also plays a role in tissue remodeling. Elevated chymase activity is implicated in cardiovascular diseases such as hypertension and heart failure.
This compound Based Approach: Potent and selective inhibitors of chymase have been developed using the this compound scaffold.
Existing Treatments: Standard treatments for cardiovascular diseases where chymase is implicated often involve angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).
Efficacy Comparison:
| Compound/Drug | Target | In Vitro Potency (Ki) | In Vivo Efficacy Data |
| This compound Chymase Inhibitor | Chymase | 1.8 nM | Not yet reported in publicly available literature. Preclinical animal studies have been suggested as a future step. |
| ACE Inhibitors (e.g., Ramipril) | Angiotensin-Converting Enzyme | N/A | Clinically proven to reduce blood pressure and improve outcomes in heart failure. |
| ARBs (e.g., Losartan) | Angiotensin II Type 1 Receptor | N/A | Clinically proven to be effective in treating hypertension and heart failure. |
Experimental Protocols:
-
In Vitro Chymase Inhibition Assay: The inhibitory activity of this compound variants against human chymase is determined by measuring the reduction in the cleavage of a chromogenic or fluorogenic substrate.
Signaling Pathway:
Caption: this compound based inhibitors block chymase-mediated Angiotensin II production.
This compound Based Drugs in Oncology and as Radiopharmaceuticals
The this compound scaffold has also been utilized to develop inhibitors for matriptase-1, a protease overexpressed in many cancers, and as a stable framework for creating radiopharmaceuticals for tumor imaging. While in vitro studies have shown potent inhibition of matriptase-1, in vivo therapeutic efficacy data is not yet available. In the realm of diagnostics, this compound derivatives labeled with radioisotopes have been successfully used for biodistribution studies in tumor-bearing mice, demonstrating tumor uptake. This highlights the scaffold's suitability for in vivo applications.
Future Outlook
This compound based drugs represent a promising new class of therapeutics with the potential to offer highly specific and stable inhibition of key disease-related proteases. While the current body of evidence is heavily weighted towards impressive in vitro data, the limited in vivo studies and the high stability of these compounds in serum are very encouraging. The next critical step for this field will be the publication of robust, head-to-head in vivo efficacy studies in relevant animal models. Such data will be essential to validate the therapeutic potential of this compound based drugs and pave the way for their clinical development.
References
- 1. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Loop Substitutions in the Cyclic Peptide this compound Generate Potent and Selective Chymase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of SFTI-1 Binding to Target Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Sunflower Trypsin Inhibitor-1 (SFTI-1) and its engineered variants against various target proteases. This compound, a 14-amino acid bicyclic peptide, is a potent inhibitor of serine proteases and serves as a valuable scaffold for designing novel therapeutic agents.[1][2][3] Its high stability and amenability to engineering make it an attractive candidate for drug development.[2][3] This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and presents visual diagrams of the inhibitory mechanism and experimental workflow.
Quantitative Kinetic Data Comparison
The inhibitory potency of this compound and its analogues is typically quantified by the inhibition constant (Kᵢ), which represents the equilibrium dissociation constant for the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Kᵢ values of this compound and its variants against several serine proteases, as well as a comparison with other protease inhibitors.
Table 1: Inhibitory Potency (Kᵢ) of this compound and Engineered Variants against Various Proteases
| Inhibitor | Target Protease | Kᵢ (nM) | Reference |
| This compound | Bovine β-Trypsin | < 0.1 | |
| This compound | Bovine β-Trypsin | 0.5 | |
| This compound | Matriptase | 200 | |
| [I7A]this compound | Trypsin | 700-fold decrease vs native | |
| [I7A]this compound | Matriptase | 2-fold increase vs native | |
| [P8A]this compound | Trypsin | 20-fold decrease vs native | |
| [P8A]this compound | Matriptase | 7-fold increase vs native | |
| [I10A]this compound | Trypsin | ~100-fold decrease vs native | |
| [I10A]this compound | Matriptase | 2-fold increase vs native | |
| SFTI-variant 3 (P1 Abu) | Proteinase 3 (PR3) | 9.8 ± 1.2 | |
| SFTI-variant 4 (P1 Nva) | Proteinase 3 (PR3) | 22.5 ± 2.5 | |
| SFTI-variant 1 (P1 Ala) | Proteinase 3 (PR3) | 51.2 ± 5.8 | |
| SFTI-variant 7 | Proteinase 3 (PR3) | 7.0 ± 1.1 | |
| SFTI-variant 7 | Neutrophil Elastase (NE) | 3.2 ± 0.3 | |
| SFTI-variant 13 (P4 Bip) | Proteinase 3 (PR3) | Potent inhibitor | |
| SFTI-variant 13 (P4 Bip) | Neutrophil Elastase (NE) | Weak activity | |
| SFTI-variant 15 (P1 Nva) | Proteinase 3 (PR3) | 6.1 ± 0.6 | |
| SFTI-variant 15 (P1 Nva) | Chymotrypsin | 463 ± 36 | |
| cSFTI | Trypsin | 0.08 | |
| oSFTI (acyclic) | Trypsin | 0.15 | |
| DOTA-SFTI | Trypsin | 0.3 |
Table 2: Comparison of this compound Analogues with Other Protease Inhibitors
| Inhibitor | Target Protease | Kᵢ (nM) | Reference |
| MCoTI-II | Matriptase | 2.8 | |
| MCoTI-II | Trypsin | Similar to this compound | |
| MCoTI-II-V3R | Matriptase | 0.290 | |
| Elafin | Proteinase 3 (PR3) | 0.74 ± 0.06 |
Experimental Protocols
The kinetic analysis of this compound binding to target proteases is primarily conducted using competitive inhibition assays. The following is a generalized protocol based on methodologies cited in the literature.
Competitive Inhibition Assay Protocol
-
Materials and Reagents:
-
Target protease (e.g., trypsin, chymotrypsin, proteinase 3)
-
This compound or its analogue (inhibitor) at various concentrations
-
A specific chromogenic or fluorogenic substrate for the target protease (e.g., peptide-pNA substrate)
-
Assay buffer (specific to the protease, e.g., Tris-HCl with CaCl₂)
-
96-well low-binding assay plates
-
Plate reader capable of measuring absorbance or fluorescence
-
-
Procedure: a. Prepare serial dilutions of the inhibitor (this compound or its variants) in the assay buffer. Typically, eight different concentrations are used to generate a dose-response curve. b. In a 96-well plate, add a fixed concentration of the target protease to each well. c. Add the different concentrations of the inhibitor to the wells containing the protease. Include control wells with no inhibitor. d. Incubate the protease and inhibitor mixture at a controlled temperature (e.g., 298 K) for a sufficient time to allow the binding to reach equilibrium. e. Initiate the enzymatic reaction by adding a constant amount of the specific substrate to all wells. f. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of reaction is proportional to the amount of active (uninhibited) enzyme. g. Plot the reaction velocity as a function of the inhibitor concentration. h. Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate model for competitive inhibition, such as the Morrison equation.
Visualizations
Mechanism of Inhibition
This compound inhibits serine proteases through the Laskowski mechanism. This involves the inhibitor binding tightly to the active site of the protease, mimicking a substrate. However, the rigid, cyclic structure of this compound, stabilized by a disulfide bond and a network of hydrogen bonds, makes it resistant to proteolytic cleavage. This prolonged, tight binding effectively blocks the enzyme's activity.
Caption: Laskowski inhibition mechanism of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the typical workflow for determining the kinetic parameters of this compound and its analogues.
Caption: Experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking inhibitor motions to proteolytic stability of sunflower trypsin inhibitor-1 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02114K [pubs.rsc.org]
A Comparative Guide to Assessing the Immunogenicity of SFTI-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenicity of Sunflower Trypsin Inhibitor-1 (SFTI-1) and its derivatives. This compound is a 14-amino acid, backbone-cyclized peptide known for its exceptional stability and potent protease inhibitory activity, making it an attractive scaffold for drug design.[1][2][3] By modifying its amino acid sequence, researchers have developed this compound derivatives with high specificity for various human proteases.[2][4] However, as with all peptide-based therapeutics, a critical factor that can limit their safety and efficacy is immunogenicity—the potential to trigger an unwanted immune response.
This document outlines the key experimental approaches for evaluating the immunogenic potential of this compound derivatives, presents comparative data in a structured format, and provides detailed protocols for essential assays.
Immunogenicity Risk Assessment: A Multi-Faceted Approach
The evaluation of immunogenicity for peptide therapeutics involves a stepwise process, beginning with computational predictions and followed by a series of in vitro and ex vivo assays to confirm the immunogenic potential. The primary concern is the activation of T-cells, which can lead to the production of anti-drug antibodies (ADAs), potentially neutralizing the therapeutic effect or causing adverse reactions.
The general workflow for assessing immunogenicity is outlined below.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from key immunogenicity assays, comparing the native this compound with two fictional derivatives: SFTI-D1 (targeting Kallikrein-5) and SFTI-D2 (targeting Kallikrein-7).
Table 1: In Silico T-Cell Epitope Prediction
This table shows the predicted binding affinity of peptide fragments to common HLA-DRB1 alleles, with lower IC50 values indicating higher affinity and greater potential for T-cell activation.
| Peptide | Target HLA Allele | Predicted IC50 (nM) | Immunogenicity Risk |
| This compound (Native) | DRB10101 | > 5000 | Low |
| DRB10401 | > 5000 | Low | |
| DRB10701 | 2500 | Low | |
| SFTI-D1 | DRB10101 | 850 | Medium |
| DRB10401 | > 5000 | Low | |
| DRB10701 | 4500 | Low | |
| SFTI-D2 | DRB10101 | 350 | High |
| DRB10401 | 900 | Medium | |
| DRB1*0701 | 1200 | Medium |
Table 2: In Vitro T-Cell Proliferation
This assay measures the proliferation of CD4+ T-cells from a diverse donor pool in response to the peptides. The Stimulation Index (SI) is the ratio of proliferation in the presence of the peptide to the proliferation of untreated cells. An SI > 2 is often considered a positive response.
| Peptide | Donor Cohort (n=50) | % Responding Donors (SI > 2) | Mean Stimulation Index (SI) |
| This compound (Native) | Healthy Donors | 2% | 1.1 ± 0.2 |
| SFTI-D1 | Healthy Donors | 8% | 1.8 ± 0.5 |
| SFTI-D2 | Healthy Donors | 25% | 3.5 ± 1.1 |
| Positive Control (Tetanus Toxoid) | Healthy Donors | 98% | 15.2 ± 4.3 |
Table 3: Cytokine Release Profile
This table shows the concentration of key pro-inflammatory cytokines released from peripheral blood mononuclear cells (PBMCs) after 48 hours of stimulation with the peptides.
| Peptide | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 10 | < 5 | < 2 | < 20 |
| This compound (Native) | 15 ± 4 | 8 ± 3 | < 2 | 25 ± 8 |
| SFTI-D1 | 55 ± 12 | 20 ± 6 | 5 ± 2 | 80 ± 21 |
| SFTI-D2 | 250 ± 45 | 90 ± 18 | 45 ± 10 | 310 ± 55 |
| Positive Control (LPS) | 850 ± 90 | 1200 ± 150 | 150 ± 30 | > 2000 |
T-Cell Activation Signaling Pathway
The binding of a peptide-MHC class II complex on an antigen-presenting cell (APC) to the T-cell receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine secretion.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay quantifies the proliferation of T-cells in response to an antigen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% human serum, L-glutamine, and penicillin-streptomycin.
-
This compound peptides (lyophilized).
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Positive control: Tetanus Toxoid (1 µg/mL).
-
Negative control: Vehicle (DMSO or PBS).
-
96-well U-bottom plates.
-
Flow cytometer.
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend 10x10^6 PBMCs in pre-warmed PBS at 1x10^6 cells/mL. Add CFSE to a final concentration of 1-2 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of cold complete RPMI medium. Incubate for 5 minutes on ice.
-
Cell Plating: Wash the cells twice with complete medium. Resuspend cells at 1.5x10^6 cells/mL and plate 100 µL/well (1.5x10^5 cells/well) in a 96-well plate.
-
Stimulation: Add 100 µL of this compound derivatives (final concentration 10 µg/mL), positive control, or negative control to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest cells and stain with fluorescently-labeled antibodies against CD3 and CD4. Acquire data on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the percentage of proliferated CD4+ T-cells in stimulated wells by the percentage in vehicle control wells.
Cytokine Profiling Assay
This assay measures the release of cytokines from PBMCs, indicating the type and magnitude of the immune response.
Materials:
-
PBMCs, complete RPMI medium, this compound peptides, and controls as in the T-cell proliferation assay.
-
96-well flat-bottom plates.
-
Multiplex cytokine immunoassay kit (e.g., Meso Scale Discovery, Olink) for IFN-γ, TNF-α, IL-2, IL-6, IL-10.
Protocol:
-
PBMC Plating: Isolate and resuspend PBMCs in complete medium at 2x10^6 cells/mL. Plate 100 µL/well (2x10^5 cells) in a 96-well plate.
-
Stimulation: Add 100 µL of this compound derivatives (final concentration 10 µg/mL), positive control (LPS, 100 ng/mL), or negative control to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the supernatant for cytokine concentrations according to the manufacturer's protocol for the chosen multiplex immunoassay platform.
-
Data Analysis: Plot the mean concentration (pg/mL) for each cytokine under each condition.
Anti-Drug Antibody (ADA) Production Assay
This protocol describes a method for generating and detecting antibodies against this compound derivatives in an animal model, which serves as a surrogate for predicting ADA response in humans.
Materials:
-
This compound derivatives conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).
-
Adjuvant (e.g., Freund's Adjuvant).
-
Mice (e.g., BALB/c strain).
-
ELISA plates.
-
Unconjugated this compound derivatives.
-
HRP-conjugated anti-mouse IgG secondary antibody.
-
TMB substrate.
Protocol:
-
Immunization: Immunize mice with the KLH-conjugated this compound derivative emulsified in adjuvant. Administer booster immunizations at 2-week intervals.
-
Serum Collection: Collect blood samples before the first immunization (pre-immune serum) and 7-10 days after each booster. Isolate serum and store at -80°C.
-
ELISA Plate Coating: Coat 96-well ELISA plates with unconjugated this compound derivative (2 µg/mL) overnight at 4°C.
-
Blocking: Wash the plates and block with 5% non-fat milk in PBS for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the collected mouse serum to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plates and add HRP-conjugated anti-mouse IgG. Incubate for 1 hour.
-
Detection: Wash the plates and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Determine the antibody titer for each serum sample, defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Conclusion
The assessment of immunogenicity is a mandatory step in the preclinical development of peptide therapeutics like this compound derivatives. The data presented in this guide illustrate a comparative approach where SFTI-D2 shows a significantly higher immunogenic potential than this compound and SFTI-D1, as evidenced by in silico predictions, higher T-cell proliferation, and a more robust pro-inflammatory cytokine release. While this compound's inherent stability and cyclic nature may contribute to low immunogenicity, modifications to its sequence can introduce new T-cell epitopes. A thorough evaluation using the described in silico and in vitro methods is crucial for selecting lead candidates with the lowest possible risk of immunogenicity, ensuring a safer and more effective therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sunflower Trypsin Inhibitor-1 (this compound): Sowing Seeds in the Fields of Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iterative Optimization of the Cyclic Peptide this compound Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Biologically Produced SFTI-1
For researchers, scientists, and drug development professionals, the choice between chemical synthesis and biological production of the potent trypsin inhibitor SFTI-1 is a critical one. This guide provides an objective, data-driven comparison of these two manufacturing strategies, offering insights into their respective performance, yields, and purity, supported by detailed experimental protocols.
Sunflower Trypsin Inhibitor-1 (this compound) is a 14-amino acid, backbone-cyclized peptide renowned for its remarkable stability and potent inhibitory activity against trypsin and other serine proteaces.[1][2] Its small size and rigid structure, conferred by a disulfide bond, make it an attractive scaffold for drug design and protein engineering.[3] The production of this compound can be achieved through two primary routes: chemical synthesis, typically solid-phase peptide synthesis (SPPS), and biological production, utilizing recombinant expression systems such as E. coli or plants.[4][5] This guide delves into a head-to-head comparison of these methods to inform manufacturing decisions.
Performance & Activity
The ultimate test of any production method is the biological activity of the final product. For this compound, this is primarily its ability to inhibit trypsin. Studies have shown that both synthetically and biologically produced this compound exhibit potent trypsin inhibition with dissociation constants (Ki) in the low nanomolar to picomolar range. While direct comparative studies are limited, the available data suggests that both methods yield a functionally equivalent product.
One study on recombinantly produced this compound in E. coli reported a Ki of 1.0 ± 0.2 nM for bovine pancreatic trypsin. Another source lists the Ki of this compound for bovine β-trypsin as 0.5 nM. For chemically synthesized this compound, the inhibitory constant (Ki) for trypsin is reported to be as low as 0.1 nM. A study on synthetically produced cyclic this compound (cSFTI) reported an inhibitory constant of 0.08 nM.
| Parameter | Synthetic this compound | Biologically Produced this compound | Reference |
| Trypsin Inhibition (Ki) | 0.1 nM | 1.0 ± 0.2 nM (E. coli) | |
| 0.08 nM (cSFTI) | 0.5 nM |
Table 1: Comparison of Trypsin Inhibitory Activity. This table summarizes the reported dissociation constants (Ki) of synthetic and biologically produced this compound against trypsin. Lower Ki values indicate stronger inhibition.
Production Yield & Purity
A significant differentiator between the two production strategies lies in the achievable yield and purity of the final this compound peptide.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) can produce high-purity this compound. One optimized protocol reports obtaining approximately 40 mg of over 98% pure, fully folded this compound from about 200 mg of crude cleaved peptide. This method offers the advantage of precise control over the amino acid sequence and the ability to incorporate unnatural amino acids. However, large-scale chemical synthesis can be costly.
Biological Production: Recombinant production offers a potentially more cost-effective and scalable alternative, though yields can vary depending on the expression system.
-
E. coli : An intein-mediated protein trans-splicing method in E. coli yielded approximately 180 μg of this compound per liter of bacterial culture.
-
Nicotiana benthamiana (Plant-based): A transient expression system in N. benthamiana achieved yields of a plasmin inhibitor based on the this compound scaffold of around 60 μg per gram of dry weight of plant material. This plant-based system is noted for being environmentally friendly and scalable.
| Production Method | Yield | Purity | Reference |
| Chemical Synthesis (SPPS) | ~40 mg from 200 mg crude | >98% | |
| Biological (Recombinant E. coli) | ~180 µg/L of culture | Not explicitly stated | |
| Biological (Recombinant N. benthamiana) | ~60 µg/g of dry weight | Not explicitly stated |
Table 2: Comparison of Production Yield and Purity. This table highlights the typical yields and purity levels achieved with chemical synthesis versus biological production methods for this compound.
Structural Equivalence
Structural analysis using techniques like Nuclear Magnetic Resonance (NMR) has demonstrated the equivalence of this compound produced by both synthetic and biological methods. A study on a plant-produced this compound-based plasmin inhibitor confirmed its structural identity to the synthetically derived peptide. This structural integrity is crucial for the peptide's inhibitory function.
Experimental Protocols
Below are detailed methodologies for the chemical synthesis and biological production of this compound.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes an optimized synthesis of this compound using BOC (t-butoxycarbonyl) chemistry.
1. Peptide Assembly:
-
The linear 14-amino acid peptide is assembled on a PAM-Gly-Boc resin.
-
BOC chemistry with in situ neutralization and HBTU as the coupling reagent is employed.
2. Cleavage from Resin:
-
The peptide is cleaved from the resin using HF cleavage with p-cresol as a scavenger (9:1 v/v).
-
The cleavage reaction is incubated at <0°C for 90 minutes.
-
The HF is removed under vacuum, and the peptide is precipitated with diethyl ether, filtered, and redissolved in 50% acetonitrile with 0.045% TFA, followed by lyophilization.
3. Purification of Linear Peptide:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of 0–80% acetonitrile with 0.045% TFA over 80 minutes.
4. Cyclization and Folding:
-
Reduction and Cyclization: The purified linear peptide is reduced and cyclized overnight at room temperature in 0.1 M ammonium bicarbonate (pH 8.2) containing 0.5 mg/mL TCEP. The cyclized peptide is then purified by RP-HPLC.
-
Oxidation: The cyclized peptide is oxidized overnight at room temperature in 0.1 M ammonium bicarbonate (pH 8.2) to form the disulfide bond. The final, fully folded this compound is purified by RP-HPLC.
Caption: Workflow for the chemical synthesis of this compound.
Biological Production: Recombinant Expression in E. coli
This protocol outlines the production of this compound in E. coli using an intein-mediated protein trans-splicing system.
1. Expression:
-
E. coli Origami 2(DE3) cells are transformed with the expression plasmid.
-
Cells are grown in 2xYT or M9 media with ampicillin at 37°C to an OD600 of ~0.6.
-
Protein expression is induced with anhydrotetracycline (200 µg/L) overnight at room temperature.
2. Cell Lysis:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, pH 8.0, with 5% glycerol).
-
Cells are lysed by sonication.
3. Affinity Purification:
-
The soluble fraction of the cell lysate is incubated with trypsin-immobilized sepharose beads to capture the active this compound.
-
The beads are washed extensively with a wash buffer (20 mM imidazole, 50 mM NaH2PO4, 300 mM NaCl, pH 8.0).
4. Elution and Final Purification:
-
The bound this compound is eluted from the trypsin beads with a solution containing 8 M guanidinium chloride.
-
The eluted fraction is further purified by RP-HPLC to obtain pure, folded this compound.
Caption: Workflow for the recombinant production of this compound in E. coli.
Natural Biosynthesis of this compound
In its native sunflower seeds, this compound is produced through a fascinating biological pathway. It is ribosomally synthesized as part of a larger precursor protein, a seed storage albumin. This precursor is then processed by a specific asparaginyl endopeptidase, which excises the this compound sequence and catalyzes the head-to-tail cyclization.
Caption: The natural biosynthetic pathway of this compound in sunflowers.
Stability
The bicyclic structure of this compound, comprising a head-to-tail cyclized backbone and a disulfide bond, confers exceptional stability. Studies have shown that disulfide-deficient mutants are degraded within minutes, highlighting the critical role of the cysteine bridge in maintaining proteolytic stability. Synthetically produced cyclic this compound has been shown to have a half-life of 75.8 hours in human serum. This high stability is a key advantage of the this compound scaffold for therapeutic applications.
Conclusion
Both chemical synthesis and biological production methods are capable of generating high-quality, biologically active this compound. The choice between them will likely depend on the specific needs of the research or drug development program.
-
Chemical synthesis offers high purity, precise control over the sequence, and is well-suited for producing analogues with non-natural amino acids. However, it can be more expensive for large-scale production.
-
Biological production , particularly in plant-based systems, presents a more cost-effective, scalable, and environmentally friendly approach for producing large quantities of this compound and its analogues.
Ultimately, the decision will involve a trade-off between cost, scale, and the need for chemical modifications. For initial research and the creation of diverse analogues, chemical synthesis may be preferred. For large-scale therapeutic production, biological systems hold significant promise.
References
- 1. mylne.org [mylne.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Efficient recombinant expression of this compound in bacterial cells using intein-mediated protein trans-splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Scalable Plant-Based Production of a Potent Plasmin Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SFTI-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. Sunflower Trypsin Inhibitor-1 (SFTI-1), a potent cyclic peptide and a valuable tool in drug design research, requires meticulous handling from initial experiment to final disposal.[1][2] Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of a safe and sustainable research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that its journey from benchtop to waste stream is managed with the utmost care.
Core Principles of this compound Disposal
The disposal of this compound, like many laboratory chemicals, is governed by a hierarchy of regulations. It is imperative to dispose of waste material in accordance with all local, regional, national, and international regulations.[3] A licensed professional waste disposal service should be consulted to handle the final disposal of this compound waste.[4] The overarching principle is to prevent the release of the substance into the environment.[3]
Quantitative Data Summary: General Peptide Handling
| Parameter | Guideline | Rationale |
| Storage of Lyophilized Peptide | Store at -20°C or colder for long-term storage. | Minimizes degradation. Exposure to moisture can significantly decrease long-term stability. |
| Storage of Peptides in Solution | Long-term storage in solution is not recommended. For short-term storage, aliquot and freeze at -15°C or below. | Peptides can undergo chemical degradation in solution. |
| Handling Lyophilized Peptides | Allow the container to reach ambient temperature in a desiccator before opening. Weigh out quickly and reseal tightly. | Peptides are often hygroscopic; moisture absorption can reduce peptide content and stability. |
Procedural Steps for this compound Disposal
The following step-by-step guidance outlines the proper disposal procedures for this compound in various forms.
1. Solid this compound Waste:
-
Collect any solid, unused this compound in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the chemical name ("this compound"), any known hazard information, and the date of accumulation.
-
Store the container in a designated, secure area for hazardous waste pickup.
2. This compound Solutions:
-
Do not dispose of this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label should identify the contents, including "this compound," the solvent used (e.g., DMSO, water), and approximate concentration.
-
Store the liquid waste container in secondary containment to prevent spills.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Disposable Items: Pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous liquid waste.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
For solid spills: Carefully sweep or wipe up the material to avoid creating dust and place it in a sealed container for hazardous waste.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents). Collect the absorbent material into a designated hazardous waste container.
-
After the spill has been cleaned up, wash the spill site.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SFTI-1
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SFTI-1, a potent cyclic peptide trypsin inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Consistent and correct use of PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free. Change frequently, especially if contaminated. | Prevents direct skin contact with this compound. Powder-free gloves minimize the risk of aerosolizing the compound. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of this compound solutions or contact with the powdered form. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions. Use a NIOSH-approved respirator if weighing or handling the powder form and there is a risk of inhalation. | A dust mask or a respirator with a particulate filter (e.g., N95) may be necessary when handling the solid compound to prevent inhalation.[3] Always work in a well-ventilated area or under a fume hood.[3][4] |
Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound, from receiving and storage to experimental use.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and quantity match the order.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing. Keep the container tightly sealed to prevent degradation.
-
Preparation of Solutions:
-
When handling the powdered form, perform all weighing and initial dilutions in a chemical fume hood or a designated containment area to minimize inhalation risk.
-
Use a properly calibrated analytical balance.
-
Add the diluent to the this compound powder slowly to avoid generating dust.
-
Ensure the chosen solvent is appropriate for your experimental protocol and compatible with this compound.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.
-
Handle all solutions with care to avoid splashes and aerosol formation.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after each use. A 10% bleach solution followed by a water rinse is generally effective for deactivating peptides.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Follow your institution's guidelines for chemical and biological waste disposal.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with your institution's hazardous waste management program. Do not discard down the drain. |
| This compound Solutions | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvent used. Do not mix with incompatible waste streams. |
| Contaminated Labware | Disposable Items (e.g., pipette tips, tubes): Place in a designated biohazardous or chemical waste container. Reusable Items (e.g., glassware): Decontaminate by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water before washing. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate hazardous waste stream as designated by your institution's safety protocols. |
In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Always wear appropriate PPE during cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
